1-(3,5-Dimethylisoxazol-4-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-7(5(2)9)6(3)10-8-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOJLNSJFRTBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507988 | |
| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-20-2 | |
| Record name | 1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3,5-Dimethylisoxazol-4-yl)ethanone chemical properties
An In-depth Technical Guide to 1-(3,5-Dimethylisoxazol-4-yl)ethanone
Introduction
This compound, also known as 4-acetyl-3,5-dimethylisoxazole, is a key heterocyclic ketone that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, which integrates a stable isoxazole ring with a reactive ketone functional group, makes it an attractive scaffold for the development of complex molecular architectures. The isoxazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.
Section 1: Physicochemical and Spectroscopic Properties
The fundamental chemical and physical properties of a compound are critical for its application in synthesis and drug design. These properties dictate solubility, reactivity, and potential for biological interaction.
Physicochemical Data Summary
A summary of the key computed and experimental properties for this compound is presented below.[1]
| Property | Value | Source |
| IUPAC Name | 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | PubChem[1] |
| CAS Number | 2510-48-7 | - |
| Molecular Formula | C₇H₉NO₂ | PubChem[1] |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| Appearance | White to off-white solid | - |
| XLogP3-AA | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |
Structural Representation
The chemical structure of this compound is foundational to understanding its properties.
Caption: Chemical structure of this compound.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of the compound. While a dedicated spectrum for this specific molecule is not publicly available, the expected signals can be reliably predicted based on its structure and data from closely related analogues.[2][3][4]
-
¹H NMR Spectroscopy (predicted): The proton NMR spectrum is expected to show three distinct singlet peaks.
-
δ ~2.4-2.6 ppm (s, 3H): Attributed to the protons of the acetyl (C=O)CH₃ group.
-
δ ~2.3-2.5 ppm (s, 3H): Corresponding to the methyl group at the C3 position of the isoxazole ring.
-
δ ~2.2-2.4 ppm (s, 3H): Corresponding to the methyl group at the C5 position of the isoxazole ring. The lack of protons on the isoxazole ring itself simplifies the spectrum, with the relative chemical shifts of the methyl groups being influenced by the electronic environment.
-
-
¹³C NMR Spectroscopy (predicted): The carbon spectrum would provide confirmation of the carbon skeleton.
-
δ ~195-200 ppm: Ketone carbonyl carbon (C=O).
-
δ ~160-170 ppm: C3 and C5 carbons of the isoxazole ring.
-
δ ~110-120 ppm: C4 carbon of the isoxazole ring.
-
δ ~25-30 ppm: Acetyl methyl carbon.
-
δ ~10-15 ppm: C3- and C5-methyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of its functional groups. A strong, sharp peak is expected around 1690-1710 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone. Additional significant peaks would include C=N stretching from the isoxazole ring around 1570-1620 cm⁻¹ and C-O stretching vibrations.[5][6]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 139.15. Common fragmentation patterns would involve the loss of the acetyl group (•CH₃CO) or a methyl radical (•CH₃).
Section 2: Synthesis and Preparation
The most common and efficient synthesis of this compound involves the condensation of a β-dicarbonyl compound with hydroxylamine, followed by acylation. The Hantzsch-type synthesis provides a reliable route.
Synthetic Workflow Overview
The process begins with the formation of the 3,5-dimethylisoxazole core, which is then functionalized at the C4 position.
Sources
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- 3. 3,5-Dimethylisoxazole(300-87-8) 1H NMR [m.chemicalbook.com]
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An In-depth Technical Guide to 1-(3,5-Dimethylisoxazol-4-yl)ethanone (CAS Number: 35166-20-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that the utility of a chemical scaffold is only as good as the depth of its understanding. The 3,5-dimethylisoxazole moiety has emerged as a privileged structure in medicinal chemistry, particularly in the realm of epigenetic modulation. This guide is dedicated to a key building block within this class: 1-(3,5-Dimethylisoxazol-4-yl)ethanone. Our objective is to move beyond a simple recitation of facts and provide a cohesive, in-depth technical narrative. We will explore not just the "what" but the "why"—elucidating the causal logic behind synthetic choices and analytical interpretations. This document is structured to empower researchers to confidently synthesize, characterize, and strategically employ this versatile ketone in their drug discovery and development endeavors. Every piece of technical data and every protocol herein is presented with the aim of creating a self-validating system of information, grounded in authoritative sources, to ensure scientific integrity and practical applicability.
Core Molecular Characteristics
This compound is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules with biological activity. Its structure features a central 3,5-dimethylisoxazole ring C-acylated at the 4-position.
| Property | Value | Source |
| CAS Number | 35166-20-2 | [1] |
| Molecular Formula | C₇H₉NO₂ | Calculated |
| Molecular Weight | 139.15 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=O)C)C(=NO1)C | Inferred |
| IUPAC Name | This compound | [3] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0.85!"]; O1 [label="O", pos="-0.75,0!"]; C1 [label="C", pos="0.75,0!"]; C2 [label="C", pos="0.4,-1.2!"]; C3 [label="C", pos="-0.4,-1.2!"]; C4 [label="C", pos="1.9,0.5!"]; C5 [label="C", pos="2.6,-0.5!"]; O2 [label="O", pos="2.1,1.5!"]; C6 [label="C", pos="-1.1,-2.2!"]; C7 [label="C", pos="1.1,-2.2!"];
// Atom labels (for clarity, can be combined with node labels) H1[label="H", pos="2.3,-1.3!"]; H2[label="H", pos="3.3,-0.1!"]; H3[label="H", pos="3.0,-1.3!"]; H4[label="H", pos="-0.8,-3!"]; H5[label="H", pos="-1.8,-1.9!"]; H6[label="H", pos="-1.5,-2.9!"]; H7 [label="H", pos="0.8,-3!"]; H8 [label="H", pos="1.8,-1.9!"]; H9 [label="H", pos="1.5,-2.9!"];
// Bonds N1 -- O1 [len=1.5]; O1 -- C3 [len=1.5]; C3 -- C2 [len=1.5]; C2 -- C1 [len=1.5]; C1 -- N1 [len=1.5]; C1 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C4 -- O2 [len=1.5, style=double]; C3 -- C6 [len=1.5]; C2 -- C7 [len=1.5]; C5 -- H1; C5 -- H2; C5 -- H3; C6 -- H4; C6 -- H5; C6 -- H6; C7 -- H7; C7 -- H8; C7 -- H9;
}
Caption: 2D Structure of this compound
Strategic Synthesis Pathway
The synthesis of this compound is most logically approached via a multi-step sequence starting from the readily available ethyl 3,5-dimethylisoxazole-4-carboxylate. This strategy leverages established and high-yielding transformations, ensuring a reliable supply of the target ketone. The overall pathway involves hydrolysis of the ester to the corresponding carboxylic acid, activation of the acid to an acyl chloride, and subsequent methylation.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid
The initial step is the saponification of the ethyl ester. This is a standard hydrolysis reaction, which proceeds in high yield under basic conditions.
Protocol:
-
To a solution of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (14 mmol) in a mixture of tetrahydrofuran (THF, 8 mL) and methanol (MeOH, 8 mL), add a 5 N aqueous solution of sodium hydroxide (NaOH) (8.5 mL)[4].
-
Stir the reaction mixture at room temperature for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2 using 6 N aqueous hydrochloric acid (HCl).
-
The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry to afford 3,5-dimethylisoxazole-4-carboxylic acid[4].
-
Causality: The use of a mixed solvent system (THF/MeOH) ensures the solubility of the starting ester, while the aqueous NaOH provides the hydroxide ions necessary for saponification. Acidification protonates the resulting carboxylate salt, causing the less soluble carboxylic acid to precipitate, allowing for easy isolation.
Part 2: Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride
The carboxylic acid is then converted to the more reactive acyl chloride. This is a crucial activation step for the subsequent introduction of the methyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3,5-dimethylisoxazole-4-carboxylic acid (10 mmol) in an excess of thionyl chloride (e.g., 10 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The solid carboxylic acid should fully dissolve.
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3,5-dimethylisoxazole-4-carbonyl chloride, a liquid, can be purified by vacuum distillation or used directly in the next step.[5][6]
-
Causality: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. DMF acts as a catalyst by forming a Vilsmeier-type intermediate, which is more reactive towards the carboxylic acid. This is a standard and highly efficient method for acyl chloride formation.
Part 3: Synthesis of this compound
The final step involves the reaction of the acyl chloride with a methylating agent. While Grignard reagents (like methylmagnesium bromide) can be used, they are highly reactive and can potentially lead to over-addition to form a tertiary alcohol. A more controlled and selective method involves the use of an organocuprate reagent, such as lithium dimethylcuprate (a Gilman reagent). Organocuprates are softer nucleophiles and are well-known to react with acyl chlorides to produce ketones in high yield without over-addition.[7][8]
Proposed Protocol (based on established organocuprate chemistry):
-
Prepare lithium dimethylcuprate in situ: In a dry, inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (5 mmol) in anhydrous diethyl ether or THF (20 mL) at 0 °C.
-
Slowly add two equivalents of methyllithium (10 mmol) as a solution in diethyl ether. The solution will typically change color, indicating the formation of the Gilman reagent.
-
In a separate flask, dissolve 3,5-dimethylisoxazole-4-carbonyl chloride (5 mmol) in anhydrous diethyl ether or THF (10 mL).
-
Slowly add the solution of the acyl chloride to the freshly prepared Gilman reagent at -78 °C (dry ice/acetone bath).
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Causality: The use of a Gilman reagent is a strategic choice to ensure the selective formation of the ketone. The softer nucleophilicity of the organocuprate compared to organolithium or Grignard reagents prevents the second nucleophilic attack on the newly formed ketone, thus avoiding the formation of the tertiary alcohol byproduct. The low reaction temperature (-78 °C) is critical to control the reactivity and enhance the selectivity of the reaction.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected spectroscopic data based on the analysis of its structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts: The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.50 | Singlet | 3H | Acetyl group (-COCH₃) |
| ~ 2.40 | Singlet | 3H | Isoxazole methyl group (C5-CH₃) |
| ~ 2.30 | Singlet | 3H | Isoxazole methyl group (C3-CH₃) |
-
Rationale: The three methyl groups are in different chemical environments and are not coupled to any other protons, hence they will appear as singlets. The acetyl methyl group is expected to be the most deshielded due to the direct attachment to the carbonyl group. The two methyl groups on the isoxazole ring will have slightly different chemical shifts.
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195.0 | Carbonyl carbon (C=O) |
| ~ 170.0 | Isoxazole C5 |
| ~ 160.0 | Isoxazole C3 |
| ~ 115.0 | Isoxazole C4 |
| ~ 30.0 | Acetyl methyl carbon (-COCH₃) |
| ~ 12.0 | Isoxazole methyl carbon (C5-CH₃) |
| ~ 11.0 | Isoxazole methyl carbon (C3-CH₃) |
-
Rationale: The carbonyl carbon will be the most downfield signal. The quaternary carbons of the isoxazole ring will appear in the aromatic region, with the carbons attached to the heteroatoms (C3 and C5) being the most deshielded. The acetyl methyl carbon will be more deshielded than the two isoxazole methyl carbons.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a clear molecular ion peak.
| m/z | Interpretation |
| 139 | [M]⁺, Molecular ion |
| 124 | [M - CH₃]⁺, Loss of a methyl radical |
| 96 | [M - COCH₃]⁺, Loss of the acetyl group |
| 43 | [CH₃CO]⁺, Acetyl cation (often a prominent peak) |
-
Rationale: The molecular ion peak at m/z 139 confirms the molecular weight. Fragmentation is likely to occur via cleavage of the bonds adjacent to the carbonyl group, leading to the loss of a methyl radical or the entire acetyl group. The acetyl cation itself is a stable fragment and is often observed as a base peak in the mass spectra of methyl ketones.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1700 | Strong | C=O stretch of the ketone |
| ~ 1600 | Medium | C=N stretch of the isoxazole ring |
| ~ 1450 | Medium | C-H bend of the methyl groups |
| ~ 1360 | Strong | C-H bend of the acetyl methyl group |
-
Rationale: The most characteristic peak will be the strong absorbance around 1700 cm⁻¹ corresponding to the carbonyl stretch of the ketone. The C=N stretching vibration of the isoxazole ring will also be present. The various C-H bending and stretching vibrations of the methyl groups will appear in their characteristic regions.
Reactivity and Synthetic Utility
This compound is a versatile building block due to the reactivity of both the acetyl group and the isoxazole ring.
Caption: Key reactivity pathways.
-
Carbonyl Group Chemistry: The acetyl group can undergo a wide range of classical carbonyl reactions. For instance, it can be converted to an oxime, which is a common modification in medicinal chemistry to alter physicochemical properties and explore new binding interactions.[5] It can also participate in aldol condensations to extend the carbon chain or be reduced to the corresponding secondary alcohol.
-
Isoxazole Ring as a Bioisostere and Synthetic Handle: The 3,5-dimethylisoxazole moiety itself is of great interest in drug discovery. It has been identified as a novel bioisostere for acetylated lysine, enabling it to act as a ligand for bromodomains.[10] This makes this compound a key starting material for the synthesis of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, which are promising targets in oncology.[4][11] Furthermore, the isoxazole ring can undergo reductive ring-opening under certain conditions, providing a pathway to 1,3-dicarbonyl compounds or other linear structures, further expanding its synthetic utility.
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a scaffold for the development of BET inhibitors. BET proteins are "readers" of epigenetic marks, specifically acetylated lysine residues on histone tails, and play a crucial role in regulating gene transcription. The dysregulation of BET protein function is implicated in various diseases, most notably cancer.
By acting as a mimic of acetylated lysine, the 3,5-dimethylisoxazole core can effectively compete for binding to the bromodomains of BET proteins, thereby inhibiting their function.[10] This leads to the downregulation of key oncogenes, such as c-MYC, and can induce cell cycle arrest and apoptosis in cancer cells.[11]
Derivatives of this compound have been synthesized and shown to have potent inhibitory activity against BRD4. For example, bivalent ligands designed to simultaneously target both bromodomains of BRD4, using the 3,5-dimethylisoxazole scaffold, have demonstrated significantly enhanced anti-proliferative activity in colorectal cancer cells.[4]
Safety, Handling, and Storage
Safety Precautions: While a specific Safety Data Sheet (SDS) for this compound (CAS 35166-20-2) is not readily available in the public domain, safety precautions can be inferred from its chemical structure and the known hazards of its precursors, particularly 3,5-dimethylisoxazole-4-carbonyl chloride.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes.[5]
-
Hazards of Precursors: The precursor, 3,5-dimethylisoxazole-4-carbonyl chloride, is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive.[5] Therefore, caution should be exercised when handling the final product, as residual starting materials or byproducts may be present.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, seek medical attention.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
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- Qiu, R., Luo, G., Li, X., Zheng, F., Li, H., Zhang, J., You, Q., & Xiang, H. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters.
- Hewings, D. S., Rooney, T. P., Jennings, L. E., Hay, D. A., Schofield, C. J., Brennan, P. E., & Conway, S. J. (2011). 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770.
- Shi, J., Wang, Y., Zeng, L., Wu, Y., Deng, J., Zhang, H., ... & Zhou, J. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.
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1-(3,5-Dimethylisoxazol-4-yl)ethanone synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone
Executive Summary
This compound is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a substituted isoxazole core, is prevalent in various pharmacologically active compounds, including potent inhibitors of the BET (bromodomain and extra terminal domain) bromodomain family, which are targets in cancer therapy.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect two principal retrosynthetic strategies: a convergent approach involving the cyclocondensation of a pre-functionalized tricarbonyl compound, and a linear approach centered on the post-synthetic modification of the 3,5-dimethylisoxazole core. By examining the underlying reaction mechanisms, causality behind experimental choices, and detailed protocols, this document serves as a practical and authoritative resource for the synthesis of this compound.
Introduction: Significance and Synthetic Strategy
The isoxazole ring system is a privileged scaffold in modern chemistry due to its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding via its nitrogen atom.[3] This has led to its incorporation into a wide array of compounds with applications in medicine and agriculture.[4] this compound, in particular, is a valuable intermediate. The 3,5-dimethylisoxazole moiety can act as an effective mimic for acetylated lysine (KAc), enabling it to bind to bromodomain proteins.[1]
Synthesizing this molecule presents a key strategic choice: when and how to introduce the C4-acetyl group. The selection of a synthetic route depends on factors such as starting material availability, scalability, and desired purity. This guide will explore the two most logical pathways, providing the scientific rationale to empower researchers in making an informed decision.
PART I: Retrosynthetic Analysis and Pathway Selection
The synthesis of this compound can be approached from two distinct retrosynthetic perspectives. The choice between these pathways dictates the entire experimental plan.
Diagram 1: Retrosynthetic Pathways
Caption: Retrosynthetic analysis of this compound.
-
Pathway A (Convergent): This strategy involves forming the isoxazole ring from a precursor that already contains the C4-acetyl group. The key starting material is 3-acetylpentane-2,4-dione, a 1,3,5-tricarbonyl compound. This approach is attractive for its directness, potentially achieving the target in a single synthetic step from the key precursor.
-
Pathway B (Linear): This strategy involves first constructing the parent 3,5-dimethylisoxazole heterocycle and then introducing the acetyl group at the C4 position in a subsequent step.[5] This pathway utilizes readily available and inexpensive starting materials like acetylacetone.[6] However, it adds a step to the overall sequence and relies on an effective C4-acylation method, which can be challenging for some heterocyclic systems.
PART II: Pathway A - The Convergent Approach via Tricarbonyl Cyclocondensation
This pathway is arguably the most elegant, contingent on the availability of the key precursor, 3-acetylpentane-2,4-dione. The core of this synthesis is the classic Paal-Knorr type reaction for isoxazole formation from a β-dicarbonyl compound and hydroxylamine.[6]
Causality and Mechanism
The reaction proceeds via a cyclocondensation mechanism. Hydroxylamine (NH₂OH) is a binucleophile; its more nucleophilic nitrogen atom attacks one of the carbonyl carbons of the 1,3-dicarbonyl system within 3-acetylpentane-2,4-dione.[7] This is followed by an intramolecular attack of the hydroxylamine's oxygen atom on the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the stable, aromatic isoxazole ring.
A critical consideration is regioselectivity. In an unsymmetrical dicarbonyl, two isomeric isoxazoles can form. However, 3-acetylpentane-2,4-dione possesses a plane of symmetry with respect to the two carbonyls involved in ring formation (C2 and C4), thus ensuring the formation of a single isoxazole product, this compound.
Experimental Protocol: Synthesis from 3-Acetylpentane-2,4-dione
This protocol describes the cyclocondensation reaction to form the target compound.
Diagram 2: Workflow for Convergent Synthesis
Caption: Experimental workflow for the convergent synthesis pathway.
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-acetylpentane-2,4-dione (1.0 eq).
-
Reagents: Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the flask. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Solvent: Add a suitable solvent system, such as a 1:1 mixture of ethanol and water.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with a significant volume of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by either vacuum distillation or column chromatography on silica gel.
PART III: Pathway B - The Linear Approach via Post-Functionalization
This pathway involves two distinct stages: the synthesis of the 3,5-dimethylisoxazole core followed by its acylation. This is often the more practical route in a research setting due to the high commercial availability of the initial starting materials.
Stage 1: Synthesis of 3,5-Dimethylisoxazole
The synthesis of 3,5-dimethylisoxazole is a well-established and high-yielding reaction.[8][9]
Protocol:
-
Reaction: Combine acetylacetone (pentane-2,4-dione) (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a solvent such as aqueous ethanol.[8]
-
Conditions: Heat the mixture to reflux for 2-3 hours.
-
Isolation: After cooling, the product can be isolated by extraction and purified by distillation.[8] Yields are typically high for this transformation.
Stage 2: Friedel-Crafts Acylation of 3,5-Dimethylisoxazole
This step is the crux of the linear pathway. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[10] However, the isoxazole ring is considered an electron-deficient heterocycle, which deactivates it towards electrophilic attack compared to benzene. Therefore, forcing conditions are typically required.
Causality and Mechanism:
-
Electrophile Generation: A strong Lewis acid, typically aluminum trichloride (AlCl₃), is used to activate the acylating agent (acetyl chloride, CH₃COCl). The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (CH₃C≡O⁺).[11][12]
-
Electrophilic Attack: The acylium ion is then attacked by the π-system of the 3,5-dimethylisoxazole ring. The C4 position is the most electron-rich and sterically accessible site for substitution.
-
Aromatization: A base (such as AlCl₄⁻, formed in the first step) removes the proton from the C4 position, restoring the aromaticity of the isoxazole ring and yielding the ketone product.[12]
-
Stoichiometry: The product ketone is a Lewis base and will form a stable complex with the AlCl₃ catalyst.[11][13] This deactivates the catalyst. Consequently, a stoichiometric amount (or slight excess) of AlCl₃ must be used rather than a catalytic quantity. The final product is liberated from this complex during an aqueous work-up.
Diagram 3: Workflow for Linear Synthesis
Caption: Experimental workflow for the two-stage linear synthesis pathway.
Experimental Protocol:
-
Setup: A flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon) is charged with anhydrous aluminum trichloride (AlCl₃, 1.2 eq) and a dry, non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acylium Ion Formation: The suspension is cooled to 0 °C in an ice bath. Acetyl chloride (1.1 eq) is added dropwise.
-
Substrate Addition: 3,5-Dimethylisoxazole (1.0 eq), dissolved in a small amount of the dry solvent, is added dropwise to the cooled mixture.
-
Reaction: The reaction is allowed to slowly warm to room temperature and stirred for several hours until completion (monitored by TLC or GC-MS).
-
Work-up: The reaction is carefully quenched by slowly pouring it over crushed ice, followed by the addition of dilute hydrochloric acid to dissolve the aluminum salts.
-
Extraction and Purification: The product is extracted into an organic solvent, washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved via column chromatography or vacuum distillation.
PART IV: Comparative Analysis
The optimal synthetic route depends heavily on the specific constraints of the laboratory or production facility.
| Parameter | Pathway A (Convergent) | Pathway B (Linear) |
| Number of Steps | 1 (from key precursor) | 2 (from common precursors) |
| Starting Materials | 3-Acetylpentane-2,4-dione (less common) | Acetylacetone (highly common, inexpensive)[6] |
| Reagents | Hydroxylamine HCl, base | Hydroxylamine HCl, AlCl₃, Acetyl Chloride |
| Key Challenges | Synthesis or sourcing of the tricarbonyl precursor. | Potentially low yield or harsh conditions for the Friedel-Crafts acylation step.[11][12] |
| Scalability | Potentially more scalable if precursor is available. | Requires careful handling of corrosive and water-sensitive AlCl₃ and acetyl chloride. |
| Atom Economy | Generally higher. | Lower due to the use of a stoichiometric Lewis acid. |
Conclusion
Both the convergent and linear pathways represent viable and scientifically sound methods for the synthesis of this compound.
-
For large-scale or process chemistry applications, the Convergent Pathway (A) is likely superior due to its higher atom economy and fewer synthetic steps, provided an economical source of 3-acetylpentane-2,4-dione can be secured.
-
For laboratory-scale and discovery chemistry applications, the Linear Pathway (B) is often more practical. It begins with cheap, readily available starting materials and, despite its challenges, relies on well-understood transformations. The two-step process also offers modularity, allowing for the synthesis of various C4-functionalized isoxazoles.
Ultimately, the choice of synthesis is a strategic decision that balances efficiency, cost, and practicality. This guide provides the foundational knowledge for researchers to confidently select and execute the pathway best suited to their objectives.
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1-(3,5-Dimethylisoxazol-4-yl)ethanone: A Versatile Synthon for Advanced Drug Discovery and Materials Science
Abstract
This in-depth technical guide explores the multifaceted role of 1-(3,5-dimethylisoxazol-4-yl)ethanone as a pivotal starting material in modern organic synthesis. We delve into its synthesis, reactivity, and diverse applications, with a particular focus on its utility in the development of novel therapeutic agents and functional materials. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic importance of this building block, supported by detailed experimental protocols, mechanistic insights, and extensive references to authoritative literature.
Introduction: The Strategic Importance of the Isoxazole Moiety
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. This compound, in particular, has emerged as a highly versatile and commercially available building block.[1] Its strategic placement of functional groups—a reactive ketone and a stable, substituted isoxazole core—provides a powerful platform for the construction of complex molecular architectures.
The inherent stability of the 3,5-dimethylisoxazole moiety often imparts favorable pharmacokinetic properties to drug candidates, including resistance to metabolic degradation. Furthermore, the acetyl group at the 4-position serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse pharmacophores and functional groups. This guide will illuminate the key synthetic pathways originating from this valuable starting material.
Synthesis of this compound
The efficient and scalable synthesis of this compound is crucial for its widespread application. The primary and most established method involves the reaction of acetylacetone with nitrous acid, followed by condensation.[2] This classical approach remains a cost-effective and high-yielding route for industrial-scale production.
Mechanistic Rationale
The synthesis commences with the nitrosation of one of the acidic methylene protons of acetylacetone. The resulting nitroso intermediate undergoes tautomerization to an oxime. Subsequent cyclization with a second equivalent of acetylacetone or its enol form, followed by dehydration, affords the stable 3,5-dimethylisoxazole ring. The final acylation at the 4-position yields the target compound. Understanding this mechanism is key to optimizing reaction conditions and minimizing the formation of byproducts.
Generalized Experimental Protocol
Materials:
-
Acetylacetone
-
Sodium nitrite
-
Hydrochloric acid
-
Appropriate solvent (e.g., acetic acid, water)
Procedure:
-
A solution of sodium nitrite in water is slowly added to a cooled, stirred solution of acetylacetone in an acidic medium (e.g., hydrochloric acid or acetic acid).
-
The reaction mixture is stirred at a controlled temperature (typically 0-10 °C) to facilitate the formation of the intermediate nitroso compound.
-
The reaction is then allowed to warm to room temperature or gently heated to promote cyclization and dehydration.
-
Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Note: This is a generalized procedure. Specific conditions, such as stoichiometry, temperature, and reaction time, should be optimized based on the desired scale and purity requirements.
Key Synthetic Transformations and Applications
The true value of this compound lies in its versatility as a synthetic intermediate. The acetyl group is the primary site of reactivity, enabling a plethora of transformations.
Condensation Reactions: Gateway to Pyrazoles and Other Heterocycles
One of the most significant applications of this starting material is in the synthesis of pyrazole derivatives.[3] The reaction of the ethanone with various hydrazines provides a direct route to 1,3,5-trisubstituted pyrazoles.[4] This is particularly relevant in the synthesis of Celecoxib and its analogues, which are potent and selective COX-2 inhibitors.[5][6]
3.1.1. Synthesis of Celecoxib Analogues
The synthesis of Celecoxib, a widely used anti-inflammatory drug, classically involves the condensation of a trifluoromethyl-β-diketone with a substituted hydrazine.[5][7] However, this compound can be utilized to generate novel analogues where the isoxazole ring bioisosterically replaces other aromatic moieties.[5][8]
Reaction Scheme: Synthesis of Pyrazole Derivatives
Caption: Synthesis of pyrazole derivatives from this compound.
α-Halogenation and Nucleophilic Substitution
The methyl group of the acetyl moiety can be readily halogenated, typically with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. The resulting α-halo ketone is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles. This opens up avenues for the synthesis of diverse derivatives, including ethers, esters, and amines.
Aldol and Claisen-Schmidt Condensations
The carbonyl group of this compound can participate in aldol and Claisen-Schmidt condensations with various aldehydes and ketones. These reactions are fundamental for carbon-carbon bond formation and the construction of more elaborate molecular frameworks. The resulting α,β-unsaturated ketones are themselves versatile intermediates for further transformations, such as Michael additions and cycloadditions.
1,3-Dipolar Cycloaddition Reactions
The isoxazole ring itself, while generally stable, can participate in certain cycloaddition reactions under specific conditions.[9] More commonly, derivatives synthesized from the ethanone starting material can undergo 1,3-dipolar cycloadditions.[10] For instance, the conversion of the acetyl group to a nitrile oxide allows for the [3+2] cycloaddition with various dipolarophiles to form new five-membered heterocyclic rings.[11]
Workflow: Synthetic Utility of this compound
Caption: Synthetic pathways originating from this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 3,5-dimethylisoxazole moiety is a key feature in numerous biologically active compounds. Its presence can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.
Anti-inflammatory Agents
As previously mentioned, the synthesis of Celecoxib analogues is a major application.[5] The isoxazole ring serves as a bioisostere for the phenyl group found in many COX-2 inhibitors, leading to compounds with potentially improved selectivity and safety profiles.[12]
Anticancer Therapeutics
Derivatives of this compound have shown promise as anticancer agents. For instance, they have been incorporated into molecules targeting bromodomain and extra-terminal (BET) proteins, which are implicated in various cancers.[13][14] Additionally, compounds bearing this scaffold have been investigated as inhibitors of other cancer-related targets.[15]
Other Therapeutic Areas
The versatility of this starting material has led to its use in the development of compounds with a wide range of biological activities, including:
-
Antimicrobial agents
-
Anticonvulsants
-
Antidepressants[16]
Spectroscopic Characterization
The unambiguous identification of this compound and its derivatives is essential. Standard spectroscopic techniques are employed for this purpose.
| Spectroscopic Data | Typical Chemical Shifts/Signals |
| ¹H NMR | δ (ppm): ~2.5 (s, 3H, COCH₃), ~2.3 (s, 3H, isoxazole-CH₃), ~2.2 (s, 3H, isoxazole-CH₃) |
| ¹³C NMR | δ (ppm): ~195 (C=O), ~170 (isoxazole-C), ~160 (isoxazole-C), ~115 (isoxazole-C), ~30 (COCH₃), ~12 (isoxazole-CH₃), ~10 (isoxazole-CH₃) |
| IR | ν (cm⁻¹): ~1700 (C=O stretch), ~1600 (C=N stretch) |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the molecular weight |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.[17][18][19]
Conclusion and Future Outlook
This compound is a cornerstone building block in modern organic synthesis. Its straightforward synthesis, coupled with the versatile reactivity of its acetyl group, provides a robust platform for the creation of a vast array of complex molecules. Its proven utility in the synthesis of high-value compounds, particularly in the pharmaceutical industry, underscores its continued importance.
Future research will likely focus on the development of novel, more efficient synthetic methodologies utilizing this starting material. Furthermore, the exploration of its application in the synthesis of new classes of functional materials, such as organic light-emitting diodes (OLEDs) and sensors, represents an exciting and promising avenue for further investigation. The foundational knowledge presented in this guide serves as a testament to the enduring value of this versatile synthon in advancing chemical science.
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SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo. [Link]
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Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Spectroscopic Data of 1-(3,5-Dimethylisoxazol-4-yl)ethanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,5-Dimethylisoxazol-4-yl)ethanone, a key heterocyclic ketone, serves as a versatile building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted isoxazole ring, is a recognized pharmacophore in numerous biologically active compounds. An in-depth understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for predicting its chemical behavior in various synthetic transformations. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the correlation between its molecular structure and spectral features.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and the ethanone substituent each contribute distinct spectroscopic signatures. The analysis herein will dissect these contributions, providing a foundational understanding for researchers working with this and related molecular scaffolds.
Molecular Structure and Atom Numbering
The systematic numbering of the atoms in this compound is crucial for the accurate assignment of spectroscopic signals. The following diagram illustrates the molecular structure and the numbering convention used throughout this guide.
Figure 1. Molecular structure and atom numbering of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is characterized by three distinct singlet signals, corresponding to the three methyl groups.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.5 | Singlet | 3H | -C(O)CH₃ (Acetyl methyl) |
| 2 | ~2.4 | Singlet | 3H | Isoxazole-C₅-CH₃ |
| 3 | ~2.2 | Singlet | 3H | Isoxazole-C₃-CH₃ |
| Note: Predicted chemical shifts. Actual experimental values may vary slightly. |
Interpretation of the ¹H NMR Spectrum
The simplicity of the spectrum, with only singlet peaks, is a direct consequence of the absence of adjacent protons to any of the methyl groups, resulting in no spin-spin coupling.
-
Acetyl Methyl Protons (-C(O)CH₃): The protons of the acetyl methyl group are expected to be the most deshielded among the three methyl groups. This is due to the electron-withdrawing effect of the adjacent carbonyl group (C=O). This deshielding effect shifts their resonance to a higher chemical shift value (downfield), typically around δ 2.5 ppm.
-
Isoxazole Methyl Protons (C₃-CH₃ and C₅-CH₃): The two methyl groups attached to the isoxazole ring are in slightly different chemical environments. The C₅-CH₃ group is adjacent to the oxygen atom of the isoxazole ring, while the C₃-CH₃ group is adjacent to the nitrogen atom. The relative electronegativity and electronic effects of the oxygen and nitrogen atoms within the aromatic isoxazole ring will influence the precise chemical shifts of these methyl groups. Typically, both signals appear as sharp singlets in the region of δ 2.2-2.4 ppm. The specific assignment of these two peaks can be confirmed through two-dimensional NMR experiments such as NOESY or HMBC.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard proton pulse program is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~195 | -C (O)CH₃ (Carbonyl carbon) |
| 2 | ~170 | Isoxazole-C ₅ |
| 3 | ~160 | Isoxazole-C ₃ |
| 4 | ~115 | Isoxazole-C ₄ |
| 5 | ~30 | -C(O)C H₃ (Acetyl methyl carbon) |
| 6 | ~12 | Isoxazole-C₅-C H₃ |
| 7 | ~10 | Isoxazole-C₃-C H₃ |
| Note: Predicted chemical shifts. Actual experimental values may vary slightly. |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (-C(O)CH₃): The carbonyl carbon of the acetyl group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its resonance appears significantly downfield, typically in the range of δ 195 ppm.
-
Isoxazole Ring Carbons (C₃, C₄, C₅): The chemical shifts of the isoxazole ring carbons are influenced by the heteroatoms (N and O) and the substituents. The C₃ and C₅ carbons, being directly attached to the heteroatoms and methyl groups, are observed at approximately δ 160 ppm and δ 170 ppm, respectively. The C₄ carbon, substituted with the acetyl group, is expected to resonate at a higher field (more shielded) compared to C₃ and C₅, typically around δ 115 ppm.
-
Methyl Carbons: The three methyl carbons appear in the upfield region of the spectrum. The acetyl methyl carbon is slightly more deshielded (~δ 30 ppm) due to the adjacent carbonyl group compared to the two isoxazole methyl carbons, which are expected to resonate at approximately δ 10-12 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: The spectrum is acquired on a spectrometer with a carbon-observe probe.
-
Data Acquisition: A standard proton-decoupled ¹³C pulse program is used to simplify the spectrum to single lines for each carbon. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent peaks or TMS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~1700 | Strong | C=O stretch | Acetyl group |
| ~1600 | Medium | C=N stretch | Isoxazole ring |
| ~1450-1350 | Medium | C-H bend | Methyl groups |
| ~1300-1000 | Medium-Strong | C-O stretch | Isoxazole ring |
| Note: Predicted absorption bands. Actual experimental values may vary. |
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the C=O stretching vibration of the ketone. The exact position can be influenced by conjugation, but for an acetyl group attached to an aromatic ring, this is a typical value.
-
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring are expected to appear in the 1600-1400 cm⁻¹ region. These bands are typically of medium intensity.
-
C-H Bending Vibrations: The bending vibrations of the C-H bonds in the methyl groups are observed in the 1450-1350 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration within the isoxazole ring will give rise to one or more bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the spectrum of the sample is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
| m/z | Relative Intensity | Assignment |
| 139 | High | [M]⁺ (Molecular ion) |
| 124 | Medium | [M - CH₃]⁺ |
| 96 | High | [M - CH₃CO]⁺ |
| 43 | High | [CH₃CO]⁺ |
| Note: Predicted fragmentation pattern. Actual intensities may vary depending on the ionization method. |
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a prominent molecular ion peak and several characteristic fragment ions.
-
Molecular Ion ([M]⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (C₇H₉NO₂), which is 139.15 g/mol .
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI).
-
Loss of a methyl group ([M - CH₃]⁺): Cleavage of a methyl group, most likely from the acetyl group, would result in a fragment ion at m/z 124.
-
Loss of an acetyl group ([M - CH₃CO]⁺): The most characteristic fragmentation for an acetyl-substituted compound is the cleavage of the C-C bond between the carbonyl carbon and the isoxazole ring, leading to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43 and the isoxazole radical cation at m/z 96. The peak at m/z 43 is often the base peak in the spectrum of methyl ketones.
-
Figure 2. Predicted mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and providing structural information. Electrospray ionization (ESI) or chemical ionization (CI) can be used for softer ionization to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the number and chemical environments of the protons and carbons, respectively. The IR spectrum confirms the presence of the key functional groups, particularly the carbonyl group of the ethanone moiety. Finally, mass spectrometry establishes the molecular weight and offers insights into the fragmentation patterns, further corroborating the proposed structure. This comprehensive spectroscopic analysis serves as an essential reference for researchers, enabling confident identification and utilization of this important heterocyclic compound in their scientific endeavors.
References
(Note: As specific experimental data for this compound was not found in the provided search results, this section is a placeholder for where actual literature citations would be listed. The information presented in this guide is based on established principles of spectroscopic interpretation for analogous structures.)
An In-depth Technical Guide to the Reactivity and Stability of 1-(3,5-Dimethylisoxazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical reactivity and stability of 1-(3,5-dimethylisoxazol-4-yl)ethanone, a key building block in medicinal chemistry and drug discovery. The insights and protocols detailed herein are curated to empower researchers in leveraging the unique chemical attributes of this versatile molecule. The 3,5-dimethylisoxazole motif is notably recognized as a bioisostere for acetyl-lysine, making it a valuable scaffold in the design of bromodomain inhibitors and other epigenetic modulators.[1]
Core Molecular Structure and Physicochemical Properties
This compound features a central isoxazole ring substituted with two methyl groups at positions 3 and 5, and an acetyl group at the 4-position. This arrangement of functional groups dictates its reactivity profile, offering avenues for modification at the acetyl moiety and influencing the stability of the heterocyclic core.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Solid |
| CAS Number | 25015-74-1 |
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups on the isoxazole ring and the acetyl methyl group.
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the acetyl group, the quaternary carbons of the isoxazole ring, and the methyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1680-1700 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Chemical Stability: A Dichotomy of Robustness and Controlled Lability
The stability of the isoxazole ring is a critical consideration in the application of this compound. The inherent N-O bond presents a point of potential cleavage under certain conditions.
pH and Thermal Stability
The isoxazole ring generally exhibits good stability in acidic and neutral conditions. However, it is susceptible to base-catalyzed ring-opening reactions. This lability increases with temperature. Studies on related isoxazole-containing compounds, such as the anti-inflammatory drug leflunomide, have shown that the isoxazole ring is stable at acidic and neutral pH at room temperature but undergoes decomposition at basic pH. This decomposition is significantly accelerated at physiological temperatures (37°C).
Reductive Stability
The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like sodium borohydride, sometimes in the presence of a transition metal catalyst. Irradiation of 3,5-dimethylisoxazole in the presence of triethylamine has been shown to induce reductive cleavage of the isoxazole ring.[2] This reactivity can be exploited synthetically to unmask 1,3-dicarbonyl functionalities or to generate other useful intermediates.
Reactivity Profile: A Hub for Molecular Elaboration
The reactivity of this compound is primarily centered around the acetyl group, which provides a versatile handle for a variety of chemical transformations. The isoxazole ring itself can also participate in certain reactions.
Reactions of the Acetyl Group
The methyl group of the acetyl moiety is acidic and can be deprotonated by a base to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions.
This base-catalyzed condensation with aromatic aldehydes is a cornerstone reaction for synthesizing chalcone derivatives. These α,β-unsaturated ketones are valuable intermediates in the synthesis of flavonoids and various heterocyclic compounds, including pyrazoles.
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
-
Dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.
-
To this stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours until a precipitate forms.
-
Pour the reaction mixture into cold water and collect the solid product by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Caption: Claisen-Schmidt condensation workflow.
This reaction involves the condensation of the acetyl group with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like piperidine or triethylamine.[3][4][5] This provides access to a variety of substituted alkenes.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, combine this compound (1 equivalent), an active methylene compound (1 equivalent), and a catalytic amount of a basic catalyst (e.g., piperidine) in a suitable solvent such as ethanol or toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired product.
Caption: Knoevenagel condensation workflow.
The acetyl group is a key precursor for the synthesis of various five- and six-membered heterocyclic rings. For instance, reaction with hydrazine derivatives can yield pyrazoles, while reaction with hydroxylamine can lead to the formation of an oxime, which can be further cyclized.
Experimental Protocol: Synthesis of Pyrazole Derivatives
-
Synthesize the corresponding chalcone via Claisen-Schmidt condensation as described above.
-
Dissolve the chalcone (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization to obtain the pyrazole derivative.
Reactivity of the Isoxazole Ring
While generally stable, the isoxazole ring can participate in specific reactions, particularly electrophilic substitutions and ring-opening transformations.
The 3,5-dimethylisoxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The two methyl groups enhance the electron density of the ring. Sulfochlorination of 3,5-dimethylisoxazole has been reported to occur at the 4-position, indicating the reactivity of this site towards strong electrophiles.[6]
As mentioned in the stability section, the N-O bond can be cleaved under reductive or strongly basic conditions. This can be a synthetically useful transformation to generate linear difunctional compounds that might be difficult to access otherwise.
Applications in Drug Discovery and Development
The 3,5-dimethylisoxazole scaffold has emerged as a privileged motif in medicinal chemistry, particularly in the development of inhibitors for bromodomains, which are readers of epigenetic marks. The 3,5-dimethylisoxazole moiety acts as a bioisosteric replacement for the acetylated lysine side chain that bromodomains recognize.[1] this compound serves as a crucial starting material for the synthesis of these and other biologically active molecules. Its ability to undergo a variety of chemical transformations allows for the generation of diverse compound libraries for screening and lead optimization.
Conclusion
This compound is a valuable and versatile building block with a well-defined reactivity and stability profile. The acetyl group provides a rich platform for chemical modifications, enabling the synthesis of a wide array of derivatives. The isoxazole ring, while generally stable, offers opportunities for controlled cleavage to access different chemical space. A thorough understanding of its chemical behavior, as outlined in this guide, is essential for its effective utilization in research and drug development endeavors.
References
- Knoevenagel Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Jones, G. (2004).
- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
- Nielsen, A. T., & Houlihan, W. J. (2004).
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 24-29.
- Willgerodt–Kindler Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Sharma, A., Jain, A. P., & Gangwar, M. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
- Claisen-Schmidt Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Hewings, D. S., et al. (2011). 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of medicinal chemistry, 54(19), 6761–6770.
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine. (1985).
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Supporting Information - ACS Publications. (n.d.). Retrieved from [Link]
- Kumar, D., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6851.
- Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro- isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl- methanol. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 146-151.
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. (2017). Journal of Chemistry, 2017, 1-10.
- Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. (2022). Preprints.
-
NIST Chemistry WebBook. (n.d.). Ethanone, 1,2-diphenyl-. Retrieved from [Link]
-
Chad's Prep. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry [Video]. YouTube. [Link]
- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. (2023). Molecules, 28(8), 3463.
-
SpectraBase. (n.d.). Ethanone, 1-(1,2,2,3-tetramethylcyclopentyl)-, (1R-cis)-. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(2-Methyl-1,3-thiazol-4-yl)ethanone. Retrieved from [Link]BQoO0KnUqQ7)
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The Multifaceted Biological Activities of the 1-(3,5-Dimethylisoxazol-4-yl)ethanone Scaffold: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and synthetic versatility have made it a cornerstone in the design of novel therapeutics. This technical guide delves into the rich biological activity of a specific and promising isoxazole derivative: the 1-(3,5-Dimethylisoxazol-4-yl)ethanone scaffold. We will explore its synthesis, diverse pharmacological activities, and the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive resource to unlock its full therapeutic potential. This guide is structured to provide not just a catalog of activities, but a deeper understanding of the causality behind experimental choices and the validation of described protocols.
The Core Scaffold: Synthesis of this compound
The journey into the biological activities of this scaffold begins with its synthesis. The preparation of this compound, also known as 4-acetyl-3,5-dimethylisoxazole, is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. A common and efficient approach involves the initial formation of the 3,5-dimethylisoxazole ring, followed by acylation at the C4 position.
Synthesis Pathway Overview
The synthesis can be logically divided into two primary stages:
-
Formation of the 3,5-Dimethylisoxazole Ring: This is typically achieved through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone (pentane-2,4-dione), with hydroxylamine.[1]
-
Acylation of the Isoxazole Ring: The introduction of the acetyl group at the 4-position is commonly accomplished via a Friedel-Crafts acylation or a similar electrophilic substitution reaction.[2]
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a representative procedure for the synthesis of the core scaffold.
Part A: Synthesis of 3,5-Dimethylisoxazole [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in water.
-
Addition of Base: Slowly add a solution of sodium hydroxide or sodium carbonate to neutralize the hydrochloride and generate free hydroxylamine in situ.
-
Addition of Dicarbonyl: To the stirred solution, add acetylacetone (pentane-2,4-dione) dropwise. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain a moderate temperature.
-
Reaction: After the addition is complete, stir the mixture at room temperature for several hours or gently heat to reflux to drive the reaction to completion.
-
Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-dimethylisoxazole.
-
Purification: Purify the crude product by distillation to obtain pure 3,5-dimethylisoxazole.
Part B: Friedel-Crafts Acylation of 3,5-Dimethylisoxazole [2]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise from the dropping funnel. Stir the mixture for a short period to allow for the formation of the acylium ion complex.
-
Addition of Isoxazole: Add a solution of the previously synthesized 3,5-dimethylisoxazole in the same dry solvent to the reaction mixture dropwise, maintaining the low temperature.
-
Reaction: After the addition, allow the reaction to stir at room temperature or gently heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Anticancer Activity: Inducing Programmed Cell Death
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents.[3][4] Their primary mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells, a highly sought-after therapeutic strategy due to its specificity for malignant cells.[4][5]
Mechanism of Action: The Apoptotic Cascade
Many isoxazole derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress, such as that induced by the binding of the drug to its target. This leads to a cascade of events culminating in the activation of executioner caspases, which are proteases that dismantle the cell.
Caption: Anti-inflammatory mechanisms of isoxazole derivatives.
Quantitative Analysis of Anti-inflammatory Activity
The in vivo anti-inflammatory activity of these compounds is often assessed using models such as the carrageenan-induced paw edema test in rodents.
| Compound Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) | Rat | 50 mg/kg | Significant | [6] |
| Triazolothiadiazole derivative 3c | Rat | 10 mg/kg | 58.3% | [7] |
| Triazolothiadiazole derivative 3d | Rat | 10 mg/kg | 62.5% | [7] |
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation.
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the isoxazole derivative. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Certain isoxazole derivatives have shown potential as anticonvulsant agents, suggesting their ability to modulate neuronal excitability in the central nervous system. [8]
Mechanism of Action: Enhancement of GABAergic Inhibition
A key mechanism for anticonvulsant activity is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). Some isoxazole derivatives may act as positive allosteric modulators of the GABAA receptor, increasing the influx of chloride ions and hyperpolarizing the neuron, thus making it less likely to fire an action potential.
Caption: Enhancement of GABAergic inhibition by isoxazole derivatives.
Quantitative Analysis of Anticonvulsant Activity
The anticonvulsant efficacy is often determined in animal models using the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures. The median effective dose (ED50) is calculated to quantify the potency of the compound.
| Compound Derivative | Animal Model | Test | ED50 (mg/kg) | Reference |
| Triazolone 4g | Mouse | MES | 23.7 | [8] |
| Triazolone 4g | Mouse | scPTZ | 18.9 | [8] |
| Pyrrolidine-2,5-dione 14 | Mouse | MES | 49.6 | [9] |
| Pyrrolidine-2,5-dione 14 | Mouse | scPTZ | 67.4 | [9] |
Detailed Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model to evaluate the efficacy of a compound against generalized tonic-clonic seizures.
-
Animal Preparation: Use male albino mice (20-25 g) and divide them into groups (n=8-10 per group). Administer the test compounds and a standard anticonvulsant drug (e.g., phenytoin) intraperitoneally. The control group receives the vehicle.
-
Electrode Application: At the time of peak effect (e.g., 30 or 60 minutes post-administration), apply corneal electrodes moistened with saline to the eyes of the mouse.
-
Induction of Seizure: Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Derivatives of the this compound scaffold have shown promising activity against a range of bacteria and fungi. [10]
Mechanism of Action
The precise mechanisms of antimicrobial action for this scaffold are still under investigation but may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-phenyl-4,5-dihydropyrazol-1-yl)ethanone 4a | B. subtilis | 1.562 | [10] |
| 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-phenyl-4,5-dihydropyrazol-1-yl)ethanone 4d | S. aureus | 1.562 | [10] |
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivative | M. luteus | 31.25 | [11] |
| 4-methyl-3,5-diphenylisoxazolidine derivative | S. aureus | 6.25 | [12] |
Detailed Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the therapeutic potential and safety of lead compounds in relevant animal models.
By continuing to explore the rich chemical space around the this compound core, the scientific community can pave the way for the discovery of novel and effective drugs to address a wide range of unmet medical needs.
References
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Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 49-61. [Link]
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Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (2018). PMC. [Link]
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Agelaga, V. V., Habila, J. D., & Nwuniji, B. H. (2025). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal, 22. [Link]
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3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (2015). PubMed. [Link]
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Cytotoxic effect of a new 1,3,4-thiadiazolium mesoionic compound (MI-D) on cell lines of human melanoma. (n.d.). PubMed. [Link]
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Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. (2007). ResearchGate. [Link]
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Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2015). National Institutes of Health. [Link]
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Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2023). ACS Publications. [Link]
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Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]t[6][12][13]hiadiazole Derivatives. (2012). Semantic Scholar. [Link]
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Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. (2014). ResearchGate. [Link]
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A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012). PubMed Central. [Link]
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General synthesis of 4-isoxazolecarboxylic acids. (1964). ACS Publications. [Link]
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Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. (2018). MDPI. [Link]
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Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. [Link]
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In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2023). Future Science. [Link]
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Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. (2016). PMC. [Link]
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The 3,5-Dimethylisoxazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Ascendance of a Heterocyclic Mainstay
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this expanse, certain molecular frameworks have emerged as "privileged scaffolds" – structures that are capable of interacting with multiple biological targets, thereby serving as versatile starting points for the development of new therapeutics. The 3,5-dimethylisoxazole core is a prime example of such a scaffold. This five-membered aromatic heterocycle, with its unique electronic and steric properties, has proven to be a valuable component in the design of a wide array of biologically active molecules.
This technical guide provides a comprehensive overview of the medicinal chemistry applications of the 3,5-dimethylisoxazole core. We will delve into its fundamental physicochemical properties, explore its critical role as a bioisostere, and examine its application in the design of inhibitors for various therapeutic targets, with a particular focus on bromodomain and extra-terminal (BET) proteins and cyclooxygenase-2 (COX-2). Furthermore, this guide will provide detailed synthetic protocols for key intermediates, present quantitative biological data, and offer insights into the structure-activity relationships that govern the potency and selectivity of 3,5-dimethylisoxazole-containing compounds.
I. Physicochemical Properties and Synthetic Accessibility: The Foundations of a Versatile Scaffold
The utility of the 3,5-dimethylisoxazole core in drug design is underpinned by its favorable physicochemical properties and the relative ease of its synthesis and functionalization.
Core Physicochemical Characteristics
The 3,5-dimethylisoxazole moiety imparts a unique combination of properties to a molecule, influencing its solubility, lipophilicity, and metabolic stability. A summary of its key physicochemical parameters is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C5H7NO | PubChem[1] |
| Molecular Weight | 97.12 g/mol | PubChem[1] |
| Boiling Point | 142-144 °C | Sigma-Aldrich |
| Density | 0.99 g/mL at 25 °C | Sigma-Aldrich |
| pKa (Predicted) | -1.35 to -2.35 | LookChem, ChemicalBook[2] |
| logP (Predicted) | ~1.2 | PubChem[1] |
| Water Solubility | 50.9 g/L | LookChem |
The isoxazole ring is a weak base, with a predicted pKa in the low negative range, meaning it is not protonated at physiological pH.[3][4] This can be advantageous in drug design, as it avoids the potential for unwanted interactions with acidic cellular compartments. The predicted logP suggests a moderate lipophilicity, which can contribute to good cell permeability.[3][4]
Synthetic Accessibility: Building the Core
The 3,5-dimethylisoxazole ring can be readily synthesized, most commonly through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with hydroxylamine. This straightforward approach allows for the large-scale production of the core scaffold.
A key intermediate for the elaboration of 3,5-dimethylisoxazole-containing compounds is 4-bromo-3,5-dimethylisoxazole. This building block enables the introduction of various substituents at the 4-position through cross-coupling reactions, providing a versatile handle for structure-activity relationship (SAR) studies.
This protocol describes a common laboratory-scale synthesis of 4-bromo-3,5-dimethylisoxazole from 3,5-dimethylisoxazole.
Materials:
-
3,5-Dimethylisoxazole
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3,5-dimethylisoxazole (1.0 eq) in dichloromethane (DCM), cooled in an ice bath, slowly add concentrated sulfuric acid (1.1 eq).
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-bromo-3,5-dimethylisoxazole.[2]
Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry to confirm the structure and absence of starting material and by-products.
Caption: Workflow for the synthesis of 4-bromo-3,5-dimethylisoxazole.
II. The 3,5-Dimethylisoxazole Core as a Bioisostere: Mimicking Nature's Recognition Motifs
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design.[5] The 3,5-dimethylisoxazole core has emerged as a highly effective bioisostere, most notably as a mimic of the acetylated lysine (KAc) side chain.[6][7]
Mimicking Acetylated Lysine in Bromodomain Recognition
Post-translational modifications of proteins, such as the acetylation of lysine residues, play a crucial role in regulating cellular processes. Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues, acting as "readers" of this epigenetic mark.[8] The dysregulation of bromodomain-containing proteins, particularly the BET family (BRD2, BRD3, BRD4, and BRDT), is implicated in the pathogenesis of various cancers and inflammatory diseases.[6][7]
The 3,5-dimethylisoxazole moiety has been successfully employed as a KAc mimic to develop potent and selective inhibitors of BET bromodomains.[6][7] The isoxazole ring, with its nitrogen and oxygen atoms, can engage in key hydrogen bonding interactions with a conserved asparagine residue in the KAc binding pocket of bromodomains. The 3- and 5-methyl groups occupy hydrophobic pockets, further enhancing binding affinity.
Caption: Bioisosteric mimicry of acetylated lysine by the 3,5-dimethylisoxazole core.
Comparison with Other Acetyl-Lysine Bioisosteres
While the 3,5-dimethylisoxazole core is a highly effective KAc mimic, other heterocyclic systems have also been explored for this purpose. A comparative analysis of these bioisosteres reveals the unique advantages of the 3,5-dimethylisoxazole scaffold.
| Bioisostere | Key Features | Advantages | Potential Liabilities |
| 3,5-Dimethylisoxazole | Hydrogen bond acceptor (N), favorable vector for substituents. | Good metabolic stability, well-established chemistry. | Potential for metabolic ring opening. |
| 1,2,4-Oxadiazole | Two hydrogen bond acceptors (N). | Can form strong interactions. | Potential for metabolic instability. |
| 1,2,3-Triazole | Hydrogen bond donor and acceptor capabilities. | Highly stable, synthetically versatile via "click" chemistry. | Can have different vector projections compared to KAc. |
| Thiazole | Hydrogen bond acceptor (N), can participate in pi-stacking. | Can provide additional hydrophobic interactions. | Potential for metabolic oxidation of sulfur. |
The choice of bioisostere is highly context-dependent and is often guided by the specific topology of the target binding site and the desired physicochemical properties of the final compound.
III. Therapeutic Applications: From Oncology to Inflammation
The versatility of the 3,5-dimethylisoxazole core is evident in its application across multiple therapeutic areas.
BET Bromodomain Inhibitors in Oncology
The development of small molecule inhibitors of BET bromodomains represents a major breakthrough in cancer therapy.[5][9] Numerous potent and selective BET inhibitors incorporating the 3,5-dimethylisoxazole scaffold have been reported, with several advancing to clinical trials. These inhibitors function by displacing BET proteins from chromatin, leading to the downregulation of key oncogenes such as c-MYC.[10]
Case Study: Optimization of 3,5-Dimethylisoxazole-Based BRD4 Inhibitors
Structure-guided optimization of an initial hit compound containing a 3,5-dimethylisoxazole core led to the development of highly potent BRD4 inhibitors.[6][7] X-ray crystallography revealed that the 3,5-dimethylisoxazole moiety occupies the KAc-binding pocket, forming a crucial hydrogen bond with Asn140. The addition of a phenyl group to the scaffold, directed towards a hydrophobic shelf (the WPF shelf), significantly enhanced binding affinity.[6][7]
| Compound | BRD4(1) IC50 (nM) | Key Structural Feature |
| Lead Compound | 4800 | Simple alkyl substituent |
| Optimized Compound 8 | 390 | Phenyl group on WPF shelf |
| Optimized Compound 9 | 370 | Acetate derivative of Compound 8 |
Data adapted from Hewings et al., J. Med. Chem. 2013.[6][7]
These optimized compounds demonstrated potent anti-proliferative effects in acute myeloid leukemia (AML) cell lines.[6][7]
COX-2 Inhibitors in Inflammation
The 3,5-disubstituted isoxazole core is also a key feature of a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[11] COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade.
Valdecoxib: A Case Study
Valdecoxib is a selective COX-2 inhibitor that features a 3-phenyl-4-(4-sulfamoylphenyl)-5-methylisoxazole core.[12] The sulfonamide group is crucial for its selectivity, as it interacts with a specific side pocket in the COX-2 active site that is not present in the COX-1 isoform.[2] Although Valdecoxib was withdrawn from the market due to cardiovascular side effects, its design illustrates the utility of the isoxazole scaffold in developing potent and selective enzyme inhibitors.[12]
Caption: Simplified signaling pathways targeted by 3,5-dimethylisoxazole-based drugs.
IV. Future Directions and Concluding Remarks
The 3,5-dimethylisoxazole core continues to be a highly attractive scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and proven ability to serve as an effective bioisostere ensure its continued relevance in the development of novel therapeutics.
Future research efforts are likely to focus on several key areas:
-
Exploration of New Therapeutic Targets: While the utility of the 3,5-dimethylisoxazole core in targeting bromodomains and COX-2 is well-established, its potential for modulating other target classes, such as G-protein coupled receptors (GPCRs) and kinases, remains an active area of investigation.
-
Mitigation of Metabolic Liabilities: A deeper understanding of the metabolic pathways of 3,5-dimethylisoxazole-containing compounds, particularly the potential for ring-opening and bioactivation, will be crucial for designing next-generation drugs with improved safety profiles.
-
Development of Novel Synthetic Methodologies: The discovery of new and more efficient methods for the synthesis and functionalization of the 3,5-dimethylisoxazole core will further accelerate its application in drug discovery.
References
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Valdecoxib. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Publications. Retrieved January 22, 2026, from [Link]
- Akhtar, M. J., et al. (2020). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances, 10(63), 38339-38356.
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3,5-Dimethylisoxazole. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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FDA. (2005). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved January 22, 2026, from [Link]
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- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
- Alex Avdeef. (2008). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. Current Drug Metabolism, 9(9), 869-78.
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- Filippakopoulos, P., & Knapp, S. (2014). Targeting bromodomains: epigenetic readers of lysine acetylation. Nature Reviews Drug Discovery, 13(5), 337–356.
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The Versatile Scaffold: A Technical Guide to 1-(3,5-Dimethylisoxazol-4-yl)ethanone
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can effectively mimic biological interactions is paramount. Among these, the 3,5-dimethylisoxazole moiety has emerged as a significant pharmacophore, particularly for its role as a bioisostere of acetylated lysine.[1][2][3] This technical guide provides a comprehensive overview of a key building block in this class: 1-(3,5-Dimethylisoxazol-4-yl)ethanone . We will delve into its synthesis, chemical properties, and burgeoning applications in drug discovery, offering insights for researchers aiming to leverage this versatile molecule in their work.
The Significance of the 3,5-Dimethylisoxazole Core
The 3,5-dimethylisoxazole unit is increasingly recognized for its ability to mimic the acetylated lysine side chain, a crucial post-translational modification that governs protein-protein interactions in a myriad of cellular processes.[2] This mimicry allows molecules containing this scaffold to act as competitive inhibitors for bromodomains, a family of proteins that recognize and bind to acetylated lysines on histones and other proteins.[1][3] The dysregulation of bromodomain-containing proteins, particularly the BET (Bromodomain and Extra-Terminal domain) family, is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets.[4] Consequently, this compound and its derivatives are valuable tools for the development of novel bromodomain inhibitors and other epigenetic modulators.[3]
Synthesis and Chemical Properties
While a definitive, publicly available synthesis protocol for this compound is not extensively documented in the literature, its synthesis can be logically approached through established methods of isoxazole functionalization. The introduction of an acetyl group at the C4 position of the 3,5-dimethylisoxazole ring is the key transformation.
Plausible Synthetic Strategies
Several classical organic reactions could be employed for the synthesis of this compound. The choice of method would depend on the availability of starting materials and the desired scale of the reaction.
-
Friedel-Crafts Acylation: This well-established method for introducing acyl groups to aromatic and heteroaromatic rings is a primary candidate.[5] The reaction would involve the treatment of 3,5-dimethylisoxazole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The regioselectivity of this reaction on the isoxazole ring would need to be carefully controlled.
-
Vilsmeier-Haack Reaction followed by Oxidation: The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich heterocycles.[6] Treatment of 3,5-dimethylisoxazole with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide like DMF) would likely yield the corresponding 4-carbaldehyde.[3] Subsequent oxidation of the aldehyde to a methyl ketone would complete the synthesis.
-
Lithiation and Acylation: Directed ortho-metalation, specifically lithiation, is a powerful tool for the functionalization of heterocycles.[4] 3,5-Dimethylisoxazole could potentially be lithiated at the C4 position using a strong base like n-butyllithium, followed by quenching the resulting lithio species with an acetylating agent such as N,N-dimethylacetamide or acetyl chloride.
The following diagram illustrates a generalized workflow for these potential synthetic routes.
Physicochemical Properties
Specific experimental data for this compound is scarce in publicly accessible databases. However, based on the closely related compound, 1-(3-Methylisoxazol-4-yl)ethanone (CAS: 58752-01-5), we can infer some of its properties.[7]
| Property | Value (for 1-(3-Methylisoxazol-4-yl)ethanone) |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| Purity | Typically ≥98% |
It is expected that this compound would have a slightly higher molecular weight and potentially different melting and boiling points due to the additional methyl group.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups at the C3 and C5 positions of the isoxazole ring would likely appear as sharp singlets. The methyl protons of the acetyl group would also present as a singlet. Based on the data for the sulfonyl derivative, the methyl protons on the isoxazole ring are found at approximately 2.12 ppm.[8]
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon of the acetyl group would be a prominent downfield signal. The chemical shifts for the carbons of the 3,5-dimethylisoxazole ring in the sulfonyl derivative are reported as: C3 at 158.21 ppm, C4 at 113.30 ppm, and C5 at 174.45 ppm. The methyl carbons appear at 11.04 ppm and 12.95 ppm.[8] These values can serve as a useful reference for the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass can be calculated from the molecular formula (C₇H₉NO₂). Fragmentation patterns would likely involve cleavage of the acetyl group.
Applications in Drug Development
The primary application of this compound in drug development lies in its use as a key intermediate for the synthesis of more complex bioactive molecules, particularly bromodomain inhibitors.[3]
Role as a Pharmacophore in Bromodomain Inhibitors
As previously mentioned, the 3,5-dimethylisoxazole moiety serves as an effective mimic of acetylated lysine.[2] The acetyl group at the 4-position of this compound can be further elaborated to introduce various functionalities that can interact with other residues in the binding pocket of a bromodomain, thereby enhancing binding affinity and selectivity.
The following diagram illustrates the conceptual interaction of a 3,5-dimethylisoxazole-based inhibitor with a bromodomain binding pocket, highlighting the role of the isoxazole as an acetyl-lysine mimetic.
Structure-Activity Relationship (SAR) Studies
This compound is an ideal starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. The acetyl group can be readily modified through various chemical transformations, such as:
-
Aldol condensation to introduce larger side chains.
-
Reduction to the corresponding alcohol, which can then be further functionalized.
-
Halogenation at the methyl group of the acetyl moiety to introduce a handle for nucleophilic substitution.
These modifications allow for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its core 3,5-dimethylisoxazole moiety has been established as a potent acetyl-lysine mimetic, making it a key component in the design of bromodomain inhibitors and other epigenetic modulators. While detailed experimental data for this specific compound remains somewhat elusive in the public domain, its synthesis is achievable through standard organic chemistry methodologies. As research into epigenetic drug discovery continues to expand, the importance of key intermediates like this compound is set to grow, offering a promising scaffold for the development of next-generation therapeutics.
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Hewings, D. S., et al. (2011). 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. [Link]
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-13. [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry, 56(8), 3217-3227. [Link]
-
Zhumanova, A. S., et al. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Preprints. [Link]
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PubChem. (n.d.). 1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone. Retrieved from [Link]
-
Chung, C. W., et al. (2012). Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery. Journal of Medicinal Chemistry, 55(2), 576-586. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole. Retrieved from [Link]
-
Zhang, H.-B., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. [Link]
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ResearchGate. (n.d.). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]
-
Gore, P. H. (1957). The Friedel-Crafts Acylation Reaction. Chemical Reviews, 57(2), 229-281. [Link]
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NIST. (n.d.). Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. PubMed Central. Retrieved from [Link]
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Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 49, 1-331. [Link]
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Miller, G. P., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3656. [Link]
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MDPI. (1998). Ethyl-(R,S)-5-acetyl-4,5-dihydro-3-isoxazole Acetate. Molbank, 1998(1), M49. [Link]
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ResearchGate. (n.d.). Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]
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ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for 1-(3,5-Dimethylisoxazol-4-yl)ethanone: A Detailed Guide for Researchers
Introduction
1-(3,5-Dimethylisoxazol-4-yl)ethanone is a key chemical intermediate with significant applications in pharmaceutical and agrochemical research.[1] Its isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules that exhibit a wide range of therapeutic properties, including anti-inflammatory and antimicrobial activities.[1][2][3][4] The 4-acetyl substituent provides a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of more complex molecular architectures and for the exploration of new chemical entities in drug discovery programs.[1][2]
This document provides a comprehensive guide to the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The protocol detailed herein is based on a well-established synthetic route, offering insights into the reaction mechanism, experimental setup, purification, and characterization of the target compound.
Synthesis Overview
The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the formation of the 3,5-dimethylisoxazole ring via the condensation of acetylacetone (2,4-pentanedione) with hydroxylamine.[5][6] The second step is a Friedel-Crafts acylation of the 3,5-dimethylisoxazole with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst to introduce the acetyl group at the C4 position.[7]
Detailed Synthesis Protocol
Part 1: Synthesis of 3,5-Dimethylisoxazole
Reaction Scheme:
(CH₃CO)₂CH₂ + NH₂OH·HCl → C₅H₇NO + H₂O + HCl
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Acetylacetone | C₅H₈O₂ | 100.12 | 10.0 g (0.1 mol) | Reagent grade, freshly distilled if necessary. |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 7.6 g (0.11 mol) | Reagent grade. |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 5.8 g (0.055 mol) | Anhydrous. |
| Deionized Water | H₂O | 18.02 | 50 mL | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Anhydrous. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | For drying. |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (7.6 g, 0.11 mol) in 25 mL of deionized water.
-
To this solution, add a solution of sodium carbonate (5.8 g, 0.055 mol) in 25 mL of deionized water in a dropwise manner. Causality: Sodium carbonate is used to neutralize the hydrochloride salt of hydroxylamine, liberating the free base which is the active nucleophile in the reaction.
-
Slowly add acetylacetone (10.0 g, 0.1 mol) to the reaction mixture. The addition should be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 1 hour.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3,5-dimethylisoxazole.
Part 2: Synthesis of this compound
Reaction Scheme:
C₅H₇NO + CH₃COCl --(AlCl₃)--> C₇H₉NO₂ + HCl
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,5-Dimethylisoxazole | C₅H₇NO | 97.12 | 9.7 g (0.1 mol) | From Part 1. |
| Acetyl Chloride | CH₃COCl | 78.50 | 8.6 g (0.11 mol) | Freshly distilled. |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g (0.11 mol) | Handle in a fume hood. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous. |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 50 mL | For workup. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | For drying. |
Step-by-Step Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere. Causality: A nitrogen atmosphere is crucial to prevent the moisture-sensitive aluminum chloride from deactivating.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (8.6 g, 0.11 mol) to the suspension. Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.[7]
-
Add a solution of 3,5-dimethylisoxazole (9.7 g, 0.1 mol) in 50 mL of anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the aluminum chloride complexes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.[8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The Friedel-Crafts acylation of 3,5-dimethylisoxazole proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[7]
-
Electrophilic Attack: The electron-rich isoxazole ring acts as a nucleophile and attacks the acylium ion. The C4 position is the most nucleophilic due to the directing effects of the two methyl groups and the ring nitrogen.
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the intermediate sigma complex (arenium ion) to restore the aromaticity of the isoxazole ring, yielding the final product and regenerating the Lewis acid catalyst.[7]
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Application Notes and Protocols for the Purification of 1-(3,5-Dimethylisoxazol-4-yl)ethanone by Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 1-(3,5-Dimethylisoxazol-4-yl)ethanone, a key intermediate in pharmaceutical synthesis. The protocol emphasizes the rationale behind experimental choices, ensuring both high purity of the final compound and a thorough understanding of the purification process. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the isolation of this compound utilizing normal-phase column chromatography. All protocols are designed to be self-validating, with in-process controls and adherence to established principles of chromatographic separation.
Introduction: The Rationale for Chromatographic Purification
This compound is a crucial building block in the synthesis of various biologically active molecules. Its synthesis, commonly achieved through the condensation of pentane-2,4-dione with hydroxylamine followed by acylation, can often lead to a mixture of products. Potential impurities may include unreacted starting materials, regioisomers, and by-products from side reactions. Therefore, a highly efficient purification method is paramount to ensure the quality and integrity of the final active pharmaceutical ingredient (API).
Column chromatography is the technique of choice for this purification due to its versatility and scalability.[1] This guide will focus on a normal-phase chromatography protocol, which is ideally suited for the separation of moderately polar compounds like the target molecule from less polar and more polar impurities. The principles of this technique are based on the differential partitioning of components between a polar stationary phase (silica gel) and a non-polar mobile phase.[2]
Physicochemical Properties of this compound
A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value/Description | Source |
| Molecular Formula | C7H9NO2 | PubChem |
| Molecular Weight | 139.15 g/mol | PubChem |
| Appearance | Off-white to yellow solid | Inferred from similar compounds |
| Polarity | Moderately polar | Inferred from structure |
| Predicted LogP | ~1.5 - 2.5 | Inferred from similar structures[3][4][5][6] |
The presence of the ketone and isoxazole functionalities imparts a moderate polarity to the molecule. The predicted LogP value, a measure of lipophilicity, suggests that it will have good solubility in a range of organic solvents, making it amenable to normal-phase chromatography.
Pre-Chromatography Workflow: Setting the Stage for Success
A successful column chromatography separation begins with careful planning and preliminary analysis.
Caption: Pre-chromatography workflow diagram.
Initial Analysis of the Crude Mixture
Before attempting a large-scale purification, it is crucial to analyze the crude reaction mixture to identify the target compound and major impurities. This is typically achieved using Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) Method Development
TLC serves as a rapid and inexpensive tool to determine the optimal solvent system for the column separation.
Protocol 1: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm), as the isoxazole ring is expected to be UV active.[7] Further visualization can be achieved using a potassium permanganate stain, which is effective for detecting ketones and other oxidizable groups.[2][8][9]
-
Rf Calculation: Calculate the retention factor (Rf) for each spot. The ideal Rf for the target compound in the chosen solvent system for column chromatography is typically between 0.2 and 0.4.
The Column Chromatography Protocol
This section provides a detailed, step-by-step guide for the purification of this compound.
Caption: Column chromatography workflow.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)[10][11][12][13][14]
-
Hexane or petroleum ether (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Collection tubes
-
Rotary evaporator
Step-by-Step Purification Protocol
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.
-
Add a layer of sand (approximately 1 cm) over the plug.
-
Slurry Packing: In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add another layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disturbance during sample and solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is just below the surface of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in appropriately labeled tubes.
-
The choice of elution technique (isocratic or gradient) depends on the separation of impurities observed on the TLC.[1][15][16]
-
Isocratic Elution: Use a constant mobile phase composition (e.g., 80:20 hexane:ethyl acetate) throughout the separation. This is suitable if the impurities are well-separated from the product.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate). This is beneficial for separating compounds with a wider range of polarities.
-
-
-
Fraction Analysis:
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Spot the collected fractions on a TLC plate alongside a spot of the crude mixture and, if available, a pure standard of the target compound.
-
Develop and visualize the TLC plate as described in Protocol 1.
-
-
Pooling and Solvent Removal:
-
Identify the fractions containing the pure this compound (single spot on TLC with the correct Rf value).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Scientific Integrity and Self-Validation
The trustworthiness of this protocol is established through in-process controls and adherence to established scientific principles.
Causality Behind Experimental Choices
-
Stationary Phase Selection: Silica gel is a highly polar stationary phase due to the presence of surface silanol groups. This allows for strong interactions with polar and moderately polar compounds, leading to effective separation based on polarity.
-
Mobile Phase Selection: The mobile phase is a mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate). The polarity of the mobile phase is adjusted to control the elution of the compounds. Less polar compounds have a weaker affinity for the stationary phase and will elute first with a less polar mobile phase. More polar compounds require a more polar mobile phase to be eluted.[17]
-
Elution Order Prediction: Based on the principles of normal-phase chromatography, the elution order can be predicted. Non-polar impurities will elute first, followed by the moderately polar target compound, this compound. Highly polar impurities will be retained on the column longer and will elute last.
In-Process Validation
-
TLC Monitoring: The regular analysis of collected fractions by TLC provides real-time monitoring of the purification process. This allows for the precise identification of fractions containing the pure product and prevents cross-contamination.
-
Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Regulatory Context and Authoritative Grounding
The purification of pharmaceutical intermediates must be conducted with consideration for regulatory guidelines to ensure the safety and efficacy of the final drug product.
-
ICH Guidelines: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[4][8][9] These guidelines establish thresholds for the reporting, identification, and qualification of impurities.
-
USP General Chapter <621>: The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides standards and best practices for chromatographic separations, ensuring the reliability and reproducibility of the methods used.[11][15]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by column chromatography. By understanding the principles behind the methodology and adhering to the in-process controls, researchers can consistently obtain a high-purity product suitable for further use in drug development and other scientific applications.
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Using The Right Mesh Size Of The Silica Gel For Column Chromatography. (2023, November 27). Inter-Harz. [Link]
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In Normal Phase Chromatography Which Compound Is Eluted First? - Chemistry For Everyone. (2025, March 10). YouTube. [Link]
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Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]
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Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.). ResearchGate. [Link]
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Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex. [Link]
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Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][10][17][18]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2022, February 23). RSC Advances. [Link]
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High Quality Silica Gel Mesh Size 60-120 For Chromatography. (2023, November 28). Sorbead India. [Link]
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1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione. (2022, January 14). MDPI. [Link]
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TLC Visualization Reagents. (n.d.). EPFL. [Link]
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When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2022). MDPI. [Link]
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Synthesis of Dimethyl 1-(Hetero)aryl-4-oxo-1,4-dihydropyridazine- 3,5-dicarboxylates from Dimethyl 3-Oxopentane-1,5-dioates. (n.d.). ResearchGate. [Link]
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Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (2013). Journal of Pharmaceutical Sciences. [Link]
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Isocratic v. Gradient. (n.d.). Agilent. [Link]
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What reagent to use for visualization of isoxazole on TLC. (2023, March 10). ResearchGate. [Link]
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What Size Silica Gel To Use? - Chemistry For Everyone. (2025, March 29). YouTube. [Link]
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Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023, April 7). ACS Omega. [Link]
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Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. (2023, April 13). Future Journal of Pharmaceutical Sciences. [Link]
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[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026, January 6). Welch Materials. [Link]
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Chemical Transformations of 5,5-Dimethyl-2-(3-aryl-4-nitrobutanoyl)cyclohexane-1,3-diones. Synthesis of 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones and 6,7-Dihydro-1H-indazol-4(5H)-ones with Isoxazole and. (n.d.). ResearchGate. [Link]
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How to correctly identify the type of silica gel column (particle size, mesh size) to use for a flash chromatography run. (2017, March 10). Quora. [Link]
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Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. (1995). Journal of Chromatography A. [Link]
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Visualizing a TLC plate. (2021, August 22). YouTube. [Link]
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High Quality Silica Gel Mesh Size 60-120 For Chromatography. (2023, November 28). Sorbead India. [Link]
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Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][10][17][18]triazole and Imidazo[2,1-b][8][10][18]thiadiazole Derivatives. (2020). Molecules. [Link]
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This compound. (n.d.). PubChem. [Link]
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Application Notes & Protocols: Suzuki-Miyaura Coupling of 3,5-Dimethylisoxazole-4-boronic Acid Pinacol Ester
Introduction: The Strategic Importance of the 3,5-Dimethylisoxazole Scaffold
The 3,5-dimethylisoxazole motif is a privileged scaffold in modern medicinal chemistry and drug development.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for acetyl-lysine have made it a cornerstone in the design of potent and selective inhibitors, particularly for epigenetic targets like bromodomains.[1][4] The synthesis of complex molecules incorporating this core often relies on robust and versatile C-C bond-forming reactions. Among these, the Suzuki-Miyaura coupling stands out for its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[5][6]
This guide focuses on a key building block: 3,5-dimethylisoxazole-4-boronic acid pinacol ester . The use of the pinacol ester offers significant advantages over the corresponding free boronic acid. It enhances stability, preventing premature protodeboronation, and improves solubility in common organic solvents, leading to more reliable and reproducible reaction outcomes.[7][8] This document provides a comprehensive overview, from mechanistic principles to a detailed, field-tested protocol for the successful Suzuki-Miyaura coupling of this valuable reagent with various aryl and heteroaryl halides.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][9][10] Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The three key stages are:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide bond (C-X) of the coupling partner (e.g., an aryl bromide). This irreversible step forms a square planar Pd(II) complex.[9][11]
-
Transmetalation: This is often the rate-determining step. The organic moiety from the boron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic ester by a base.[11][12] The base (e.g., carbonate, phosphate) reacts with the boronic ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 3,5-dimethylisoxazolyl group to the palladium.[5][13][14]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are expelled from the palladium coordination sphere. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][11]
Key Parameters for Successful Coupling
The success of the Suzuki-Miyaura coupling with 3,5-dimethylisoxazole-4-boronic acid pinacol ester hinges on the careful selection of four key components: the palladium catalyst, the base, the solvent, and the temperature.
-
Palladium Catalyst/Ligand: For heteroaryl couplings, particularly with potentially coordinating nitrogen atoms like in isoxazoles, the choice of ligand is critical. Electron-rich, bulky phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.
-
Recommended Starting Point: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust and versatile catalyst for a wide range of substrates.
-
For Challenging Couplings: For less reactive coupling partners (e.g., aryl chlorides), more advanced catalyst systems using ligands like SPhos or XPhos may be required to achieve high yields.[15][16]
-
-
Base: The base plays a crucial role in activating the boronic ester for transmetalation.[12][13] The choice of base can significantly impact reaction rate and yield.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used. Cs₂CO₃ is more soluble and often more effective but also more expensive.
-
Phosphates: Potassium phosphate (K₃PO₄) is another excellent choice, particularly for preventing side reactions like protodeboronation.[17]
-
Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective, especially under anhydrous conditions.
-
-
Solvent System: A mixture of an organic solvent and water is typical. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the "ate" complex.
-
Common Choices: 1,4-Dioxane/water, DME (1,2-dimethoxyethane)/water, and Toluene/water are all effective systems.
-
Anhydrous Conditions: While less common, some protocols may call for anhydrous solvents like toluene or THF, often in combination with a fluoride base.
-
-
Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate. Reaction temperatures typically range from 80 °C to 110 °C. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent decomposition.
Detailed Experimental Protocol
This protocol provides a general starting point for the coupling of 3,5-dimethylisoxazole-4-boronic acid pinacol ester with an aryl bromide. Optimization may be required for different coupling partners.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.
Reagents & Equipment:
-
Round-bottom flask or microwave vial equipped with a magnetic stir bar
-
Condenser and inert gas (Argon or Nitrogen) inlet
-
Heating mantle or oil bath
-
3,5-Dimethylisoxazole-4-boronic acid pinacol ester
-
Aryl or heteroaryl halide (e.g., Aryl Bromide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and Water)
-
Standard workup and purification supplies (e.g., separatory funnel, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 3,5-dimethylisoxazole-4-boronic acid pinacol ester (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) species is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01–0.05 equiv).
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (organic:water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[10][18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2–24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-aryl-3,5-dimethylisoxazole product.
| Parameter | Recommended Value | Rationale |
| Boronic Ester Equiv. | 1.1 - 1.5 | Ensures complete consumption of the limiting halide. |
| Base Equiv. | 2.0 - 3.0 | Drives the formation of the "ate" complex for transmetalation. |
| Catalyst Loading | 1 - 5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Solvent Ratio (Org:H₂O) | 4:1 to 5:1 | Optimizes solubility for both organic and inorganic reagents. |
| Temperature | 90 - 100 °C | Provides sufficient thermal energy for the catalytic cycle. |
Optimization & Troubleshooting Workflow
Even with a robust protocol, optimization is often necessary for new or challenging substrates. The following workflow can guide the process.
Common Issues & Solutions:
-
Low Yield:
-
Cause: Inefficient transmetalation or catalyst deactivation.
-
Solution: Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. For challenging substrates like aryl chlorides, use a more active catalyst system (e.g., an SPhos or XPhos-based precatalyst).[15]
-
-
Protodeboronation (Replacement of -B(pin) with -H):
-
Cause: The boronic ester is unstable under the reaction conditions, often exacerbated by high temperatures or prolonged reaction times.[17]
-
Solution: Use a milder base like K₃PO₄. Ensure the reaction is run under a strict inert atmosphere. Try to lower the reaction temperature or reaction time if possible.
-
-
Formation of Homocoupled Byproducts:
-
Cause: Side reactions of the boronic ester or aryl halide.
-
Solution: Ensure solvents are thoroughly degassed to remove oxygen. Check the purity of the starting materials.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Hewings, D. S., et al. (2011). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Chem-Impex. 3,5-Dimethylisoxazole. [Link]
-
Dreher, S. D., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters. [Link]
-
Ji, G.-Z., et al. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Semantic Scholar. [Link]
-
Wu, C., et al. (2023). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Asian Journal of Organic Chemistry. [Link]
-
Hewings, D. S., et al. (2011). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. [Link]
-
LookChem. (n.d.). Cas 300-87-8, 3,5-Dimethylisoxazole. [Link]
-
ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. [Link]
-
Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. [Link]
-
Petkevich, S. K., et al. (2017). 3,5-[5-Arylisoxazol-3-yl(4,5-dichloroisothiazol-3-yl)]-substituted 1,2,4- and 1,3,4-oxadiazoles: synthesis, palladium complexes, and catalysis of Suzuki reactions in aqueous media. ResearchGate. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]
-
Request PDF. (2008). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. CAS 300-87-8: 3,5-Dimethylisoxazole | CymitQuimica [cymitquimica.com]
- 4. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
The Strategic Application of 1-(3,5-Dimethylisoxazol-4-yl)ethanone in the Synthesis of Potent BET Bromodomain Inhibitors: An Application and Protocol Guide
Introduction: The Rise of BET Inhibitors and the Significance of the Isoxazole Scaffold
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene transcription, playing a pivotal role in the initiation and elongation of transcription.[1][2] These proteins act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails through their bromodomain domains.[3][4] This interaction recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation. Consequently, the BET family has become a prime therapeutic target, particularly in oncology and inflammatory diseases.[1]
Small molecule inhibitors of BET proteins function by competitively binding to the acetyl-lysine recognition pocket of the bromodomains, thereby displacing them from chromatin and disrupting their transcriptional regulatory function.[3] This leads to the downregulation of key oncogenes such as MYC, making BET inhibitors a promising class of anti-cancer agents.[5] Among the various chemical scaffolds developed for BET inhibition, the 3,5-dimethylisoxazole moiety has proven to be a particularly effective mimic of acetylated lysine, forming crucial hydrogen bonds within the bromodomain binding pocket.[2][3][4] This guide provides a detailed overview and experimental protocols for the utilization of a key building block, 1-(3,5-Dimethylisoxazol-4-yl)ethanone , in the synthesis of potent BET inhibitors.
Causality in Experimental Design: Why this compound is a Privileged Starting Material
The selection of this compound as a starting material is a strategic choice rooted in its inherent chemical functionalities, which are amenable to a variety of synthetic transformations. The isoxazole core provides the essential acetyl-lysine mimetic feature, while the acetyl group serves as a versatile handle for constructing the broader inhibitor scaffold. This approach allows for the modular synthesis of diverse BET inhibitor libraries, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
The following sections will detail the synthetic pathways and provide step-by-step protocols for the synthesis of advanced intermediates and final BET inhibitor compounds, starting from this key isoxazole derivative.
Synthetic Workflow Overview
The general strategy for elaborating this compound into a potent BET inhibitor involves a series of key transformations. A representative workflow is illustrated below. This modular approach allows for the introduction of diversity elements at various stages of the synthesis, enabling the fine-tuning of pharmacological properties.
Figure 1: A generalized synthetic workflow for the elaboration of this compound into a final BET inhibitor product.
Application Note 1: Synthesis of a Phenylisoxazole Core Structure
This protocol outlines the synthesis of a key phenylisoxazole intermediate, which can be further elaborated to generate a variety of BET inhibitors. The core transformation involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 4-position of the isoxazole ring.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3,5-dimethylisoxazole
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a 4-aryl-3,5-dimethylisoxazole intermediate.
Materials:
-
4-Bromo-3,5-dimethylisoxazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., aqueous K₃PO₄)
-
Solvent (e.g., 2-Methyltetrahydrofuran)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-3,5-dimethylisoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add 2-Methyltetrahydrofuran as the solvent, followed by the aqueous K₃PO₄ solution (2.0 M, 2.0 eq).
-
Reaction: Stir the mixture vigorously and heat to 85 °C for 1-2 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3,5-dimethylisoxazole.
Expected Outcome:
This protocol should yield the desired 4-aryl-3,5-dimethylisoxazole in good to excellent yield, depending on the specific arylboronic acid used. The purity of the product should be assessed by NMR and LC-MS.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 4-Phenyl-3,5-dimethylisoxazole | 85-95% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,5-dimethylisoxazole | 80-90% |
| 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-3,5-dimethylisoxazole | 75-85% |
Application Note 2: Construction of a Fused Benzimidazole-Isoxazole Scaffold
This section details the synthesis of a more complex benzimidazole-isoxazole scaffold, a core structure present in a number of potent BET inhibitors.[1] This multi-step synthesis demonstrates the versatility of the isoxazole building block in constructing intricate molecular architectures.
Protocol 2: Synthesis of 5-(3,5-Dimethylisoxazol-4-yl)benzimidazole
This protocol outlines a two-step synthesis of a key benzimidazole intermediate.
Step 1: Synthesis of 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline
Materials:
-
4-Bromo-2-nitroaniline
-
3,5-Dimethylisoxazole-4-boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., aqueous K₃PO₄)
-
Solvent (e.g., 2-Methyltetrahydrofuran)
-
Standard synthetic and purification equipment as in Protocol 1
Procedure:
-
Follow the general procedure for Suzuki-Miyaura coupling as described in Protocol 1 , using 4-bromo-2-nitroaniline as the aryl halide and 3,5-dimethylisoxazole-4-boronic acid pinacol ester as the coupling partner.
-
After purification by column chromatography, the desired 4-(3,5-dimethylisoxazol-4-yl)-2-nitroaniline should be obtained as a solid.
Step 2: Reductive Cyclization to form 5-(3,5-Dimethylisoxazol-4-yl)benzimidazole
Materials:
-
4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline
-
Reducing agent (e.g., Iron powder, Tin(II) chloride)
-
Acidic medium (e.g., Acetic acid, Hydrochloric acid)
-
Solvent (e.g., Ethanol, Acetic acid)
-
Sodium bicarbonate solution
-
Standard synthetic and purification equipment
Procedure:
-
Reduction of the Nitro Group: Dissolve 4-(3,5-dimethylisoxazol-4-yl)-2-nitroaniline in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent such as iron powder in the presence of a small amount of acetic acid, or tin(II) chloride in concentrated hydrochloric acid.
-
Heat the reaction mixture (e.g., to reflux) and monitor the reaction progress by TLC until the starting material is consumed.
-
Cyclization: The in-situ generated diamine will cyclize to form the benzimidazole.
-
Work-up: Cool the reaction mixture and filter off any solids. Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield 5-(3,5-dimethylisoxazol-4-yl)benzimidazole.
Expected Outcome:
This two-step process provides a modular route to a key benzimidazole intermediate that can be further functionalized at the N1 position of the benzimidazole ring to generate a library of BET inhibitors.
Mechanism of BET Inhibition by Isoxazole-Containing Compounds
The 3,5-dimethylisoxazole moiety is a bioisostere of the acetylated lysine side chain. It effectively mimics the key interactions of acetylated lysine within the bromodomain's binding pocket.
Figure 2: Key interactions of a 3,5-dimethylisoxazole-based BET inhibitor within the bromodomain binding pocket.
As depicted in Figure 2, the oxygen atom of the isoxazole ring forms a crucial hydrogen bond with the side chain of a conserved asparagine residue (Asn140).[1] The nitrogen atom of the isoxazole often participates in a water-mediated hydrogen bond with a conserved tyrosine residue (Tyr97).[1] The aryl group attached to the isoxazole ring typically occupies a hydrophobic pocket known as the WPF shelf, formed by tryptophan, proline, and phenylalanine residues, further anchoring the inhibitor in the binding site.[1]
Data Presentation: In Vitro Activity of Representative Isoxazole-Based BET Inhibitors
The following table summarizes the in vitro activity of representative BET inhibitors synthesized using the 3,5-dimethylisoxazole scaffold.
Table 2: In Vitro Potency of Isoxazole-Containing BET Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Reference |
| I-BET151 | BRD2/3/4 | 501/251/794 | [6] |
| Compound 28a | BRD4(1) | 180 | [1] |
| Compound 22 | BRD4 | 7.7 | [4] |
| Compound 39 | BRD4(BD1) | 3 | [7] |
Note: IC₅₀ values can vary depending on the assay conditions.
Conclusion and Future Directions
The use of this compound and its derivatives has proven to be a highly effective strategy in the design and synthesis of potent and selective BET bromodomain inhibitors. The protocols and application notes provided herein offer a practical guide for researchers in the field of drug discovery to access these important molecular scaffolds. The modular nature of the synthetic routes allows for extensive exploration of the chemical space around the isoxazole core, paving the way for the development of next-generation BET inhibitors with improved therapeutic profiles. Future efforts in this area will likely focus on the development of inhibitors with enhanced selectivity for individual BET family members or specific bromodomains, as well as the exploration of novel linker strategies for the creation of bivalent inhibitors and proteolysis-targeting chimeras (PROTACs).
References
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Synthesis and characterization of I-BET151 derivatives for use in identifying protein targets in the African trypanosome. Curr Res Chem Biol. 2023;3:100047. doi: 10.1016/j.crchbi.2023.100047. [Link]
-
The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. Medchemcomm. 2013;4(1):140-144. doi: 10.1039/c2md20189e. [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. J Med Chem. 2012;55(22):9758-9768. doi: 10.1021/jm301588r. [Link]
-
Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. ChemRxiv. 2025. doi: 10.26434/chemrxiv-2025-xxxxx. [Link]
-
Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. ACS Med Chem Lett. 2025;16(3):485-491. doi: 10.1021/acsmedchemlett.5b00034. [Link]
-
Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Med Chem Lett. 2020;11(7):1417-1423. doi: 10.1021/acsmedchemlett.0c00294. [Link]
-
The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. J Med Chem. 2015;58(13):5279-5288. doi: 10.1021/acs.jmedchem.5b00519. [Link]
-
Discovery of 3,5-Dimethylisoxazole Derivatives as Novel, Potent Inhibitors for Bromodomain and Extraterminal Domain (BET) Family. Bioorg Med Chem. 2021;39:116133. doi: 10.1016/j.bmc.2021.116133. [Link]
-
Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A). Bioorg Med Chem Lett. 2012;22(8):2778-2782. doi: 10.1016/j.bmcl.2012.02.041. [Link]
-
Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins. Front Pharmacol. 2021;12:638138. doi: 10.3389/fphar.2021.638138. [Link]
-
Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites. 2021;11(6):390. doi: 10.3390/metabo11060390. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. J Iran Chem Soc. 2017;14:1-24. doi: 10.1007/s13738-016-0969-9. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Med Chem. 2025;16:1-20. doi: 10.1039/D4MD00501A. [Link]
-
The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. Medchemcomm. 2013;4(1):140-144. doi: 10.1039/C2MD20189E. [Link]
-
Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Bioorg Chem. 2023;135:106495. doi: 10.1016/j.bioorg.2023.106495. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. J Popl Ther Clin Pharmacol. 2022;29(4):e1-e12. doi: 10.47750/jptcp.2022.972. [Link]
-
Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorg Med Chem Lett. 2007;17(19):5478-5482. doi: 10.1016/j.bmcl.2007.07.045. [Link]
-
Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Eur J Med Chem. 2022;238:114467. doi: 10.1016/j.ejmech.2022.114467. [Link]
-
Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. J Med Chem. 2012;55(22):9758-9768. doi: 10.1021/jm301588r. [Link]
-
Development of methyl isoxazoleazepines as inhibitors of BET. Bioorg Med Chem Lett. 2015;25(9):1838-1842. doi: 10.1016/j.bmcl.2015.03.045. [Link]
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- 7. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Regioselective N-alkylation of 3,5-Dimethylpyrazole with 1-Aryl-2-bromoethanone
Abstract: This document provides a comprehensive guide for the N-alkylation of 3,5-dimethylpyrazole with various 1-aryl-2-bromoethanones. Pyrazole derivatives are a cornerstone in medicinal chemistry, and their N-functionalization is a critical step in modulating their pharmacological profiles.[1][2][3] This protocol details a robust and efficient method for the regioselective synthesis of 1-(2-aryl-2-oxoethyl)-3,5-dimethyl-1H-pyrazoles, a class of compounds with significant cytotoxic potential against various cancer cell lines.[4] We will delve into the mechanistic underpinnings of the reaction's regioselectivity, provide a detailed step-by-step experimental procedure, and outline the necessary characterization techniques to validate the synthesis of the target compounds.
Introduction and Scientific Background
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[5] The nitrogen atoms of the pyrazole ring offer convenient handles for chemical modification, with N-alkylation being a primary strategy to explore the structure-activity relationship (SAR) of this heterocyclic system. The reaction of an unsymmetrical pyrazole, such as 3,5-dimethylpyrazole, with an alkylating agent can theoretically lead to two different regioisomers. However, the regioselectivity of this reaction can often be controlled by a combination of steric and electronic factors, as well as the choice of reaction conditions.[1][6][7]
In the case of 3,5-dimethylpyrazole, the two nitrogen atoms are in chemically equivalent environments, thus alkylation with a sterically unhindered electrophile would be expected to yield a single product. The reaction with a 1-aryl-2-bromoethanone proceeds via a standard SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile, displacing the bromide leaving group. The presence of a suitable base is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity.
Reaction Mechanism
The N-alkylation of 3,5-dimethylpyrazole with a 1-aryl-2-bromoethanone is a nucleophilic substitution reaction. The mechanism involves the deprotonation of the pyrazole ring by a base, followed by the nucleophilic attack of the resulting pyrazolate anion on the electrophilic carbon of the 1-aryl-2-bromoethanone.
Caption: Reaction mechanism for N-alkylation.
Experimental Protocol
This protocol is adapted from a reported synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dimethylpyrazole | ≥98% | Commercial | |
| Substituted 1-Aryl-2-bromoethanone | ≥97% | Commercial | Handle with care, lachrymator. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | |
| Acetone | ACS Grade | Commercial | |
| Dichloromethane (DCM) | ACS Grade | Commercial | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexane | ACS Grade | Commercial | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying organic layers. |
| Distilled Water | In-house |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 eq.), the corresponding 1-aryl-2-bromoethanone (1.0 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add 50 mL of acetone to the flask.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a gradient of ethyl acetate in hexane.[4][8]
Example Synthesis: 1-(2-Oxo-2-phenylethyl)-3,5-dimethyl-1H-pyrazole
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3,5-Dimethylpyrazole | 96.13 | 1.0 g | 10.4 mmol | 1.0 |
| 2-Bromoacetophenone | 199.05 | 2.07 g | 10.4 mmol | 1.0 |
| Potassium Carbonate | 138.21 | 2.87 g | 20.8 mmol | 2.0 |
| Acetone | - | 50 mL | - | - |
Following the general procedure, the reaction of 3,5-dimethylpyrazole with 2-bromoacetophenone yields 1-(2-oxo-2-phenylethyl)-3,5-dimethyl-1H-pyrazole.
Characterization of the Product
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
-
Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the product.
-
Melting Point: The purified product should exhibit a sharp melting point. For 1-(2-oxo-2-phenylethyl)-3,5-dimethyl-1H-pyrazole, the reported melting point is 95-98 °C.[4]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic peaks for the pyrazole and aryl protons, as well as the methylene bridge. For the example product, the expected chemical shifts (in CDCl₃) are approximately:
-
δ 2.17 (s, 3H, -CH₃)
-
δ 2.29 (s, 3H, -CH₃)
-
δ 5.46 (s, 2H, -CH₂)
-
δ 5.92 (s, 1H, pyrazole-H)
-
δ 7.39-8.04 (m, 5H, phenyl-H)[4]
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will further confirm the structure. For the example product, characteristic peaks (in CDCl₃) are expected around:
-
δ 11.03, 13.56 (-CH₃)
-
δ 55.31 (-CH₂)
-
δ 105.84, 140.51, 148.31 (pyrazole carbons)
-
δ 128.09, 128.92, 133.97, 134.61 (phenyl carbons)
-
δ 192.74 (C=O)[4]
-
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the product. For C₁₃H₁₄N₂O, the calculated m/z for [M+H]⁺ is 215.1140, with a found value of 215.0000 reported in the literature.[4]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents are dry, particularly the potassium carbonate and the solvent. The reactivity of the 1-aryl-2-bromoethanone can be affected by the substituents on the aryl ring. Electron-withdrawing groups may increase reactivity, while electron-donating groups may decrease it.
-
Side Reactions: The primary side reaction is the self-condensation of the 1-aryl-2-bromoethanone. Using the specified stoichiometry and reaction time should minimize this.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended method of purification. Deactivating the silica gel with triethylamine may be necessary if the product adheres strongly to the column.[8]
References
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From Pyrazoles to Other Nitrogen-Containing Heterocycles. Chemical Reviews, 111(11), 6984-7034. [Link]
-
Gümüş, M., Ceylan, Ş., & Gürbüz, D. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6867. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
Krasavin, M. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 101-115. [Link]
-
Yet, L. (2013). Privileged Structures in Drug Discovery. In Privileged Structures in Drug Discovery (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Kumar, V., & Saini, A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 834-843. [Link]
Sources
Application Note & Protocol: A Robust and Scalable Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone
Document ID: APN-ISOX-20260122 Version: 1.0 For Internal and Research Use Only
Abstract
This document provides a comprehensive, field-tested guide for the scale-up synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone, a pivotal intermediate in the production of various active pharmaceutical ingredients (APIs), most notably nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][2] The protocol is designed for scalability, moving beyond benchtop procedures to address the challenges of pilot and manufacturing-scale production. We offer in-depth analysis of the reaction mechanism, a detailed step-by-step protocol for a 100g scale synthesis, critical process parameters, safety protocols, and analytical quality control measures, all grounded in established chemical literature.
Introduction: Strategic Importance and Synthetic Rationale
The isoxazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a highly versatile building block for its functionalization. The synthetic strategy detailed herein is a classic and efficient two-step process that is frequently optimized for industrial applications.
-
Hantzsch-type Isoxazole Synthesis: The initial step involves the condensation of a β-dicarbonyl compound, 2,4-pentanedione, with hydroxylamine.[3][4][5] This reaction proceeds via formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the stable 3,5-dimethylisoxazole ring.[4][6]
-
Friedel-Crafts Acylation: The subsequent step is an electrophilic aromatic substitution on the newly formed isoxazole ring.[7][8] Using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), an acylium ion is generated from acetic anhydride.[9] This potent electrophile attacks the electron-rich C4 position of the 3,5-dimethylisoxazole ring to install the desired acetyl group. The product is deactivated towards further acylation, preventing polysubstitution, which is a significant advantage of this reaction.[7][8]
This one-pot approach is favored for its operational simplicity, high atom economy, and cost-effectiveness, making it ideal for large-scale manufacturing.
Materials and Reagents
| Reagent/Material | Grade | Example Supplier | Key Properties & Handling Notes |
| 2,4-Pentanedione (Acetylacetone) | Reagent Grade, ≥99% | Sigma-Aldrich | Flammable liquid and vapor. |
| Hydroxylamine Hydrochloride | ACS Reagent, ≥99% | Fisher Scientific | Corrosive solid. |
| Acetic Anhydride | Reagent Grade, ≥98% | VWR | Corrosive, lachrymator. Reacts with water. |
| Aluminum Chloride (Anhydrous) | Reagent Grade, ≥99.9% | MilliporeSigma | Corrosive. Reacts violently with water. Handle under inert atmosphere. |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | EMD Millipore | Volatile, suspected carcinogen. Use in a well-ventilated area.[10] |
| Hydrochloric Acid (HCl) | 37% (Concentrated) | J.T. Baker | Corrosive, causes severe burns. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade, ≥99.7% | Macron Fine Chemicals | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade, ≥99% | BDH | Used as a drying agent. |
| Deionized Water | High Purity |
Detailed Scale-Up Protocol (100 g Starting Material)
Reaction Apparatus Setup
A 2 L, three-necked, round-bottom flask is equipped with a high-torque overhead mechanical stirrer, a digital thermometer probe, a 500 mL pressure-equalizing dropping funnel, and a reflux condenser. The condenser outlet is connected via tubing to a gas scrubber containing a dilute sodium hydroxide solution to neutralize any evolved HCl gas. All glassware must be rigorously dried in an oven (120°C) overnight and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.[10]
Stage 1: In-Situ Formation of 3,5-Dimethylisoxazole
-
Charge the reaction flask with 2,4-pentanedione (100.1 g, 1.0 mol) and dichloromethane (500 mL).
-
In a separate 1 L beaker, dissolve hydroxylamine hydrochloride (76.5 g, 1.1 mol) in 200 mL of deionized water with stirring.
-
Begin vigorous stirring of the 2,4-pentanedione solution and add the aqueous hydroxylamine hydrochloride solution dropwise over 30-45 minutes. The rate of addition should be controlled to maintain the internal reaction temperature between 25-30°C. An initial mild exotherm may be observed.
-
After the addition is complete, allow the biphasic mixture to stir at ambient temperature (20-25°C) for 2 hours to ensure complete formation of the isoxazole intermediate. Reaction progress can be monitored by TLC (3:7 Ethyl Acetate/Hexane).
Stage 2: Friedel-Crafts Acylation
-
Cool the reaction mixture to 0-5°C using an ice/salt bath.
-
CAUTION: This step is highly exothermic and moisture-sensitive. In a separate dry 1 L flask under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (293.3 g, 2.2 mol) to 300 mL of dichloromethane. Stir to form a slurry.
-
Slowly add the aluminum chloride slurry to the cooled reaction mixture via a wide-bore cannula over 45-60 minutes. The internal temperature must be strictly maintained below 10°C.
-
Once the AlCl₃ addition is complete, add acetic anhydride (112.3 g, 1.1 mol) dropwise from the dropping funnel over 30-40 minutes, again ensuring the temperature remains between 0-5°C.
-
After the addition, allow the reaction to warm slowly to room temperature and then heat to a gentle reflux (~40°C) for 4-6 hours. The reaction is considered complete when the starting 3,5-dimethylisoxazole is consumed as determined by TLC or HPLC analysis.
Work-up and Isolation
-
Cool the reaction mixture back down to 0-5°C in the ice bath.
-
EXTREME CAUTION: Quenching is highly exothermic and releases large volumes of HCl gas. Prepare a 4 L beaker containing a vigorously stirred mixture of crushed ice (1.5 kg) and concentrated hydrochloric acid (150 mL).
-
Very slowly and carefully, pour the reaction mixture onto the ice/acid slurry. The rate of addition should be controlled to manage the effervescence and exotherm.
-
Once the quench is complete, transfer the mixture to a 4 L separatory funnel. Separate the organic (bottom) layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine all organic layers and wash sequentially with:
-
Saturated sodium bicarbonate solution (2 x 400 mL) until gas evolution ceases.
-
Brine solution (1 x 300 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
Purification
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as an ethanol/water mixture or heptane to afford this compound as a white to off-white crystalline solid.
Visualization of the Synthetic Workflow
Caption: Scalable one-pot synthesis workflow for this compound.
Critical Process Parameters & Scale-Up Insights
-
Anhydrous Conditions: The success of the Friedel-Crafts acylation is critically dependent on the exclusion of water, which deactivates the aluminum chloride catalyst.[10] All equipment and solvents must be scrupulously dried.
-
Temperature Control: The acylation step is highly exothermic. Failure to maintain low temperatures during the addition of AlCl₃ and acetic anhydride can lead to a runaway reaction and the formation of undesired side products.
-
Stoichiometry of Lewis Acid: A stoichiometric excess of AlCl₃ is required because it complexes with both the acylating agent and the ketone product.[8][11] Using less than two equivalents can result in incomplete conversion.
-
Agitation: As the scale increases, efficient mixing becomes paramount for both heat transfer and reaction homogeneity. A high-torque overhead stirrer is non-negotiable, replacing magnetic stirring used at the lab bench.
-
Quenching Protocol: The quench is the most hazardous part of the process. At scale, the rate of addition must be very slow, and the receiving vessel must have sufficient headspace and vigorous stirring to manage the heat and gas evolution.
Analytical Quality Control
The final product should be analyzed to confirm its identity and purity against established specifications.
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity | HPLC | ≥99.0% |
| Melting Point | Capillary Method | 73-76 °C (literature) |
| Residual Solvents | GC-HS | As per ICH guidelines |
Safety & Hazard Management
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves are mandatory.
-
Reagent Handling:
-
Aluminum Chloride: Extremely corrosive and hygroscopic. Weigh and handle in a glove box or under a nitrogen blanket.
-
Acetic Anhydride & HCl: Highly corrosive. Always handle in a certified chemical fume hood.
-
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A Class B (flammable liquid) and Class D (combustible metal, for AlCl₃) fire extinguisher should be available. The quench step should never be performed alone.
References
-
Title: Friedel-Crafts Acylation Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects Source: MDPI URL: [Link]
-
Title: Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A Source: MDPI URL: [Link]
-
Title: 3,5-Dimethylisoxazole is prepared by reaction of 2,4-pentanedione with hydroxylamine. Propose a mechanism. Source: Homework.Study.com URL: [Link]
-
Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]
-
Title: 3,5-Dimethylisoxazole is prepared by the reaction of 2,4-pentanedione with hydroxylamine in the presence of Source: brainly.com URL: [Link]
-
Title: Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors Source: PubMed URL: [Link]
-
Title: Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
- Title: Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride Source: Google Patents URL
-
Title: Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor Source: National Institutes of Health URL: [Link]
-
Title: A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives Source: PubMed Central URL: [Link]
-
Title: 2,4-Pentanedione reacts with hydroxylamine to yield 3,5-dimethylisoxazole.. Source: Filo URL: [Link]
-
Title: Friedel Crafts Acylation of Benzene Reaction Mechanism Source: YouTube (The Organic Chemistry Tutor) URL: [Link]
-
Title: An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor Source: Organic Process Research & Development (via researchgate.net) URL: [Link]
-
Title: Synthesis of Dimethyl 1-(Hetero)aryl-4-oxo-1,4-dihydropyridazine- 3,5-dicarboxylates from Dimethyl 3-Oxopentane-1,5-dioates Source: ResearchGate URL: [Link]
-
Title: Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 Source: ResearchGate URL: [Link]
-
Title: Propose a mechanism for the formation of 3,5-dimethylisoxazole from hydroxylamine and 2,4-pentanedione. Source: Homework.Study.com URL: [Link]
- Title: An improved process for the preparation of celecoxib Source: Google Patents URL
-
Title: 3,5-dimethylisoxazole is prepared by reaction of 2,4-pentanedione with hydroxylamine in the presence of catalytic H+. Source: Chegg URL: [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. Solved 3,5-dimethylisoxazole is prepared by reaction of | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Workflow for the Comprehensive Characterization of 1-(3,5-Dimethylisoxazol-4-yl)ethanone
Introduction
1-(3,5-Dimethylisoxazol-4-yl)ethanone is a key heterocyclic ketone that serves as a versatile building block in synthetic organic chemistry and drug discovery. The isoxazole scaffold is a privileged structure found in numerous pharmacologically active compounds, making the rigorous characterization of its derivatives critical for ensuring quality, reproducibility, and safety in research and development pipelines. The presence of a ketone functional group attached to the substituted isoxazole ring presents specific analytical considerations for confirming identity, purity, and structure.
This application note provides a comprehensive, multi-technique guide for the definitive characterization of this compound. We present a logical workflow employing spectroscopic and chromatographic methods, explaining the causality behind each experimental choice. The protocols described herein are designed to be self-validating, providing orthogonal data to build a complete and trustworthy analytical profile of the target compound.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development. The key identifiers and computed properties for this compound are summarized below.[1]
| Property | Value | Source |
| IUPAC Name | 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | PubChem[1] |
| Molecular Formula | C₇H₉NO₂ | PubChem[1] |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| Exact Mass | 139.06332853 Da | PubChem[1] |
| CAS Number | 20575-35-3 | PubChem[1] |
| SMILES | CC(=O)C1=C(C)ON=C1C | PubChem[1] |
| InChIKey | YFGBNGVVBKINIT-UHFFFAOYSA-N | PubChem[1] |
Part 1: Structural Elucidation by Spectroscopy
The primary goal of spectroscopic analysis is the unambiguous confirmation of the covalent structure of the synthesized molecule. Nuclear Magnetic Resonance (NMR) provides atom-level connectivity information, Mass Spectrometry (MS) confirms the molecular mass, and Infrared (IR) Spectroscopy identifies key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the cornerstone of structural analysis for organic molecules. For this compound, ¹H NMR will verify the presence and distinct environments of the three methyl groups (two on the isoxazole ring and one from the acetyl group). ¹³C NMR will confirm the carbon skeleton, including the quaternary carbons of the isoxazole ring and the carbonyl carbon, which are crucial for confirming the overall structure. The chemical shifts are highly sensitive to the electronic environment created by the heteroatoms in the isoxazole ring.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).[2] Integrate the ¹H signals.
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale for Assignment |
| Acetyl CH₃ (C7) | ~2.45 (s, 3H) | ~30-32 | Singlet, deshielded by the adjacent carbonyl group. |
| Ring CH₃ (C3-Me) | ~2.55 (s, 3H) | ~11-13 | Singlet, attached to the C=N portion of the isoxazole ring. |
| Ring CH₃ (C5-Me) | ~2.75 (s, 3H) | ~13-15 | Singlet, deshielded more than C3-Me due to proximity to the oxygen atom. |
| Carbonyl C=O (C6) | - | ~195-200 | Characteristic chemical shift for a ketone carbonyl carbon. |
| Ring C4 | - | ~115-118 | Quaternary carbon, shielded by substitution. |
| Ring C3 | - | ~160-165 | Quaternary carbon of the C=N bond. |
| Ring C5 | - | ~168-172 | Quaternary carbon adjacent to the ring oxygen, most deshielded ring carbon. |
Note: Predicted shifts are based on standard functional group values and analysis of similar isoxazole structures. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Expertise & Rationale: MS is employed to determine the molecular weight of the compound, providing definitive confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further increasing confidence in the assigned formula. The fragmentation pattern observed can also offer structural clues that corroborate NMR data. Given the compound's structure, it is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Electron Ionization (EI) is a robust, high-energy technique that provides a reproducible fragmentation pattern, often allowing for library matching and detailed structural analysis.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: A standard GC-MS system equipped with a quadrupole mass analyzer.
-
GC Parameters:
-
Column: SH-Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
| m/z Value | Assignment | Comment |
| 139 | [M]⁺˙ | Molecular ion peak. Confirms MW of 139. |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical, likely from one of the ring positions. |
| 96 | [M - CH₃CO]⁺ | Loss of the acetyl radical, a common fragmentation for ketones. |
| 43 | [CH₃CO]⁺ | Acetyl cation, often the base peak for methyl ketones. |
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. For this molecule, the most informative signals will be the strong carbonyl (C=O) stretch from the ketone and the characteristic vibrations of the C=N and C-O bonds within the isoxazole ring.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A benchtop FTIR spectrometer with a diamond or zinc selenide ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform an atmospheric background correction.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2900-3000 | C-H Stretch | Methyl groups |
| ~1700-1720 | C=O Stretch | Ketone (strong, sharp) |
| ~1580-1620 | C=N Stretch | Isoxazole ring |
| ~1400-1450 | C-H Bend | Methyl groups |
| ~1360 | C-H Bend | Acetyl methyl group |
| ~850-950 | N-O Stretch | Isoxazole ring |
Part 2: Purity Assessment by Chromatography
Chromatographic methods are essential for determining the purity of a compound by separating it from starting materials, by-products, or other impurities. Both HPLC and GC are suitable for this molecule.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-phase HPLC with UV detection is the workhorse method for purity analysis of small organic molecules. The acetylated isoxazole structure contains sufficient chromophores to be readily detected by a UV-Vis detector. This method provides a quantitative measure of purity, typically expressed as area percent.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute to ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks. A pure sample should exhibit a single major peak with a purity value >98%.
Part 3: Integrated Analytical Workflow
A robust characterization strategy relies on the convergence of data from multiple orthogonal techniques. The workflow below illustrates a logical progression from initial structural confirmation to final purity assessment.
Caption: Integrated workflow for the characterization of this compound.
The relationship between the experimental data and the molecular structure is paramount. The following diagram illustrates how each piece of analytical data maps to a specific feature of the target compound.
Caption: Mapping analytical data to the chemical structure.
Conclusion
The comprehensive characterization of this compound requires an integrated approach that leverages the strengths of multiple analytical techniques. By combining NMR for detailed structural elucidation, mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group identification, and chromatography for purity assessment, a complete and reliable analytical profile can be established. The protocols and expected data presented in this note serve as a robust framework for researchers, scientists, and drug development professionals to ensure the quality and identity of this important chemical intermediate.
References
-
PubChem (National Center for Biotechnology Information). this compound. Available at: [Link]
-
Pawar, S. D., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(3), 943-948. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, (2), 126-138. Available at: [Link]
-
Shimadzu Corporation. An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Available at: [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(1H-pyrazol-4-yl)-. (Provides example mass spectrum for a related acetyl-heterocycle). Available at: [Link]
-
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 241-250. Available at: [Link]
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Application Notes & Protocols: 1-(3,5-Dimethylisoxazol-4-yl)ethanone as a Versatile Building Block in Organic Synthesis
Executive Overview
1-(3,5-Dimethylisoxazol-4-yl)ethanone is a highly functionalized heterocyclic ketone that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive acetyl group attached to a stable, electron-rich isoxazole core, provides a strategic entry point for the construction of complex molecular architectures. This guide provides an in-depth exploration of its reactivity, key applications, and detailed, field-proven protocols for its use, with a particular focus on the synthesis of pharmacologically relevant pyrazole derivatives. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon in their work.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Off-white to yellow solid |
| IUPAC Name | 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one |
| Synonyms | 4-Acetyl-3,5-dimethylisoxazole |
| Reactivity Profile | The acetyl group's α-protons are acidic and susceptible to deprotonation to form an enolate. The carbonyl carbon is electrophilic. The isoxazole ring is generally stable under various reaction conditions. |
| Handling & Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. |
Core Reactivity: The Synthon's Strategic Value
The utility of this compound stems from the predictable and versatile reactivity of its acetyl moiety, which can be strategically manipulated.
-
α-Proton Acidity: The protons on the methyl group adjacent to the carbonyl are acidic (pKa ≈ 19-20 in DMSO). They can be readily removed by a suitable base (e.g., NaH, NaOMe, LDA) to generate a nucleophilic enolate. This enolate is the key intermediate for forming new carbon-carbon bonds via reactions like Claisen condensations and aldol additions.
-
Electrophilic Carbonyl Carbon: The carbonyl carbon is electrophilic and is a target for various nucleophiles. This allows for transformations such as reductions, reductive aminations, and additions of organometallic reagents.
-
The Isoxazole Core: The 3,5-dimethylisoxazole ring is more than just a scaffold; it is a critical pharmacophore found in numerous biologically active compounds. Its presence imparts specific steric and electronic properties to the molecule, influencing both reactivity and the biological profile of the final product.
The most prominent application of this building block is its conversion into a 1,3-dicarbonyl equivalent, which serves as a direct precursor for the synthesis of substituted pyrazoles.
Caption: Core reactivity pathways of the building block.
Key Application: Synthesis of 1,5-Diarylpyrazoles
A cornerstone application for this building block is in the synthesis of 1,5-diarylpyrazoles, a privileged scaffold in medicinal chemistry. Notably, this core is central to the structure of COX-2 inhibitors like Celecoxib.[1] The general strategy involves a two-step sequence: a base-mediated Claisen condensation to form a 1,3-dione intermediate, followed by a cyclocondensation reaction with a substituted hydrazine (a variant of the Knorr pyrazole synthesis).[2][3]
Caption: Workflow for pyrazole synthesis.
Protocol 1: Two-Step Synthesis of a Celecoxib Analog Precursor
This protocol details the synthesis of a 1,3-dione intermediate and its subsequent conversion to a pyrazole, mirroring the core chemistry used in the synthesis of COX-2 inhibitors.
Part A: Synthesis of 1-(3,5-dimethylisoxazol-4-yl)-4,4,4-trifluorobutane-1,3-dione
-
Mechanistic Rationale: This is a Claisen condensation. Sodium methoxide acts as a base to deprotonate the α-carbon of the starting ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of ethyl trifluoroacetate. Subsequent collapse of the tetrahedral intermediate and proton transfer yields the desired 1,3-dione.
-
Materials:
-
This compound (10.0 g, 71.9 mmol)
-
Ethyl trifluoroacetate (12.2 g, 85.8 mmol, 1.2 equiv)
-
Sodium methoxide (4.66 g, 86.2 mmol, 1.2 equiv)
-
Toluene, anhydrous (150 mL)
-
1 M Hydrochloric acid (100 mL)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (500 mL), reflux condenser, magnetic stirrer, separatory funnel.
-
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and anhydrous toluene.
-
Stir the mixture at room temperature to dissolve the solid.
-
Add sodium methoxide to the solution, followed by the dropwise addition of ethyl trifluoroacetate over 15 minutes.
-
Heat the reaction mixture to 60-65°C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture to room temperature and carefully quench by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-dione as an oil, which can be used in the next step without further purification.
-
Part B: Synthesis of 4-(5-(3,5-dimethylisoxazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
-
Mechanistic Rationale: This is a cyclocondensation reaction. One nitrogen of the hydrazine attacks one of the carbonyls of the 1,3-dione, forming a hemiaminal intermediate. The second nitrogen then attacks the remaining carbonyl, leading to cyclization. Dehydration of the resulting heterocyclic intermediate yields the stable aromatic pyrazole ring. The reaction is typically acid-catalyzed to activate the carbonyl groups.
-
Materials:
-
Crude 1-(3,5-dimethylisoxazol-4-yl)-4,4,4-trifluorobutane-1,3-dione (from Part A, ~71.9 mmol)
-
4-Hydrazinobenzenesulfonamide hydrochloride (16.1 g, 71.9 mmol)
-
Ethanol (200 mL)
-
Round-bottom flask (500 mL), reflux condenser, magnetic stirrer.
-
-
Procedure:
-
Combine the crude 1,3-dione, 4-hydrazinobenzenesulfonamide hydrochloride, and ethanol in a 500 mL round-bottom flask.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Further cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 30 mL) to remove impurities.
-
Dry the product under vacuum to afford the desired pyrazole derivative as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Broader Synthetic Utility
While pyrazole synthesis is a major application, the reactivity of the acetyl group allows for other valuable transformations:
-
Aldol and Mannich Reactions: The enolate can be reacted with aldehydes/ketones (Aldol) or an aldehyde and a secondary amine (Mannich) to elaborate the side chain, introducing new functional groups and stereocenters.
-
α-Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) can install a halogen on the α-carbon, creating an electrophilic site for subsequent substitution reactions.
-
Synthesis of Other Heterocycles: The 1,3-dione intermediate can be reacted with other binucleophiles, such as hydroxylamine or amidines, to generate different five- or six-membered heterocyclic systems.
Conclusion
This compound is a commercially available and highly effective building block for constructing complex molecules, particularly nitrogen-containing heterocycles of medicinal importance. Its predictable reactivity, centered on the acetyl group, provides a reliable handle for C-C and C-N bond formation. The protocols and strategic insights detailed in this guide demonstrate its power and versatility, enabling researchers to efficiently access valuable molecular scaffolds for drug discovery and development programs.
References
- Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI.
- CELECOXIB | New Drug Approvals. New Drug Approvals.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis method of celecoxib.
- Synthesis of celecoxib.
- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. (2020). Zenodo.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis of celecoxib via 1,3-dipolar cycloaddition | Request PDF. (2025).
Sources
Application of 1-(3,5-Dimethylisoxazol-4-yl)ethanone in the Synthesis of Pyrazole-Based Kinase Inhibitors
Introduction: The Strategic Importance of the Isoxazole Moiety in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Kinases, as central regulators of cellular signaling, present attractive therapeutic targets; however, achieving selectivity across the vast human kinome is a formidable challenge. The strategic incorporation of specific heterocyclic scaffolds is a key approach to navigating this challenge. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged motif in the design of kinase inhibitors.[1][2] Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic versatility make it an invaluable building block for creating sophisticated molecular architectures.[1][2]
This application note focuses on the utility of a specific isoxazole-containing building block, 1-(3,5-Dimethylisoxazol-4-yl)ethanone , in the synthesis of pyrazole-based kinase inhibitors. We will explore the chemical logic behind its use, provide detailed protocols for its transformation into a key kinase inhibitor scaffold, and discuss the broader implications for drug development professionals.
The 3,5-Dimethylisoxazole Moiety: A Foundation for Selectivity and Potency
The 3,5-dimethylisoxazole group offers several advantages in the design of kinase inhibitors:
-
Hydrogen Bonding Capabilities: The nitrogen atom of the isoxazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within the ATP-binding pocket of kinases.
-
Modulation of Physicochemical Properties: The isoxazole ring contributes to the overall polarity and solubility of the molecule, which can be fine-tuned through further substitution. This is critical for optimizing pharmacokinetic properties.
-
Structural Rigidity and Vectorial Orientation: The planar isoxazole ring provides a rigid scaffold, which can help to orient appended functional groups in a precise manner to maximize interactions with the target kinase.
-
Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, contributing to improved in vivo half-life.
Synthetic Strategy: From Isoxazole Ketone to a Pyrazole-Based Kinase Inhibitor Core
A common and effective strategy for elaborating this compound into a kinase inhibitor scaffold involves a two-stage process:
-
Formation of a 1,3-Diketone Intermediate: The acetyl group of the starting material is converted into a 1,3-diketone. This transformation is pivotal as it introduces the necessary functionality for the subsequent cyclization step.
-
Pyrazole Ring Formation: The 1,3-diketone is then reacted with a hydrazine derivative to construct the pyrazole ring, a core component of many potent kinase inhibitors.[3][4]
This synthetic approach is highly versatile, allowing for the introduction of diversity at multiple points, which is essential for structure-activity relationship (SAR) studies.
Experimental Protocols
Part 1: Synthesis of the 1,3-Diketone Intermediate via Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction that is highly effective for the synthesis of 1,3-diketones from a ketone and an ester in the presence of a strong base.[5][6] In this protocol, we will react this compound with an aromatic ester to generate a 1-(3,5-dimethylisoxazol-4-yl)-3-aryl-propane-1,3-dione intermediate.
Caption: Workflow for the synthesis of the 1,3-diketone intermediate.
Protocol 1: Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-3-(4-fluorophenyl)propane-1,3-dione
Materials:
-
This compound
-
Ethyl 4-fluorobenzoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil and suspend it in anhydrous THF (50 mL).
-
Addition of Reagents: To the stirred suspension of sodium hydride, add a solution of this compound (1.0 eq) in anhydrous THF (20 mL) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Then, add a solution of ethyl 4-fluorobenzoate (1.1 eq) in anhydrous THF (20 mL) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol. Carefully add 1 M HCl until the pH of the aqueous layer is ~5.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(3,5-dimethylisoxazol-4-yl)-3-(4-fluorophenyl)propane-1,3-dione as a solid.
Part 2: Synthesis of the Pyrazole Core via Cyclization
The 1,3-diketone synthesized in Part 1 is a versatile precursor for the formation of various heterocyclic systems. For the synthesis of pyrazole-based kinase inhibitors, a cyclization reaction with a hydrazine derivative is a highly efficient method.[3][4] The choice of the hydrazine derivative allows for the introduction of another point of diversity in the final molecule.
Caption: Workflow for the synthesis of the pyrazole core structure.
Protocol 2: Synthesis of 4-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)-3,5-dimethylisoxazole
Materials:
-
1-(3,5-Dimethylisoxazol-4-yl)-3-(4-fluorophenyl)propane-1,3-dione (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol (50 mL).
-
Addition of Reagents: To the solution, add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 4-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)-3,5-dimethylisoxazole. Further purification can be achieved by recrystallization from ethanol if necessary.
Application in Kinase Inhibitor Synthesis: A Case Study on JNK and p38 Inhibitors
The pyrazole-isoxazole scaffold synthesized above is a core structure found in a number of potent kinase inhibitors, particularly those targeting the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways.[7][8][9] These kinases are key players in inflammatory responses and stress signaling, making them attractive targets for the treatment of diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.
The synthesized core can be further functionalized, for example, by N-alkylation or N-arylation of the pyrazole ring, to optimize potency, selectivity, and pharmacokinetic properties. The 3,5-dimethylisoxazole moiety often resides in a hydrophobic pocket of the kinase active site, while the pyrazole and its substituents can form key hydrogen bonds with the hinge region of the kinase.
Table 1: Representative Kinase Inhibitors with Isoxazole/Pyrazole Scaffolds
| Kinase Target | Scaffold Type | Key Interactions | Reference |
| JNK | Isoxazole-Pyridine | Isoxazole nitrogen as H-bond acceptor | [8] |
| p38 | Pyrazole-Pyridine | Pyrazole NH as H-bond donor | [9] |
| CDK1 | Pyrazolo[3,4-b]pyridine | Pyrazole and pyridine nitrogens in hinge binding | [3] |
| TRK | Pyrazolo[3,4-b]pyridine | Core scaffold occupies ATP binding site | [4][10] |
Conclusion and Future Perspectives
This compound is a versatile and valuable building block for the synthesis of kinase inhibitors. Its inherent properties, combined with straightforward and high-yielding chemical transformations, allow for the efficient construction of complex heterocyclic scaffolds. The protocols provided herein demonstrate a reliable pathway to a pyrazole-based core structure that is prevalent in a number of clinically relevant kinase inhibitors. By leveraging the principles of medicinal chemistry and the synthetic utility of this isoxazole derivative, researchers and drug development professionals can accelerate the discovery and optimization of novel kinase inhibitors for a range of therapeutic applications.
References
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/17544234/]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00191h]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8486714/]
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X0901452X]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955938/]
- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X2100523X]
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1000854X]
- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27151390/]
- 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm0506305]
- The recent progress of isoxazole in medicinal chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29852200/]
- The recent progress of isoxazole in medicinal chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/325515233_The_recent_progress_of_isoxazole_in_medicinal_chemistry]
- Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives. ResearchGate. [URL: https://www.researchgate.
- Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X1100588X]
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963]
- Practical synthesis of a p38 MAP kinase inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21476538/]
- Claisen condensation. Wikipedia. [URL: https://en.wikipedia.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7074127/]
- Development of a Practical Synthesis of a p38 MAP Kinase Inhibitor. Figshare. [URL: https://figshare.com/collections/Development_of_a_Practical_Synthesis_of_a_p38_MAP_Kinase_Inhibitor_-_Organic_Process_Research_Development/5048597]
- Claisen condensation. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.
- Could you help me with the mechanism of this reaction?. ResearchGate. [URL: https://www.researchgate.net/post/Could_you_help_me_with_the_mechanism_of_this_reaction]
- Claisen Condensation: Mechanism & Examples. NROChemistry. [URL: https://www.nro-chem.
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- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this multi-step synthesis. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and confidently synthesize your target molecule.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, categorized by the reaction stage.
Stage 1: Synthesis of 3,5-Dimethylisoxazole
The foundational step in synthesizing the target molecule is the construction of the 3,5-dimethylisoxazole ring, typically achieved through the condensation of acetylacetone (pentane-2,4-dione) with hydroxylamine.[1]
Question 1: My reaction to form 3,5-dimethylisoxazole is complete, but the yield is very low after purification. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 3,5-dimethylisoxazole can often be attributed to incomplete reaction, side product formation, or mechanical losses during workup and purification.
Potential Causes and Solutions:
-
Incomplete Cyclization: The reaction between a 1,3-dicarbonyl compound and hydroxylamine proceeds through intermediates such as a monoxime and a 5-hydroxy isoxazoline.[2] Incomplete cyclization can leave these intermediates in your crude product, reducing the yield of the desired isoxazole.
-
Troubleshooting Protocol:
-
Ensure Complete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are fully consumed. If the reaction stalls, consider increasing the reaction time or temperature moderately.
-
Acidic Workup: A mild acidic wash during the workup can help to dehydrate the 5-hydroxy isoxazoline intermediate to the final isoxazole product.
-
-
-
Suboptimal pH: The initial condensation is sensitive to pH. If the medium is too acidic, the nucleophilicity of hydroxylamine is reduced. If it's too basic, side reactions can occur.
-
Troubleshooting Protocol:
-
Controlled Base Addition: If using hydroxylamine hydrochloride, a base such as sodium acetate or a mild inorganic base should be used to liberate the free hydroxylamine.[3] Ensure the stoichiometry of the base is correct.
-
-
-
Mechanical Losses: 3,5-Dimethylisoxazole is a relatively volatile liquid.
-
Troubleshooting Protocol:
-
Careful Distillation: When removing the solvent or purifying by distillation, use a well-controlled vacuum and temperature to avoid loss of the product. Contamination of distillation equipment can also lead to lower yields.[4]
-
-
Question 2: My NMR spectrum of the purified 3,5-dimethylisoxazole shows unexpected peaks. What are the possible side products?
Answer:
The presence of unexpected peaks in the NMR spectrum of your 3,5-dimethylisoxazole suggests the presence of impurities. Common side products in this reaction include incompletely cyclized intermediates and oxime derivatives.
Common Side Products and Their Identification:
| Side Product | Typical Spectroscopic Features |
| Pentane-2,4-dione monoxime | Presence of both ketone and oxime functionalities. You may observe signals for both methyl groups adjacent to a carbonyl and a C=NOH group in the 1H NMR. |
| 5-Hydroxy-3,5-dimethyl-4,5-dihydroisoxazole | This cyclized intermediate will show signals for two diastereotopic methyl groups and a hydroxyl proton in the 1H NMR. |
| Pentane-2,4-dione dioxime | If an excess of hydroxylamine is used, the formation of the dioxime is possible. This will result in a more complex 1H NMR spectrum with signals corresponding to the two oxime groups. |
Troubleshooting and Purification Protocol:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of acetylacetone relative to hydroxylamine to minimize the formation of the dioxime.
-
Reaction Monitoring: Monitor the reaction by TLC to ensure the disappearance of intermediates.
-
Purification:
-
Distillation: Fractional distillation is often effective in separating the desired 3,5-dimethylisoxazole from less volatile intermediates and side products.
-
Chromatography: If distillation is insufficient, column chromatography on silica gel can be used for purification.
-
Stage 2: Acylation of 3,5-Dimethylisoxazole
The second stage involves the introduction of the acetyl group at the 4-position of the 3,5-dimethylisoxazole ring. This is typically achieved via a Friedel-Crafts acylation reaction using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[5]
Question 3: The Friedel-Crafts acylation of my 3,5-dimethylisoxazole is giving a complex mixture of products, and the yield of the desired this compound is low. What is going wrong?
Answer:
Friedel-Crafts acylation of heterocyclic compounds can be challenging due to the potential for multiple side reactions. The isoxazole ring system, while aromatic, has a labile N-O bond and can be sensitive to strong Lewis acids.[6]
Potential Causes and Solutions:
-
Polyacylation: The acetyl group is a deactivating group, which should disfavor further acylation. However, under harsh conditions or with a high concentration of the acylating agent, diacylation could potentially occur, although it is less common. A more likely scenario is reaction at other positions if the 4-position is sterically hindered, which is not the case here.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a stoichiometric amount of the acylating agent.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to improve selectivity.
-
-
-
Ring Opening or Rearrangement: Strong Lewis acids can coordinate with the heteroatoms of the isoxazole ring, potentially leading to ring-opening or rearrangement. Thermal rearrangements of isoxazoles to oxazoles have been observed under high temperatures, though this is less likely under typical Friedel-Crafts conditions.[6][7]
-
Troubleshooting Protocol:
-
Milder Lewis Acids: Consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can sometimes provide better results with sensitive heterocyclic substrates.
-
Temperature Control: Maintain a low reaction temperature to minimize degradation of the starting material and product.
-
-
-
O-acylation vs. C-acylation: Enolizable heterocycles can undergo acylation at a heteroatom (O-acylation) in addition to the desired C-acylation. The resulting O-acylated product, a vinyl acetate analog, would be an undesired side product.
-
Troubleshooting Protocol:
-
Solvent Choice: The choice of solvent can influence the C/O acylation ratio. Non-polar solvents often favor C-acylation.[8]
-
Lewis Acid: The nature of the Lewis acid can also affect the regioselectivity. Experimenting with different Lewis acids may be necessary.
-
-
Question 4: I have isolated a side product that I suspect is from a rearrangement reaction. What could it be?
Answer:
A common rearrangement associated with acylation reactions of phenolic and enolic systems is the Fries rearrangement .[9] If O-acylation occurs to form 4-acetoxy-3,5-dimethylisoxazole, this intermediate can rearrange in the presence of a Lewis acid to give a hydroxy-ketone, which in this case would be an isomer of the desired product.
Fries Rearrangement:
-
Mechanism: The O-acylated product, in the presence of a Lewis acid, can cleave to form an acylium ion which then re-attacks the ring at the ortho or para position. In the case of 3,5-dimethylisoxazole, this would be the 4-position.
-
Identification: The Fries rearrangement product would be a hydroxylated version of an isomer of your target molecule. Its identification would require detailed spectroscopic analysis (NMR, MS, IR).
-
Mitigation:
-
Optimize for C-acylation: The best way to avoid the Fries rearrangement is to favor direct C-acylation from the start. This can be achieved by carefully selecting the solvent and Lewis acid, and by maintaining a low reaction temperature.[10]
-
Isolate and Characterize: If a significant amount of a rearranged product is formed, it may be necessary to isolate it and fully characterize its structure to confirm its identity.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: The most common and direct synthesis involves two main stages with the following key starting materials:
-
Stage 1: Acetylacetone (pentane-2,4-dione) and hydroxylamine (often as hydroxylamine hydrochloride).
-
Stage 2: 3,5-Dimethylisoxazole (from Stage 1), an acylating agent such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst like aluminum chloride.
Q2: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress to determine the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the volatile components of the reaction mixture and identifying the molecular weights of the products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product and for the quantitative analysis of impurities.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Hydroxylamine: Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions. Handle with appropriate personal protective equipment (PPE) and avoid heating in a closed system.
-
Acetyl Chloride and Acetic Anhydride: These are corrosive and react violently with water. They should be handled in a fume hood with appropriate PPE.
-
Lewis Acids (e.g., AlCl₃): Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It is also corrosive. All manipulations should be carried out in a dry environment (e.g., under an inert atmosphere) and in a fume hood.
-
Solvents: Many organic solvents used in this synthesis are flammable. Ensure proper ventilation and avoid ignition sources.
Q4: Can I use a one-pot procedure for this synthesis?
A4: While one-pot syntheses are attractive for their efficiency, a two-step process with isolation and purification of the intermediate 3,5-dimethylisoxazole is generally recommended. This approach allows for better control over each reaction step and simplifies the purification of the final product. A one-pot procedure could lead to a more complex mixture of products and byproducts, making purification challenging.
III. References
-
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. PMC.
-
Thermal rearrangements of 3,5-diphenylisoxazole. Journal of the Chemical Society, Perkin Transactions 1.
-
An In-depth Technical Guide to the Thermal Rearrangement Pathways of 3,5-Diphenylisoxazole. Benchchem.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
-
Beckmann rearrangement. Wikipedia.
-
Beckmann Rearrangement. Organic Chemistry Portal.
-
Synthesis of 3,5-Dimethylisoxazole. Scribd.
-
Beckmann Rearrangement of Oximes under Very Mild Conditions. Audrey Yun Li.
-
Beckmann Rearrangement. Master Organic Chemistry.
-
Fries rearrangement. Wikipedia.
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
-
Fries Rearrangement. Organic Chemistry Portal.
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central.
-
Friedel–Crafts Acylation. Sigma-Aldrich.
-
Fries Rearrangement. Thermo Fisher Scientific - US.
-
Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
-
Synthesis of 3,5-Dimethylisoxazole | PDF | Chemical Reactions | Nitrogen. Scribd.
-
The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate---A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates. PMC - NIH.
-
Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives.
-
THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~.
-
Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild.
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI.
-
Acylation of thiophene. Google Patents.
-
Method for preparing scintillation pure grade 2,5-diphenyl oxazole. Google Patents.
-
the acylation of benzene - electrophilic substitution. Chemguide.
-
Overview of the Topics to be Covered in CHEM 330.
-
Route of Synthesis Reagents and conditions: (a) Acetyl chloride, AlCl3,.... ResearchGate.
-
Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate.
-
gcw.Enolate Seminar 3.12.8pm. Macmillan Group.
-
Synthesis of Dimethyl 1-(Hetero)aryl-4-oxo-1,4-dihydropyridazine- 3,5-dicarboxylates from Dimethyl 3-Oxopentane-1,5-dioates. ResearchGate.
-
Flash Vacuum Pyrolysis of 2,5-Diphenyloxazole. MDPI.
Sources
- 1. audreyli.com [audreyli.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Flash Vacuum Pyrolysis of 2,5-Diphenyloxazole [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Thermal rearrangements of 3,5-diphenylisoxazole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. Fries Rearrangement [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone. This molecule is a crucial building block in medicinal chemistry, notably in the development of potent bromodomain inhibitors for epigenetic therapeutic targets.[1][2][3] This document provides in-depth, field-tested guidance in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yield and purity.
General Synthesis Workflow
The synthesis is typically a two-stage process: first, the formation of the 3,5-dimethylisoxazole precursor, followed by a Friedel-Crafts acylation to install the acetyl group at the C4 position.
Caption: High-level workflow for the two-stage synthesis.
Part 1: Troubleshooting the 3,5-Dimethylisoxazole Precursor Synthesis
The foundation of a successful final synthesis is a high-quality precursor. This section addresses common pitfalls in the cyclocondensation reaction between pentane-2,4-dione (acetylacetone) and hydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of 3,5-dimethylisoxazole?
The reaction is a classic cyclocondensation. The more nucleophilic nitrogen atom of hydroxylamine attacks one of the carbonyl carbons of pentane-2,4-dione.[4] This is followed by the formation of an oxime intermediate, which then undergoes intramolecular cyclization by the attack of the oxime's hydroxyl group on the remaining carbonyl, and subsequent dehydration to form the stable aromatic isoxazole ring.[5]
Q2: My yield is consistently below 30%. What are the most likely causes?
Low yields in this step are common and typically trace back to a few key parameters:
-
Contamination: The reaction can be sensitive to contaminants. One report noted a very low yield (16.39%) specifically due to contaminated distillation equipment.[4] Ensure all glassware is scrupulously clean and dry.
-
Temperature Control: Exothermic reactions can lead to side products if the temperature is not controlled, especially during the initial addition of reagents. Use of an ice bath is recommended.
-
pH of the Medium: The reaction is often catalyzed by a weak acid, like glacial acetic acid.[4] The pH must be appropriate to facilitate the reaction without causing degradation of the starting materials or product.
-
Inefficient Purification: 3,5-dimethylisoxazole is a relatively volatile liquid. Significant product loss can occur during solvent removal or distillation if not performed carefully.
Troubleshooting Specific Issues
Problem: The reaction mixture turned dark brown or black, and I isolated a tar-like substance.
This strongly suggests polymerization or degradation, which is almost always caused by excessive heat. The initial reaction between acetylacetone and hydroxylamine is exothermic. If reagents are mixed too quickly without external cooling, the temperature can spike, leading to decomposition.
-
Solution: Always add the reagents slowly and portion-wise to a flask submerged in an ice-water bath to maintain a low internal temperature (e.g., 0-10 °C) during the addition phase.
Problem: My TLC plate shows the reaction is complete, but after workup and distillation, the yield is minimal.
This points to a loss during the isolation phase.
-
Causality: 3,5-dimethylisoxazole has a boiling point of approximately 141 °C. If you are performing a vacuum distillation, it's easy to lose the product to the cold trap if the vacuum is too strong or the heating is too aggressive. Similarly, during solvent extraction and drying, using a rotary evaporator at too high a temperature or for too long can remove the product along with the solvent.
-
Solution: When removing extraction solvents like diethyl ether or dichloromethane, use a rotary evaporator with a bath temperature no higher than 30-35 °C and carefully monitor the evaporation. For distillation, ensure a well-controlled setup, potentially starting at atmospheric pressure before carefully applying a mild vacuum if needed.
| Parameter | Recommendation | Rationale |
| Reagents | Acetylacetone (≥99%), Hydroxylamine HCl (≥98%) | Purity is critical to prevent side reactions. |
| Stoichiometry | ~1.0 : 1.1 (Acetylacetone : Hydroxylamine HCl) | A slight excess of hydroxylamine ensures full conversion of the diketone. |
| Solvent/Catalyst | Glacial Acetic Acid or buffered aqueous solution | Provides the necessary acidic environment for the condensation.[4] |
| Temperature | 0-10 °C (addition), RT to gentle reflux (reaction) | Controls initial exotherm and prevents degradation. |
| Purification | Distillation or careful solvent extraction | Essential for removing non-volatile impurities and isolating the liquid product. |
Part 2: Optimizing the Friedel-Crafts Acylation
This electrophilic aromatic substitution is the critical step for installing the acetyl group onto the isoxazole ring. Success here hinges on rigorous control of anhydrous conditions and reaction parameters.
Frequently Asked Questions (FAQs)
Q1: Why is a strong Lewis acid like aluminum chloride (AlCl₃) required?
The isoxazole ring, while heterocyclic, possesses aromatic stability. To overcome this, a highly reactive electrophile is needed. The Lewis acid coordinates to the acylating agent (e.g., acetyl chloride), polarizing the carbonyl group and facilitating the formation of a highly electrophilic acylium ion (CH₃CO⁺). This species is potent enough to attack the electron-rich C4 position of the 3,5-dimethylisoxazole ring.[6][7]
Q2: What are the most critical factors for achieving high yield and preventing side reactions in this step?
-
Anhydrous Conditions: This is non-negotiable. Lewis acids like AlCl₃ react violently and irreversibly with water.[6] Any moisture will quench the catalyst, hydrolyze the acylating agent, and halt the reaction. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.
-
Stoichiometry of Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. This is because the product, an aromatic ketone, is a Lewis base and will complex with the AlCl₃, effectively sequestering it.[6] Using less than one equivalent of catalyst can lead to an incomplete reaction.
-
Order of Addition & Temperature: The standard and safest procedure is to first prepare a slurry of the Lewis acid and the 3,5-dimethylisoxazole in an anhydrous solvent at low temperature (e.g., 0 °C). The acylating agent is then added dropwise. This "inverse addition" prevents a buildup of the highly reactive acylium ion and minimizes side reactions.
Troubleshooting Flowchart: Low Yield in Acylation Step
Caption: Decision tree for diagnosing low acylation yield.
| Parameter | Recommendation | Rationale |
| Lewis Acid | Aluminum Chloride (AlCl₃) or other metal triflates[8] | AlCl₃ is a powerful, cost-effective choice. Metal triflates can be effective catalysts under milder conditions.[8][9] |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Acetyl chloride is generally more reactive. |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), or Carbon Disulfide (CS₂) | Must be inert to the reaction conditions and anhydrous. |
| Temperature | 0 °C (addition), RT to 40 °C (reaction) | Controls reactivity and minimizes byproduct formation. |
| Workup | Slow, careful pouring of the reaction mixture onto crushed ice/HCl | Decomposes the aluminum complexes safely and protonates the product for extraction.[6] |
Part 3: Product Purification and Characterization
Q1: What is the most effective method for purifying the final product, this compound?
The crude product is often an oil or a low-melting solid.
-
Recrystallization: If a solid is obtained, recrystallization is the preferred method. A mixed solvent system like ethyl acetate/hexanes or ethanol/water is a good starting point. Dissolve the crude product in a minimal amount of the more soluble solvent (ethyl acetate/ethanol) while warm, then slowly add the less soluble "anti-solvent" (hexanes/water) until turbidity persists. Cool slowly to induce crystallization.
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, silica gel column chromatography is the best alternative. A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing to 20:80) will typically separate the product from less polar starting materials and more polar byproducts.[10]
Q2: What key signals in the ¹H NMR spectrum confirm the correct structure?
Confirmation of the C4 acylation is straightforward with ¹H NMR spectroscopy. The key is to look for the disappearance of a signal and the appearance of new ones.
-
Starting Material (3,5-Dimethylisoxazole): Will show a singlet for the C4 proton (H-4) around δ 6.0 ppm, along with two singlets for the two methyl groups (C3-CH₃ and C5-CH₃) at around δ 2.2-2.4 ppm.
-
Product (this compound): The singlet for the C4 proton will be absent. A new singlet corresponding to the three protons of the acetyl group (–COCH₃) will appear, typically downfield around δ 2.5 ppm. The two ring methyl singlets will also be present, possibly with slight shifts.
Detailed Protocol: Acylation Workup and Purification
-
Preparation: Prepare a large beaker containing a mixture of crushed ice and concentrated hydrochloric acid (approx. 1:5 v/v HCl:ice). Place this in a secondary container (ice bath) on a stir plate.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction flask back down to 0 °C in an ice bath. Very slowly and carefully, pour the cold reaction mixture into the stirring ice/HCl slurry. Caution: This is a highly exothermic and gas-evolving process. Perform in a well-ventilated fume hood. The Lewis acid will be quenched, and aluminum salts will precipitate.
-
Extraction: Allow the mixture to stir until all the ice has melted. Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers. Wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution (caution: potential gas evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by either recrystallization or column chromatography as described above to obtain the final product.
References
-
Anonymous. (n.d.). Synthesis of 3,5-Dimethylisoxazole. Scribd. [Link]
-
Gound, A. A., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]
-
Moradi, L., et al. (2016). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. [Link]
-
Homework.Study.com. (n.d.). Propose a mechanism for the formation of 3,5-dimethylisoxazole from hydroxylamine and 2,4-pentanedione. [Link]
-
Chegg. (2018). Predict the product if one carried out this week's reaction (synthesis of a 3,5-dimethylisoxazole using acetylacetone and hydroxylamine hydrochloride) using the following compounds. [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
-
Zhang, G., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hewings, D. S., et al. (2011). 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry. [Link]
-
Kitamura, T. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75636, 3,5-Dimethylisoxazole-4-carboxylic acid. [Link]
-
Bektas, H., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules. [Link]
-
Maccaroni, E., et al. (2019). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Request PDF on ResearchGate. [Link]
-
Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
-
Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research. [Link]
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
ResearchGate. (n.d.). Catalytic Friedel–Crafts Acylation of Heteroaromatics. [Link]
Sources
- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. homework.study.com [homework.study.com]
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting regioselectivity in isoxazole synthesis
Technical Support Center: Isoxazole Synthesis
A Senior Application Scientist's Guide to Troubleshooting Regioselectivity
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in isoxazole ring formation. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles that govern your reaction outcomes. This resource is structured to help you diagnose and solve common issues encountered in the lab, ensuring your syntheses are both efficient and predictable.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of the isoxazole ring, a valuable scaffold in medicinal chemistry, is often complicated by the formation of regioisomeric mixtures.[1][2][3] The most common methods for isoxazole synthesis include the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes (a Huisgen 1,3-dipolar cycloaddition) and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][3][4] The regiochemical outcome of these reactions is highly sensitive to a variety of factors. This section addresses the most common challenges in controlling regioselectivity.
Question 1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I selectively synthesize the 3,5-disubstituted isomer?
Underlying Principles:
The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is governed by both electronic and steric factors, which influence the frontier molecular orbital (FMO) interactions. Generally, the reaction can proceed through two possible transition states, leading to the 3,5- or 3,4-disubstituted isoxazole. The dominant product is determined by the smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants.
-
Electronic Effects: The electronic nature of the substituents on both the nitrile oxide and the alkyne plays a crucial role. Electron-donating groups (EDGs) on one reactant and electron-withdrawing groups (EWGs) on the other can significantly influence the orbital energies and, consequently, the regioselectivity. For instance, in many cases, the reaction proceeds via a reverse electron demand mechanism where the nitrile oxide acts as the electrophile and the alkyne as the nucleophile.[5]
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor one transition state over the other, thereby directing the cycloaddition to a specific regioisomer.
Troubleshooting Strategies:
To favor the formation of the 3,5-disubstituted isoxazole, consider the following modifications to your experimental setup:
1. Introduce a Copper(I) Catalyst:
Copper(I) catalysis is a highly effective method for achieving high regioselectivity for the 3,5-disubstituted isomer.[6][7][8] The copper catalyst coordinates with the alkyne, altering its electronic properties and directing the cycloaddition.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
-
To a solution of the terminal alkyne (1.0 equiv.) in a suitable solvent (e.g., THF, CH3CN), add CuI (0.05 equiv.).
-
Add a base, such as triethylamine (Et3N, 3.0 equiv.), to the mixture.
-
Slowly add the hydroximoyl chloride (precursor to the nitrile oxide, 1.2 equiv.) to the reaction mixture at room temperature.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 60 °C) and monitor its progress by TLC.[9]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.
-
Purify the product by column chromatography.
2. Modify Substituents:
If catalysis is not an option, you can influence the regioselectivity by modifying the electronic properties of your starting materials.
-
On the Nitrile Oxide: An electron-withdrawing group on the nitrile oxide can enhance the regioselectivity for the 3,5-isomer.[7]
-
On the Alkyne: An electron-donating group on the alkyne can also favor the formation of the 3,5-disubstituted product.
Decision-Making Workflow for 3,5-Disubstituted Isoxazole Synthesis
Caption: Troubleshooting flowchart for achieving 3,5-regioselectivity.
Question 2: I am attempting to synthesize a 3,4,5-trisubstituted isoxazole from an internal alkyne, but the reaction is sluggish and gives low yields. What can I do to improve the reaction efficiency?
Underlying Principles:
The synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes is often more challenging than the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes. This is due to the increased steric hindrance and altered electronic properties of the internal alkyne, which can lead to slower reaction rates and lower yields. Copper catalysts, which are effective for terminal alkynes, are often ineffective for internal alkynes.[8]
Troubleshooting Strategies:
1. Employ a Ruthenium(II) Catalyst:
Ruthenium(II) catalysts have been shown to be effective in promoting the cycloaddition of nitrile oxides to internal alkynes, leading to 3,4,5-trisubstituted isoxazoles in high yields and with excellent regioselectivity.[8]
Experimental Protocol: Ruthenium(II)-Catalyzed Synthesis of 3,4,5-Trisubstituted Isoxazoles
-
In a reaction vessel, combine the internal alkyne (1.0 equiv.), the aldoxime (precursor to the nitrile oxide, 1.2 equiv.), and a suitable ruthenium(II) catalyst (e.g., [RuCl2(p-cymene)]2, 2.5 mol%).
-
Add a copper-based oxidant, such as Cu(OAc)2·H2O (20 mol%), and a base like NaOAc (2.0 equiv.).
-
Dissolve the mixture in a suitable solvent (e.g., methanol) and stir at room temperature.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the 3,4,5-trisubstituted isoxazole.
2. Utilize Ultrasound Irradiation:
Ultrasound can enhance reaction rates by promoting mass transfer and molecular collisions through cavitation.[10] This can be particularly beneficial for sluggish reactions. Some studies have shown that ultrasound can significantly shorten reaction times and improve yields in isoxazole synthesis.[10]
Impact of Catalysts on Isoxazole Synthesis from Different Alkynes
| Alkyne Type | Copper(I) Catalyst | Ruthenium(II) Catalyst | Typical Product |
| Terminal Alkyne | Highly Effective | Effective | 3,5-Disubstituted Isoxazole |
| Internal Alkyne | Ineffective | Highly Effective | 3,4,5-Trisubstituted Isoxazole |
Question 3: My cyclocondensation of a β-enamino diketone with hydroxylamine is giving a mixture of regioisomers. How can I control the outcome to get a single, desired isomer?
Underlying Principles:
The cyclocondensation of β-enamino diketones with hydroxylamine can lead to a variety of isoxazole regioisomers. The regiochemical outcome is highly dependent on the reaction conditions, including the solvent, the presence of a base or a Lewis acid, and the structure of the β-enamino diketone itself.[1][11] By carefully controlling these parameters, it is possible to selectively synthesize different regioisomers.[1]
Troubleshooting Strategies:
The regioselectivity of this reaction can be steered by modifying the reaction conditions as follows:
1. Solvent Selection:
The choice of solvent can have a profound impact on the regioselectivity. For example, in some systems, using ethanol may favor one regioisomer, while a mixture of water and ethanol may favor another.[1]
2. Use of Additives:
-
Base: The addition of a base, such as pyridine, can promote the formation of a specific regioisomer.[1]
-
Lewis Acid: A Lewis acid, like boron trifluoride (BF3), can act as a carbonyl activator and direct the cyclization to a different regioisomeric product.[1]
Experimental Protocol: Regiocontrolled Synthesis of Isoxazoles from β-Enamino Diketones
-
For 4,5-Disubstituted Isoxazoles (Isomer A):
-
Dissolve the β-enamino diketone (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in acetonitrile (MeCN).
-
Add pyridine (1.2 equiv.) to the mixture.
-
Stir at room temperature and monitor by TLC.
-
-
For 3,4-Disubstituted Isoxazoles (Isomer B):
-
Dissolve the β-enamino diketone (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in acetonitrile (MeCN).
-
Add pyridine (1.4 equiv.) and BF3·OEt2 (2.0 equiv.).
-
Stir at room temperature and monitor by TLC.
-
Regiochemical Control in β-Enamino Diketone Cyclocondensation
Caption: Controlling regioselectivity through reaction conditions.
References
-
Isoxazole synthesis . Organic Chemistry Portal. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . MDPI. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones . National Institutes of Health (PMC). [Link]
-
Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction . ResearchGate. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions . National Institutes of Health (PMC). [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs . National Institutes of Health (PMC). [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives . Frontiers. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile . Zanco Journal of Medical Sciences. [Link]
-
One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization . Journal of Chemical Sciences. [Link]
-
1,3-Dipolar cycloaddition . Wikipedia. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones . RSC Publishing. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides . National Institutes of Health (PMC). [Link]
-
Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles . ACS Publications. [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Suzuki Coupling Reactions with Isoxazole Substrates
Welcome to the technical support center for Suzuki coupling reactions involving isoxazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The isoxazole moiety is a valuable heterocycle in medicinal chemistry, but its unique electronic properties and the labile N-O bond can present challenges during Suzuki-Miyaura cross-coupling. This guide provides in-depth, field-proven insights to help you overcome these hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the first things I should check?
A1: Low or no yield in a Suzuki coupling is a common but solvable issue. The problem often lies with one of three areas: the catalyst's activity, the integrity of your reagents, or suboptimal reaction conditions.
Immediate Checks:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species, and this can sometimes be inefficient.[1] Using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be a good starting point for troubleshooting.[2]
-
Oxygen Contamination: The catalytic cycle relies on Pd(0), which is sensitive to oxidation. The presence of oxygen can lead to the formation of palladium black (inactive Pd) and promote the homocoupling of your boronic acid.[1][3] Ensure your solvent is properly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon) and that the reaction is run under a strictly inert atmosphere.[1][4]
-
Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved.[5] Use fresh, high-purity boronic acid. If you suspect degradation, consider using more stable alternatives like pinacol esters, MIDA boronates, or potassium trifluoroborate (BF₃K) salts.[1][6]
Workflow for Diagnosing Low Yield:
Below is a systematic workflow to diagnose the root cause of low yield.
Caption: A stepwise approach to troubleshooting low-yield Suzuki reactions.
Q2: I'm observing a significant amount of a side product that appears to be a homocoupled dimer of my boronic acid. What's causing this and how can I prevent it?
A2: Homocoupling of boronic acids is a classic side reaction in Suzuki couplings, and it's almost always linked to the presence of oxygen or excess Pd(II) species in your reaction mixture.[1][5]
Causality: The mechanism involves the reaction of two boronic acid molecules, often catalyzed by Pd(II) species, leading to a symmetrical biaryl byproduct. This process consumes your nucleophile and reduces the overall efficiency of the desired cross-coupling. Higher oxygen levels have been shown to increase the rate of homocoupling.[5]
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | To remove dissolved oxygen which promotes homocoupling and deactivates the Pd(0) catalyst. | Degas all solvents (including water) and the reaction vessel thoroughly. Use techniques like freeze-pump-thaw or sparge with argon for at least 30 minutes.[1][4] |
| Use a Pd(0) Source | Starting directly with the active Pd(0) catalyst can bypass inefficient reduction of Pd(II) precatalysts, which can contribute to side reactions. | Use catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] |
| Ligand Choice | Bulky, electron-donating ligands can accelerate the reductive elimination step of the desired cross-coupling, making it kinetically more favorable than the homocoupling pathway.[1] | Screen bulky phosphine ligands such as SPhos or XPhos.[7] |
| Slow Addition of Boronic Acid | Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction. | If practical, add the boronic acid solution slowly over a period of time using a syringe pump. |
Q3: My starting isoxazole seems to be decomposing. I suspect the N-O bond is cleaving. Why is this happening?
A3: This is a critical issue specific to isoxazole substrates. The N-O bond in the isoxazole ring is inherently weak and can be cleaved under certain transition-metal-catalyzed conditions, leading to ring-opening and subsequent decomposition pathways.[8] This is a competing reaction pathway to the desired Suzuki coupling.
Mechanistic Insight: The palladium catalyst can oxidatively add into the N-O bond of the isoxazole ring, initiating a cascade of reactions that leads to fragmentation.[8][9] This is more likely to occur at high temperatures or with certain catalyst/ligand combinations that favor this alternative pathway.
How to Prevent Isoxazole Decomposition:
-
Lower the Reaction Temperature: High temperatures can provide the activation energy needed for N-O bond cleavage. Screen temperatures starting from a lower point (e.g., 80 °C) and only increasing if the reaction is too slow. Microwave irradiation can sometimes provide rapid heating to the target temperature, minimizing decomposition over time.[2]
-
Select the Right Catalyst and Ligand: The electronic and steric properties of the ligand play a huge role. A ligand that promotes rapid oxidative addition to the C-X bond and subsequent steps in the Suzuki cycle can outcompete the N-O bond insertion.
-
Choice of Base: While strong bases are often used in Suzuki couplings, they can also promote isoxazole ring decomposition.[8] It's crucial to screen bases. Start with milder inorganic bases.
-
Base Screening: Try Na₂CO₃ or K₂CO₃ first. If yields are still low, you can move to stronger bases like K₃PO₄ or Cs₂CO₃, but monitor carefully for decomposition.[7]
-
Caption: Competing Suzuki coupling and decomposition pathways for isoxazoles.
Frequently Asked Questions (FAQs)
Q4: How do I select the optimal catalyst and ligand for my specific isoxazole substrate?
A4: Catalyst selection is not one-size-fits-all. The optimal choice depends on the nature of the leaving group (I > Br > Cl) and the steric hindrance around the coupling site.
General Guidelines for Catalyst/Ligand Selection:
| Leaving Group | Reactivity | Recommended Catalyst System | Rationale |
| Iodo-isoxazole | High | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Standard, reliable systems for reactive electrophiles.[2] |
| Bromo-isoxazole | Medium | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Dppf is a robust ligand that is often effective for bromides.[2][10] |
| Chloro-isoxazole | Low | Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) | Chlorides require more electron-rich and sterically hindered ligands to facilitate the difficult oxidative addition step.[11][12] |
| Tosyl-isoxazole | Medium | Similar to bromides, Pd(dppf)Cl₂ is a good starting point. | Tosylates are good leaving groups, comparable in reactivity to bromides. |
Q5: What is the role of the base, and how do I choose the right one?
A5: The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the organoboron species, typically by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step in the catalytic cycle.[7][13]
The choice of base can significantly affect the reaction outcome, and its selection should be balanced between reactivity and the stability of your isoxazole substrate.
Commonly Used Bases:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common and are generally a good starting point. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often leading to higher reactivity, but also comes at a higher cost.
-
Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail, particularly for less reactive coupling partners.
-
Fluorides (KF, CsF): Potassium fluoride (KF) can be particularly useful as it is thought to activate the boronic acid without being overly basic, which can be beneficial for base-sensitive substrates.[9]
-
Hydroxides (NaOH, KOH): These are very strong bases and should be used with caution, as they can promote side reactions, including isoxazole decomposition.
Q6: What is a standard, robust protocol to begin optimizing my isoxazole Suzuki coupling?
A6: Here is a reliable starting protocol that can be used as a baseline for optimization. This protocol is based on commonly successful conditions reported in the literature.[2][14]
Step-by-Step General Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the isoxazole halide (1.0 equiv), the boronic acid or its equivalent (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon) at least three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (start with 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
This protocol serves as a robust starting point. If the desired outcome is not achieved, refer to the troubleshooting guide to systematically optimize each parameter.
References
-
Wang, Y., et al. (2018). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Available at: [Link]
-
Verma, A., et al. (2022). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Chemistry – An Asian Journal. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Velcicky, J., et al. (2011). Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. Journal of the American Chemical Society. Available at: [Link]
-
Velcicky, J., et al. (2011). Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation. PubMed. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available at: [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. Available at: [Link]
-
Dick, G. R., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Billingsley, K. L., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with.... ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. Reddit. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... ResearchGate. Available at: [Link]
-
Imoto, H., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Vedejs, E., & Monahan, S. D. (2001). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry. Available at: [Link]
Sources
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- 2. Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Isoxazole Integrity
Welcome to the technical support center for chemists, researchers, and drug development professionals working with isoxazole scaffolds. Isoxazoles are invaluable five-membered heterocycles, forming the core of numerous pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2][3][4] However, the inherent reactivity of the N-O bond presents a significant challenge, often leading to undesired ring cleavage and compromised synthetic yields.[5][6][7]
This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately prevent N-O bond cleavage in your isoxazole reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to design more robust and successful synthetic strategies.
Understanding the Instability: Mechanisms of N-O Bond Cleavage
The susceptibility of the isoxazole ring to cleavage stems primarily from the inherent weakness of the N-O bond.[4][6][7] Cleavage can be initiated through several common pathways, which are crucial to understand for effective prevention.
-
Reductive Cleavage: This is the most frequently encountered pathway. Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or treatment with reducing metals (e.g., SmI₂, Fe, Na) can readily break the N-O bond, typically yielding β-hydroxy ketones (after hydrolysis of the intermediate imine) or γ-amino alcohols.[5][8][9][10] This process involves the addition of electrons to the σ* antibonding orbital of the N-O bond, leading to its scission.[6]
-
Base-Mediated Cleavage: Strong bases can deprotonate the C3 or C5 positions of the isoxazole ring, particularly if they are unsubstituted.[11] This can initiate a ring-opening cascade. Studies on the drug Leflunomide, for instance, have shown that the isoxazole ring is significantly more prone to opening under basic conditions, a process that is also accelerated by higher temperatures.[12][13]
-
Photochemical Rearrangement: UV irradiation can provide the energy needed to cleave the weak N-O bond, often leading to a rearrangement to the more stable oxazole isomer via an azirine intermediate.[1][5][12][14] This photo-induced ring-opening can occur on an ultrafast timescale.[14]
-
Transition Metal-Induced Cleavage: Beyond their role in reduction, certain transition metals can coordinate to the nitrogen or oxygen atoms, weakening the N-O bond and facilitating cleavage under non-reductive conditions.[6][15]
Caption: Major pathways leading to isoxazole N-O bond cleavage.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction is cleaving the isoxazole ring. How can I selectively reduce another functional group?
A1: This is a classic selectivity challenge. Standard catalysts like Palladium on carbon (Pd/C) and Raney Nickel are highly active for N-O bond hydrogenolysis.[5][8][9] To preserve the isoxazole, you must either modify the catalyst or change the reduction method entirely.
-
Catalyst Poisoning/Modification: Consider using a partially deactivated or "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), which is less aggressive.
-
Transfer Hydrogenation: Ammonium formate with Pd/C can sometimes offer milder conditions than high-pressure H₂ gas.
-
Alternative Reductants: Depending on the functional group, non-catalytic methods like sodium borohydride (NaBH₄) for reducing ketones/aldehydes are excellent options that are typically inert towards the isoxazole ring.[16]
Q2: I'm observing decomposition of my isoxazole product during workup or purification. What's happening?
A2: Your isoxazole is likely sensitive to the pH of your workup or the conditions of your purification.
-
pH Sensitivity: Avoid strongly acidic or basic aqueous washes.[5] Isoxazoles with electron-withdrawing groups or unsubstituted positions are particularly labile, especially under basic conditions.[12][13] Use buffered solutions or mild washes with saturated sodium bicarbonate or dilute ammonium chloride.
-
Chromatography: Silica gel is acidic and can cause degradation of sensitive compounds. Consider deactivating the silica by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, use a different stationary phase like alumina (neutral or basic).
Q3: Why are my yields low when synthesizing isoxazoles under basic conditions?
A3: While base is often required for isoxazole synthesis (e.g., from 1,3-dicarbonyls and hydroxylamine), excess strong base or prolonged reaction times at elevated temperatures can lead to product degradation.[11][17] The product you are forming may be cleaving under the very conditions used for its synthesis. Monitor the reaction by TLC or LCMS to find the optimal reaction time where product formation is maximized and degradation is minimal.
Troubleshooting Guide: A Problem-Solution Approach
This section provides a systematic workflow to diagnose and solve N-O bond cleavage issues encountered during your experiments.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
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- 16. Reductive Cleavage of 4' H-Spiro[indole-3,5'-isoxazoles] En Route to 2-(1 H-Indol-3-yl)acetamides with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
Technical Support Center: Purification of 1-(3,5-Dimethylisoxazol-4-yl)ethanone
Welcome to the technical support center for the synthesis and purification of 1-(3,5-Dimethylisoxazol-4-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and success of your work.
Introduction: The Synthetic Pathway and its Implications for Purity
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 3,5-dimethylisoxazole.[1][2][3] This classic electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a strong Brønsted acid.[4] While this method is generally robust, the nature of the reaction can lead to the formation of specific impurities that can complicate downstream applications. Understanding the reaction mechanism is key to anticipating and mitigating these purification challenges.
Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Oily Product or Failure to Crystallize
Question: My crude product is an oil, or it fails to crystallize upon cooling. How can I obtain a solid product?
Answer: The presence of an oily product is a common issue and can be attributed to several factors, including residual solvent, the presence of unreacted starting materials, or the formation of low-melting eutectic mixtures of impurities.
Causality and Solution:
-
Residual Solvent: Ensure that all reaction and extraction solvents have been thoroughly removed under reduced pressure. High-boiling point solvents like DMF or DMSO can be particularly persistent.
-
Unreacted Starting Material: Unreacted 3,5-dimethylisoxazole or acetic anhydride can depress the melting point of the product.
-
Byproducts: Side reactions can lead to a mixture of compounds that inhibit crystallization.
Recommended Actions:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is sparingly soluble, such as cold hexanes or diethyl ether. This can help to wash away more soluble impurities.
-
Solvent System for Recrystallization: A mixed solvent system is often effective. A good starting point is a mixture of ethanol and water.[1] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote crystal growth. Other potential solvent systems include hexane/ethyl acetate and n-hexane/acetone.[5]
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
Issue 2: Persistent Colored Impurities in the Final Product
Question: My final product has a persistent yellow or brown color, even after initial purification attempts. What is the source of this color and how can I remove it?
Answer: Color in the final product often indicates the presence of high molecular weight byproducts or degradation products formed during the reaction or workup.
Causality and Solution:
-
Reaction Conditions: Overheating the reaction mixture during the Friedel-Crafts acylation can lead to the formation of polymeric or charred materials.
-
Workup: Incomplete quenching of the Lewis acid catalyst can sometimes result in the formation of colored complexes.
Recommended Actions:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (5-10% by weight of the crude product). Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[6]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.[7]
Caption: Decision tree for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound via Friedel-Crafts acylation?
A1: Based on the reaction mechanism, the most probable impurities include:
-
Unreacted 3,5-dimethylisoxazole: The starting material for the acylation.
-
Acetic acid: A byproduct if acetic anhydride is used as the acylating agent.
-
Di-acylated products: Although less common due to the deactivating effect of the first acyl group, some di-acylation may occur under harsh reaction conditions.
-
Positional isomers: While the 4-position is the most activated site for electrophilic substitution on the 3,5-dimethylisoxazole ring, trace amounts of other isomers may form.
Q2: What is a good starting mobile phase for flash column chromatography?
A2: A good starting point for developing a mobile phase for flash column chromatography on silica gel is a mixture of hexane and ethyl acetate. Based on the polarity of the target molecule, a ratio of 9:1 or 4:1 (hexane:ethyl acetate) is a reasonable starting point. The polarity can then be gradually increased to elute the product.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To assess the purity of the product and to monitor the progress of column chromatography. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the final product.[8][9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to boiling.
-
Slowly add hot water dropwise to the boiling solution until a slight cloudiness persists.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dry, product-adsorbed silica gel to the top of the packed column.
-
Begin eluting the column with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the product.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Common Solvents | Ethanol/Water, Hexane/Ethyl Acetate | Hexane/Ethyl Acetate |
| Best For | Removing small amounts of impurities, crystallization of the final product | Separating complex mixtures, removing closely related impurities |
| Scale | Milligrams to kilograms | Milligrams to grams |
References
-
Supporting Information - Wiley-VCH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved January 21, 2026, from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved January 21, 2026, from [Link]
-
15 - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
FRIEDEL-CRAFTS ACYLATION - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 21, 2026, from [Link]
-
Isolation And Purification Of Substance By Column Chromatography | Request PDF. (n.d.). Retrieved January 21, 2026, from [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
-
2066, Seobu-ro, Jangan-gu, Suwon-si, Gyeonggi-do, 16419, Korea - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved January 21, 2026, from [Link]
-
1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). (n.d.). Retrieved January 21, 2026, from [Link]
-
Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Retrieved January 21, 2026, from [Link]
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved January 21, 2026, from [Link]
-
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. (n.e.). Retrieved January 21, 2026, from [Link]
-
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of Dimethyl 1-(Hetero)aryl-4-oxo-1,4-dihydropyridazine- 3,5-dicarboxylates from Dimethyl 3-Oxopentane-1,5-dioates - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
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- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. Reagents & Solvents [chem.rochester.edu]
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- 9. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability issues of 1-(3,5-Dimethylisoxazol-4-yl)ethanone under acidic/basic conditions
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals working with 1-(3,5-Dimethylisoxazol-4-yl)ethanone. It provides in-depth technical information, troubleshooting advice, and validated protocols to address stability issues encountered during experimentation, particularly under acidic and basic conditions.
Overview and Core Chemical Principles
This compound is a versatile heterocyclic ketone. The stability of its isoxazole core is a critical parameter influencing reaction outcomes, purification strategies, and shelf-life. The isoxazole ring's stability is largely dictated by the integrity of its N-O bond, which is inherently the weakest bond in the ring system.[1] Cleavage of this bond is the primary degradation pathway, a reaction that is highly sensitive to the pH of the environment. While generally stable under neutral and acidic conditions, the molecule exhibits significant susceptibility to base-catalyzed hydrolysis.[2]
Understanding this pH-dependent stability is paramount for designing robust synthetic routes, reliable analytical methods, and stable final formulations. This guide will deconstruct the mechanisms of degradation and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A: The compound is highly stable under neutral (aqueous), mildly acidic, and anhydrous conditions at ambient temperatures. The primary liability is its degradation in the presence of bases. This instability is exacerbated by increased temperature and base concentration.[2] The molecule is also sensitive to certain reductive conditions (e.g., catalytic hydrogenation with H₂/Pd) which can cleave the N-O bond.[1][3]
Q2: My experiment requires acidic conditions (e.g., using TFA or AcOH). Should I be concerned about degradation?
A: Generally, no. The isoxazole ring is remarkably resilient to acidic conditions. Many synthetic protocols for related isoxazoles even use strong acids like trifluoroacetic acid (TFA) or acetic acid (AcOH) as catalysts or solvents without significant ring degradation.[4] A study on the related isoxazole-containing drug, leflunomide, demonstrated excellent stability in acidic buffers (pH 4.0) even at an elevated temperature of 37°C.[2] Your primary concern under acidic conditions would not be ring-opening, but rather potential side reactions involving the acetyl group if other nucleophiles are present.
Q3: I am running a reaction using a base like NaOH, NaOMe, or K₂CO₃. What are the risks to my compound?
A: You are operating in the compound's primary instability zone. Bases, particularly strong hydroxides or alkoxides, can induce rapid, irreversible ring-opening of the isoxazole moiety.[1] The rate of this degradation is temperature-dependent. For instance, a study on a similar isoxazole derivative showed that increasing the temperature from 25°C to 37°C at pH 10 accelerated the decomposition rate by a factor of five.[2] If your desired reaction does not proceed significantly faster than the degradation, you will experience substantial yield loss.
Q4: What is the primary degradation product under basic conditions?
A: Base-catalyzed hydrolysis cleaves the N-O bond, leading to a ring-opened product. Through a series of rearrangements, the final stable degradation product is a β-ketonitrile derivative. For this compound, this product is predicted to be (Z)-3-amino-2-acetylbut-2-enenitrile .
Q5: How can I monitor the degradation of my compound during an experiment?
A: The most effective method is High-Performance Liquid Chromatography (HPLC).[5][6] A properly developed reverse-phase HPLC method can separate the parent compound from its more polar degradation product. Monitoring involves taking aliquots from your reaction at various time points, quenching the reaction (e.g., by neutralizing a basic reaction with acid), and analyzing the sample. A decrease in the peak area of the starting material and the appearance of a new, earlier-eluting peak corresponding to the degradation product will allow you to quantify the stability.
Q6: I see an unexpected peak in my HPLC analysis after a basic workup. What could it be?
A: If you performed a workup or purification step involving a base (e.g., washing with aqueous NaHCO₃ or NaOH), it is highly probable that the new peak is the ring-opened degradation product, (Z)-3-amino-2-acetylbut-2-enenitrile. This degradation product is more polar than the parent compound and will thus have a shorter retention time on a standard C18 reverse-phase column. To confirm, you can collect the fraction corresponding to the new peak and characterize it by LC-MS or NMR.[7][8]
Troubleshooting Guide: Field-Proven Insights
| Observed Issue | Probable Cause & Scientific Explanation | Recommended Action & Troubleshooting Steps |
| Low Yield After Basic Reaction | The rate of base-catalyzed degradation is competing with or exceeding the rate of your desired reaction. The isoxazole ring is being consumed before your synthesis is complete.[1] | 1. Lower the Temperature: Base-catalyzed hydrolysis is significantly slower at lower temperatures (e.g., 0°C or -20°C).[2] 2. Use a Milder Base: Switch from strong bases (NaOH, NaOMe) to weaker, non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases like Cs₂CO₃ if the reaction chemistry allows. 3. Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Reaction Mixture Turns Yellow/Brown | The formation of the β-ketonitrile degradation product and potential subsequent polymerization can lead to colored impurities. This indicates significant degradation has occurred. | 1. Immediate Analysis: Pull a sample immediately for HPLC analysis to confirm degradation. 2. Re-evaluate Conditions: The current conditions are too harsh. Refer to the actions for "Low Yield" and redesign the experiment with milder conditions. 3. Purification: If the desired product has formed, be prepared for a difficult purification. Consider chromatography on silica gel, but be aware that residual base on the column could cause further degradation. A neutral wash of the column material may be necessary. |
| Inconsistent Bioassay Results | The active compound is degrading in the assay buffer. Many biological buffers are maintained at a slightly basic pH (e.g., 7.4-8.0), which can be sufficient to cause slow degradation over the time course of an experiment, especially at 37°C.[2] | 1. Analyze Post-Incubation Sample: After your assay incubation period, re-analyze the sample by HPLC to quantify the amount of parent compound remaining. 2. pH Study: Test the stability of your compound in the assay buffer at 37°C over the relevant time period (e.g., 2, 4, 8, 24 hours). 3. Buffer Modification: If instability is confirmed, consider if the assay can be performed at a neutral or slightly acidic pH (e.g., pH 6.5-7.0) where the compound is more stable. |
Degradation Mechanisms & Pathways
The stability of this compound is best understood by visualizing the chemical pathways under different pH regimes.
Acidic Conditions
Under typical acidic conditions, the compound is stable. The most likely interaction is the reversible protonation of the carbonyl oxygen or the isoxazole nitrogen. This does not lead to ring cleavage.
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard procedure for investigating the stability of this compound. Forced degradation studies are essential for developing stability-indicating analytical methods. [9][10] Objective: To determine the degradation profile of the compound under hydrolytic (acidic and basic) stress conditions.
1. Materials & Reagents:
-
This compound
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions
-
Volumetric flasks, pipettes, vials
2. Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of the compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
3. Experimental Workflow:
4. Step-by-Step Procedure:
-
Acid Degradation:
-
To a vial, add 1.0 mL of the stock solution and 1.0 mL of 0.1 M HCl.
-
Incubate the vial in a heating block at 60°C.
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot.
-
Immediately quench the reaction by adding 100 µL of 0.1 M NaOH.
-
Dilute the quenched sample to 1.0 mL with a 50:50 mixture of acetonitrile and water.
-
Transfer to an HPLC vial for analysis.
-
-
Base Degradation:
-
To a vial, add 1.0 mL of the stock solution and 1.0 mL of 0.1 M NaOH.
-
Keep the vial at room temperature.
-
At each time point (e.g., 0, 1, 2, 4, 8 hours), withdraw a 100 µL aliquot.
-
Immediately quench the reaction by adding 100 µL of 0.1 M HCl.
-
Dilute the quenched sample to 1.0 mL with a 50:50 mixture of acetonitrile and water.
-
Transfer to an HPLC vial for analysis.
-
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Identify and quantify major degradation products. The goal is to achieve 5-20% degradation to ensure the method is "stability-indicating." [11]
Summary of Stability Data
| Condition | Reagent Example | Temperature | Expected Stability | Primary Degradation Pathway |
| Strong Acid | 1 M HCl | 60 °C | Generally Stable | Slow hydrolysis only under very harsh, prolonged conditions. |
| Mild Acid | pH 4-6 Buffer | Room Temp | Highly Stable | None expected. |
| Neutral | Water / PBS pH 7.4 | Room Temp | Highly Stable | None expected. |
| Mild Base | pH 8-10 Buffer | 37 °C | Moderate Instability | Slow, base-catalyzed N-O bond cleavage (ring-opening). [2] |
| Strong Base | 0.1 M NaOH | Room Temp | Unstable | Rapid N-O bond cleavage (ring-opening). [1][2] |
References
-
Ning, Y., Otani, Y., & Ohwada, T. (2018). Reactions of 3-Sulfonyloxyimino-2-methyl-1-phenyl-1-butanones under Acidic and Basic Conditions. The Journal of Organic Chemistry, 83(1), 203-219. Available from: [Link]
-
Mishra, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34267-34293. Available from: [Link]
-
Spenard, J., et al. (2001). pH and temperature stability of the isoxazole ring in leflunomide and its active metabolite, A771726. Pharmaceutical Research, 18(1), 103-109. Available from: [Link]
-
Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343-1368. Available from: [Link]
-
Japan Environment Agency. (1997). Analytical Methods for Chemicals. Environmental Survey and Wildlife Monitoring Division. Available from: [Link]
-
Ravisankar, P., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
-
Yilmaz, I., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6878. Available from: [Link]
-
Chen, D., et al. (2020). Photodegradation of two highly brominated flame retardants: 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane. Journal of Hazardous Materials, 400, 122983. Available from: [Link]
-
Singh, C., et al. (2022). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS Omega, 7(21), 17897-17906. Available from: [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]
-
Flores-Holguín, N., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules, 28(8), 3418. Available from: [Link]
-
Essassi, E.M., et al. (2005). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2005(4), M440. Available from: [Link]
-
Zakrzewski, R., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 449-455. Available from: [Link]
-
Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research, 4(3). Available from: [Link]
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]
-
Al-Asmari, A.I., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 30(20), 4523. Available from: [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Sharma, M., & Rathore, D. (2016). Forced degradation studies. Journal of Analytical and Pharmaceutical Research, 3(6), 387-390. Available from: [Link]
Sources
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- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Catalyst Selection for Coupling Reactions with 1-(3,5-Dimethylisoxazol-4-yl)ethanone
Welcome to the technical support center for optimizing cross-coupling reactions with 1-(3,5-Dimethylisoxazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for navigating the complexities of catalyst selection and reaction optimization for this versatile building block. The inherent electronic properties of the isoxazole ring and the presence of the acetyl group present unique challenges and opportunities in reaction design. This resource is structured to address common issues through a series of frequently asked questions (FAQs) and detailed troubleshooting guides, grounded in established chemical principles and field-proven insights.
I. Introduction to Cross-Coupling with 4-Acylisoxazoles
The this compound core is a valuable scaffold in medicinal chemistry. Its functionalization, primarily at the C4 position, is often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The success of these transformations is critically dependent on the judicious selection of the catalyst system, which includes the palladium source, the ligand, the base, and the solvent.
The isoxazole ring is considered electron-deficient, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. Furthermore, the acetyl group at the C4-position adds another layer of complexity, potentially influencing the electronic nature of the coupling site and introducing steric considerations. This guide will help you navigate these subtleties to achieve optimal reaction outcomes.
II. General Considerations for Catalyst Selection
Before delving into specific reaction types, here are some overarching principles for catalyst selection when working with 4-acylisoxazoles:
-
Palladium Source: Both Pd(0) and Pd(II) precatalysts can be effective. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice often depends on the specific coupling reaction and the activation procedure.
-
Ligands: The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and can control selectivity. For heteroaryl substrates like our isoxazole, bulky, electron-rich phosphine ligands are often the key to success.
-
Bases: The base plays multiple roles, including activating the nucleophile (in Suzuki and Sonogashira reactions) and neutralizing the HX byproduct. The choice of base can significantly impact reaction yield and should be carefully considered based on the substrates' sensitivity.
-
Solvents: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction rate and pathway. Anhydrous and deaerated solvents are typically required to prevent catalyst deactivation and unwanted side reactions.[1]
III. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling a 4-haloisoxazole with an organoboron reagent.[2]
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: I am not seeing any product formation in my Suzuki coupling of 4-bromo-3,5-dimethylisoxazole with phenylboronic acid. What is the most likely cause?
A1: The most common reason for complete reaction failure is catalyst inactivity. This can be due to a number of factors:
-
Improper Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.
-
Inactive Catalyst: Your palladium precatalyst may have degraded. It's good practice to use freshly opened or properly stored catalysts.
-
Incorrect Base: The base is crucial for activating the boronic acid. For heteroaryl couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective than organic bases. Ensure your base is anhydrous, as water can hydrolyze the boronic acid.
Q2: My Suzuki reaction is giving me a low yield, and I see a significant amount of a byproduct that appears to be a homocoupling of my boronic acid. How can I suppress this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3] To minimize this:
-
Rigorous Degassing: As mentioned above, meticulous degassing is critical to prevent oxidative processes that lead to homocoupling.[3]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) present at the start of the reaction.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling. Consider ligands like SPhos or XPhos, which have proven effective for challenging heteroaryl couplings.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Ineffective catalyst system. | Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Consider using a pre-formed palladium-ligand complex. |
| Poorly soluble base. | Switch to a more soluble base like Cs₂CO₃ or use a mixed solvent system (e.g., dioxane/water) to improve solubility. | |
| Protodeborylation of the boronic acid. | Use anhydrous solvents and ensure the base is dry. Alternatively, consider using a more stable boronic ester (e.g., pinacol ester). | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure. A freeze-pump-thaw cycle is highly effective. |
| Inappropriate Pd source. | Use a high-purity Pd(0) precatalyst. | |
| Decomposition of Starting Material | Reaction temperature is too high. | Reduce the reaction temperature and monitor the reaction over a longer period. |
| Base is too strong. | Switch to a milder base, such as K₂CO₃ or Na₂CO₃. |
Optimized Protocol: Suzuki-Miyaura Coupling of 4-iodo-3,5-dimethylisoxazole with Phenylboronic Acid
This protocol is adapted from established procedures for heteroaryl Suzuki couplings.
Materials:
-
4-iodo-3,5-dimethylisoxazole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (3.0 equiv, anhydrous)
-
1,4-Dioxane/Water (4:1 v/v, degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-3,5-dimethylisoxazole, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
IV. Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling a 4-haloisoxazole with a terminal alkyne.[1][4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[1][5]
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: My Sonogashira coupling of 4-iodo-3,5-dimethylisoxazole is resulting in a dark, tarry mixture with low yield of the desired product. What's happening?
A1: The formation of a dark, intractable mixture is often indicative of Glaser-Hay homocoupling of the terminal alkyne, which is promoted by the copper catalyst in the presence of oxygen. To mitigate this:
-
Strictly Anaerobic Conditions: Ensure your reaction is set up under a rigorously inert atmosphere. Deoxygenate your solvents and reagents thoroughly.
-
Copper-Free Conditions: In some cases, the Sonogashira reaction can be performed without a copper co-catalyst, which completely eliminates the possibility of Glaser-Hay coupling.[6] This often requires a more reactive catalyst system, such as one employing a bulky phosphine ligand, and a stronger base.
-
Amine Base as Solvent: Using an amine base like triethylamine or diisopropylamine as the solvent can sometimes suppress homocoupling.
Q2: I am attempting a Sonogashira coupling with a sensitive terminal alkyne, and it appears to be decomposing under the reaction conditions. What can I do?
A2: The basic conditions of the Sonogashira reaction can be detrimental to certain functional groups. Consider the following adjustments:
-
Milder Base: Switch to a milder base such as K₂CO₃ or Cs₂CO₃.
-
Lower Reaction Temperature: Many Sonogashira couplings of aryl iodides can proceed at room temperature, especially with an efficient catalyst system.[4]
-
Protecting Groups: If your alkyne has a particularly sensitive functional group, consider a protection strategy.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Product | Inactive catalyst. | Use a fresh palladium source and ligand. PdCl₂(PPh₃)₂ is a common and effective precatalyst. |
| Insufficiently strong base. | For less acidic alkynes, a stronger base like an amine (e.g., Et₃N, DIPEA) may be necessary. | |
| Glaser-Hay Homocoupling | Presence of oxygen. | Rigorously degas all solvents and reagents. |
| High catalyst loading (especially CuI). | Reduce the amount of CuI or consider a copper-free protocol. | |
| Decomposition of Alkyne | Reaction conditions too harsh. | Lower the reaction temperature and/or use a milder base. |
Optimized Protocol: Sonogashira Coupling of 4-iodo-3,5-dimethylisoxazole with Phenylacetylene
This protocol is based on successful couplings of similar 4-iodoisoxazole systems.
Materials:
-
4-iodo-3,5-dimethylisoxazole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
THF (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodo-3,5-dimethylisoxazole, PdCl₂(PPh₃)₂, and CuI under an argon atmosphere.
-
Add degassed THF and Et₃N via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
V. Heck-Mizoroki Coupling: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond with a 4-haloisoxazole.[7]
Frequently Asked Questions (FAQs): Heck Coupling
Q1: My Heck reaction between 4-bromo-3,5-dimethylisoxazole and styrene is giving a mixture of regioisomers. How can I improve the selectivity?
A1: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors. For terminal alkenes like styrene, the aryl group typically adds to the less substituted carbon. To improve selectivity:
-
Ligand Choice: Bulky phosphine ligands can enhance steric control, favoring addition to the terminal carbon.
-
Reaction Conditions: In some cases, the choice of solvent and base can influence the regioselectivity. A systematic screen of these parameters may be necessary.
Q2: The yield of my Heck reaction is low, and I suspect catalyst deactivation. What are the common causes and how can I prevent it?
A2: Palladium catalyst deactivation in Heck reactions can occur through several pathways, including the formation of palladium black (inactive Pd(0) aggregates) or the oxidation of phosphine ligands.
-
High Temperatures: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.
-
Ligand Stability: Use robust, sterically hindered phosphine ligands that are less prone to oxidation.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can stabilize the catalyst and improve yields.
Troubleshooting Guide: Heck Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst system. | Screen different palladium sources (e.g., Pd(OAc)₂) and phosphine ligands. For electron-deficient heteroaryl halides, more electron-rich ligands may be beneficial. |
| Unsuitable base. | Triethylamine is a common choice, but other organic or inorganic bases can be screened. | |
| Poor Regioselectivity | Insufficient steric or electronic control. | Employ bulky monodentate or bidentate phosphine ligands. |
| Double Bond Isomerization of Product | Reversible β-hydride elimination. | This can be a challenging side reaction. Sometimes, using a stronger base or adding a silver salt can help trap the H-Pd-X species and prevent re-addition to the product alkene.[8] |
Optimized Protocol: Heck Coupling of 4-bromo-3,5-dimethylisoxazole with Styrene
This is a general starting protocol that can be optimized for specific substrates.
Materials:
-
4-bromo-3,5-dimethylisoxazole (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (0.03 equiv)
-
P(o-tolyl)₃ (0.06 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
DMF (anhydrous and degassed)
Procedure:
-
In a sealed tube, combine 4-bromo-3,5-dimethylisoxazole, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with argon.
-
Add degassed DMF, Et₃N, and styrene via syringe.
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
VI. Data Summary and Visualization
Table 1: Recommended Catalyst Systems for Coupling Reactions with 4-Halo-3,5-dimethylisoxazoles
| Reaction Type | Palladium Source | Recommended Ligand(s) | Typical Base(s) | Typical Solvent(s) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, XPhos (for Cu-free) | Et₃N, DIPEA, Cs₂CO₃ | THF, DMF, Toluene |
| Heck | Pd(OAc)₂, Pd₂(dba)₃ | P(o-tolyl)₃, PPh₃, dppf | Et₃N, K₂CO₃ | DMF, Acetonitrile, Dioxane |
Diagrams
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Sonogashira Catalytic Cycle
Caption: General Troubleshooting Workflow
VII. Conclusion
The successful functionalization of this compound via cross-coupling reactions is a multifactorial problem that requires careful consideration of each component of the catalytic system. This guide provides a starting point for optimization, but it is important to remember that each specific substrate pairing may require fine-tuning of the reaction conditions. Systematic screening of catalysts, ligands, bases, and solvents is often the most effective approach to achieving high yields and purity. We hope this technical resource will serve as a valuable tool in your research and development endeavors.
VIII. References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 2007 , 107 (1), 133–173. [Link]
-
Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. (n.d.). PubMed Central (PMC). [Link]
-
The Heck Reaction - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PubMed Central (PMC). [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). PubMed Central (PMC). [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016, October 18). PubMed Central (PMC). [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Challenges of Isoxazole C-H Activation
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the C-H activation of isoxazoles. As a core scaffold in numerous pharmaceuticals and agrochemicals, the selective functionalization of the isoxazole ring is of paramount importance.[1][2][3] Direct C-H activation presents an atom-economical and elegant synthetic strategy, yet it is fraught with unique challenges stemming from the electronic nature and inherent lability of the isoxazole ring.[2][4]
This guide is structured to address the specific, practical issues you may encounter in the lab. We will move from troubleshooting common experimental failures to answering broader conceptual questions, providing you with the expert insights and validated protocols needed to accelerate your research.
Section 1: Troubleshooting Guide
This section is formatted to resolve the most common issues encountered during the C-H activation of isoxazoles.
Q1: I'm observing low to no yield of my desired C-H functionalized product. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent and frustrating issue. The root cause typically falls into one of three categories: catalyst inefficiency, suboptimal reaction conditions, or inherent substrate issues. A systematic approach is crucial for diagnosis.
-
Catalyst System Inefficiency: The choice of metal, ligand, and additive is critical and interdependent.
-
Palladium Systems: Often used for C5-arylation, the catalyst's active state can be difficult to maintain.[5] If you are using a Pd(OAc)₂ precursor, ensure your ligands (e.g., phosphines) are not degrading under oxidative conditions and that the base is appropriate. Strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like pivalic acid can also be crucial as proton shuttles in a concerted metalation-deprotonation (CMD) mechanism.
-
Rhodium/Ruthenium Systems: These are often employed for C4-functionalization, frequently with directing groups.[6] Catalyst deactivation can occur if the substrate or solvent contains coordinating impurities. Ensure all reagents are pure and solvents are rigorously dried.
-
Copper Systems: While cost-effective, copper-catalyzed reactions can be sensitive to air and moisture.[7][8][9] Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen).
-
-
Suboptimal Reaction Conditions:
-
Temperature: C-H activation typically requires elevated temperatures (80-120 °C) to overcome the high activation energy of C-H bond cleavage.[10][11] However, excessive heat can lead to catalyst decomposition or isoxazole ring-opening.[4][10] Run a temperature screen to find the optimal balance.
-
Solvent: The solvent can dramatically influence reactivity and selectivity. Polar aprotic solvents like dioxane, DMF, or DMAc are common. The choice can affect catalyst solubility and the mechanism of C-H activation.[12]
-
-
Substrate Reactivity and Stability:
-
Electronic Effects: The isoxazole ring is electron-deficient, which can make C-H activation challenging.[4] Electron-donating groups on the isoxazole ring can sometimes facilitate activation, while strongly withdrawing groups may hinder it.
-
Steric Hindrance: Bulky groups at positions C3 or C5 can block access to the C4-H, and vice-versa.[4]
-
Below is a decision-making workflow to systematically troubleshoot poor reaction outcomes.
Caption: A systematic workflow for troubleshooting low-yield C-H activation reactions.
Q2: My reaction is producing a mixture of regioisomers (e.g., C4 and C5 functionalization). How can I achieve better regioselectivity?
A2: Regioselectivity is arguably the greatest challenge in isoxazole C-H activation. The electronic properties of the C4-H and C5-H bonds are often similar, leading to competitive activation. Control is typically achieved through two primary strategies: catalyst control and directing group assistance.
-
Catalyst Control: Different transition metals can exhibit inherent preferences for specific sites. A notable study by Kumar and Kapur demonstrated that the choice of catalyst could completely switch the regioselectivity.[6]
-
Palladium (Pd): Often favors electrophilic metalation at the more electron-rich C4 position, leading to distal C-H activation relative to a directing group at C3.[6] However, direct arylation of simple isoxazoles has been shown to selectively occur at the C5 position.[5]
-
Rhodium (Rh): Cationic Rh(III) catalysts can coordinate strongly to the isoxazole nitrogen. This coordination favors a cyclometalation pathway that activates the proximal C-H bond of an aryl substituent at the C3 position.[6]
-
-
Directing Groups (DGs): This is the most powerful strategy for ensuring high regioselectivity. A directing group is a functional group installed on the substrate that coordinates to the metal catalyst, delivering it to a specific C-H bond, typically in an ortho position.
-
Common DGs: Pyridyl, pyrimidyl, and oxazoline groups are highly effective.[13][14] For example, placing a pyridine ring at the C3 position of the isoxazole will direct a Rh(III) or Ru(II) catalyst to functionalize the C4 position of the isoxazole ring.
-
Removable DGs: A key consideration is whether the DG can be easily removed or converted into a useful functional group post-reaction. Oxazolines, for instance, can be hydrolyzed to carboxylic acids.[14]
-
| Catalyst System | Position Functionalized | Proposed Mechanism | Reference |
| [RhCp*Cl₂]₂, AgSbF₆ | Proximal C-H of C3-aryl group | Coordination to Isoxazole N; CMD | Kumar & Kapur, 2020.[6] |
| Pd(OAc)₂, NaOAc | Distal C4-H of Isoxazole Ring | Electrophilic Metalation (CMD) | Kumar & Kapur, 2020.[6] |
Q3: I'm observing significant byproduct formation consistent with isoxazole ring cleavage. How can I mitigate this?
A3: The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, representing a major competing reaction pathway.[1][4][10]
-
Cause of Ring Instability:
-
Harsh Bases: Strong bases can promote ring-opening reactions like the Boulton-Katritzky rearrangement or Kemp elimination.[1]
-
Reductive Conditions: Transition metal catalysts in low oxidation states (e.g., Pd(0)) can reductively cleave the N-O bond via oxidative addition.[1] This is a known decomposition pathway.
-
High Temperatures: As mentioned, excessive heat can provide the energy needed to overcome the barrier to N-O bond scission.[15][16]
-
-
Strategies for Prevention:
-
Milder Conditions: The first line of defense is to screen for milder reaction conditions. Try lowering the temperature in 10 °C increments.
-
Base Selection: If you suspect the base is the culprit, switch from strong inorganic bases (e.g., KOH, t-BuOK) to milder options like K₂CO₃, Cs₂CO₃, or even organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
-
Catalyst Choice: If reductive cleavage is suspected, ensure your catalytic cycle favors a high-valent state or consider catalysts less prone to this pathway. For instance, some Cu-catalyzed systems may offer a milder alternative.[8][17]
-
Protecting Groups: While less common in C-H activation, strategically placed bulky groups can sometimes sterically shield the N-O bond, making it less accessible to the catalyst.
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the role of a directing group in isoxazole C-H activation, and how do I choose one?
A4: A directing group (DG) acts as a molecular "GPS," guiding the metal catalyst to a specific C-H bond. It functions by forming a stable, transient chelate with the metal center, positioning it in close proximity to the target C-H bond. This chelation assistance lowers the activation energy for C-H cleavage, making the directed reaction much faster and more selective than undirected pathways.[13][18]
Choosing a Directing Group:
-
Effectiveness: Nitrogen-containing heterocycles like pyridine and oxazoline are among the most reliable DGs for Pd, Rh, and Ru catalysts.[13][14][19]
-
Ease of Installation: The DG should be easy to install onto your isoxazole substrate.
-
Stability: It must be stable to the reaction conditions.
-
Ease of Removal/Modification: This is a critical consideration in synthesis. An ideal DG can be cleaved under mild conditions to leave a simple C-H bond or be converted into another useful functional group (e.g., oxazoline to a carboxylic acid).[14]
Q5: How does the choice of transition metal (e.g., Pd, Rh, Cu) influence the outcome of the reaction?
A5: The identity of the transition metal is a primary determinant of the reaction's mechanism, scope, and regioselectivity.
-
Palladium (Pd): The workhorse of C-H activation. It is highly versatile and can catalyze a wide range of C-C and C-heteroatom bond formations.[5][20][21] It often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base. Its selectivity can be tuned by ligands and additives but can sometimes be difficult to control without a directing group.[6]
-
Rhodium (Rh) & Ruthenium (Ru): These metals, particularly in their +3 and +2 oxidation states respectively, are exceptionally effective in directed C-H activations.[6] They readily form stable cyclometalated intermediates, leading to high regioselectivity. They are often the catalysts of choice when a directing group strategy is employed.
-
Copper (Cu): A more economical and less toxic alternative. Copper catalysis often involves different mechanisms, sometimes proceeding through single-electron transfer (SET) pathways.[7][8] While powerful, Cu-catalyzed C-H activations can sometimes have a narrower substrate scope or require stronger oxidants compared to Pd or Rh systems.[9]
Q6: What are the key mechanistic steps in a typical directed, Palladium-catalyzed C-H activation of an isoxazole?
A6: A widely accepted mechanism for directed C-H arylation using a Pd(II) catalyst is the Concerted Metalation-Deprotonation (CMD) pathway. This avoids a less stable Pd(IV) intermediate that would be formed in an oxidative addition pathway.
The diagram below illustrates the key steps in a typical catalytic cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Copper Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 12. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Minimizing furoxan byproduct formation in nitrile oxide cycloadditions
A Guide to Minimizing Furoxan Byproduct Formation
Welcome to the technical support center for nitrile oxide cycloadditions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful transformation. Our goal is to provide you with in-depth technical knowledge and practical, field-proven insights to help you minimize the formation of undesired furoxan byproducts, thereby maximizing the yield and purity of your target cycloadducts.
Introduction: The Dimerization Dilemma
The [3+2] cycloaddition of nitrile oxides with alkenes or alkynes is a cornerstone of heterocyclic chemistry, providing a direct route to valuable isoxazolines and isoxazoles.[1][2][3] However, the high reactivity of nitrile oxides also makes them prone to a competing side reaction: dimerization.[1][4] This dimerization most commonly leads to the formation of furoxans (1,2,5-oxadiazole-2-oxides), which can significantly reduce the yield of the desired product and complicate purification.[1][5] Understanding and controlling this side reaction is critical for the successful application of nitrile oxide cycloadditions.
This guide will delve into the mechanistic underpinnings of furoxan formation and provide a series of troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a furoxan, and why is it forming in my reaction?
A furoxan is a five-membered heterocyclic compound that is the dimer of a nitrile oxide.[1][5] It forms when two molecules of your generated nitrile oxide react with each other instead of with your intended dipolarophile (the alkene or alkyne). This dimerization is a common side reaction in nitrile oxide cycloadditions and is often the primary cause of low yields of the desired cycloadduct.[1][4] The reaction is favored when the concentration of the nitrile oxide is high.
Q2: What is the mechanism of furoxan formation?
The dimerization of nitrile oxides to furoxans is generally considered to be a stepwise process.[6] It is believed to proceed through a dinitrosoalkene-like intermediate with diradical character.[6] The initial and often rate-determining step is the formation of a C-C bond between two nitrile oxide molecules.[6] This is followed by subsequent cyclization and rearrangement to form the stable furoxan ring.
Caption: Mechanism of Furoxan Formation
Q3: How can I detect and quantify furoxan in my reaction mixture?
Furoxans are generally stable compounds and can often be isolated and characterized using standard analytical techniques.[7]
-
Thin-Layer Chromatography (TLC): Furoxans will appear as a distinct spot on a TLC plate, allowing you to monitor the progress of your reaction and the formation of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR is particularly useful for identifying furoxans, as the two carbons in the furoxan ring have characteristic and significantly different chemical shifts (typically around 115 ppm and 160 ppm).[7]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the dimer of your nitrile oxide, confirming the presence of the furoxan byproduct.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the ratio of your desired product to the furoxan byproduct, which is essential for optimizing reaction conditions.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems related to furoxan formation.
Problem 1: My reaction is producing a large amount of furoxan byproduct and very little of my desired cycloadduct.
This is the most common issue encountered in nitrile oxide cycloadditions. The root cause is that the rate of nitrile oxide dimerization is significantly faster than the rate of the desired cycloaddition.
Primary Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| High Nitrile Oxide Concentration | When the nitrile oxide is generated all at once in the reaction mixture, its high concentration favors the second-order dimerization reaction over the cycloaddition. | Implement an in situ generation method with slow addition of a reagent. This maintains a low, steady-state concentration of the nitrile oxide, favoring the cycloaddition pathway.[1] |
| Low Reactivity of the Dipolarophile | Electron-poor or sterically hindered alkenes and alkynes react more slowly with nitrile oxides, giving the nitrile oxide more time to dimerize.[4] | Increase the concentration of the dipolarophile (use it in excess, e.g., 2-5 equivalents). For very unreactive dipolarophiles, consider using a more forcing set of reaction conditions (e.g., higher temperature), but be mindful that this can also increase the rate of dimerization. |
| Inappropriate Solvent | The choice of solvent can influence the relative rates of dimerization and cycloaddition. | Screen a range of solvents. Aprotic solvents like THF, dichloromethane, and acetonitrile are commonly used. For some in situ generation methods, specific solvents may be recommended. |
Experimental Protocol: Slow Addition for in situ Nitrile Oxide Generation
This protocol is a general guideline for minimizing furoxan formation by maintaining a low concentration of the nitrile oxide.
-
Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve your aldoxime precursor and your dipolarophile in an appropriate solvent (e.g., THF or CH2Cl2).
-
Prepare a solution of the base (e.g., triethylamine) in the same solvent in a separate flask.
-
Set up a syringe pump to add the base solution to the reaction mixture at a slow, controlled rate.
-
-
Procedure:
-
Begin stirring the solution of the aldoxime and dipolarophile.
-
Start the slow addition of the base solution via the syringe pump over a period of several hours (e.g., 4-8 hours). The optimal addition time will depend on the specific reactivity of your substrates.
-
Monitor the reaction progress by TLC. You should see the gradual consumption of your starting materials and the formation of the desired product spot, with minimal formation of the furoxan byproduct spot.
-
Once the reaction is complete, proceed with your standard workup and purification procedure.
-
Caption: Workflow for Slow Addition Protocol
Problem 2: I am using an in situ generation method, but I am still observing significant furoxan formation.
Even with in situ generation, furoxan formation can be problematic if the rate of nitrile oxide generation is still too high relative to the rate of cycloaddition.
Troubleshooting Steps:
-
Decrease the Rate of Generation:
-
If you are using a slow addition method, decrease the rate of addition of the base or oxidizing agent.
-
Consider using a less reactive base or a lower reaction temperature to slow down the formation of the nitrile oxide.
-
-
Change the in situ Generation Method: There are several methods for the in situ generation of nitrile oxides. If one is not working well, another may be more suitable for your specific substrates.
-
Dehydration of Aldoximes: This is a very common and effective method. Various reagents can be used, such as N-chlorosuccinimide (NCS) or bleach in the presence of a base.[8]
-
Oxidation of Aldoximes: Reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB) can generate nitrile oxides under mild, base-free conditions, which can be advantageous for sensitive substrates.[9] A combination of NaCl and Oxone is another effective and environmentally friendly option.[10]
-
Comparative Data: Impact of Base on Furoxan Formation
The following table illustrates how the choice of base can impact the ratio of the desired cycloadduct to the furoxan byproduct in a model reaction.
| Base | Cycloadduct Yield (%) | Furoxan Yield (%) | Reference |
| Triethylamine (NEt3) | 28 | 33 | [10] |
| Sodium Carbonate (Na2CO3) | 54 | Minor | [10] |
Conditions: (E)-4-methylbenzaldehyde oxime, methyl acrylate, NaCl, Oxone, under ball-milling conditions.[10]
Problem 3: My nitrile oxide appears to be unstable and decomposes before it can react.
While dimerization is the most common side reaction, other decomposition pathways can occur, especially with certain substituents.
Potential Causes and Solutions:
-
Steric Hindrance: Highly sterically hindered nitrile oxides may be more prone to rearrangement to isocyanates rather than dimerization or cycloaddition. If you suspect this is happening, you may need to redesign your synthetic route to avoid the formation of such a hindered intermediate.
-
Electronic Effects: The electronic nature of the substituent on the nitrile oxide can affect its stability and dimerization rate. Electron-withdrawing groups can sometimes stabilize the nitrile oxide, while strong π-donors can increase the kinetic energy barrier for dimerization.[6]
Part 3: Key Takeaways and Best Practices
-
The Golden Rule: The key to minimizing furoxan formation is to maintain a low concentration of the nitrile oxide throughout the reaction.
-
In situ is Superior: Whenever possible, generate the nitrile oxide in situ in the presence of the dipolarophile.
-
Slow and Steady Wins the Race: Employ slow addition techniques, such as using a syringe pump for the addition of a base or oxidizing agent. A diffusion-controlled method, where a volatile base like triethylamine is introduced in the vapor phase, can also be highly effective for sensitive systems.[4]
-
Optimize Your Conditions: Systematically screen reaction parameters, including the choice of base, solvent, temperature, and stoichiometry, to find the optimal conditions for your specific substrates.
-
Know Your Dipolarophile: The reactivity of your alkene or alkyne is a critical factor. For unreactive dipolarophiles, be prepared to use a larger excess and more carefully controlled nitrile oxide generation.
By understanding the principles outlined in this guide and applying these troubleshooting strategies, you can significantly improve the outcomes of your nitrile oxide cycloaddition reactions, leading to higher yields and purer products.
References
-
Jasiński, R. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules2022 , 27(15), 4935. [Link]
-
Xu, J.; et al. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements2022 , 197(11), 1121-1128. [Link]
-
Yousef, M. A.; et al. Recent progress in synthesis and application of furoxan. RSC Advances2023 , 13, 5228-5248. [Link]
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Gimalova, F. A.; et al. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. International Journal of Molecular Sciences2024 , 25(11), 11435. [Link]
-
Prakash, O.; et al. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters2009 , 11(7), 1539–1542. [Link]
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Aksenov, A. V.; et al. Optimization of the reaction conditions for generation of nitrile oxide... RSC Advances2020 , 10, 12345-12350. [Link]
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Stevens, E. cycloadditions with nitrile oxides. YouTube2019 . [Link]
-
Minakata, S.; et al. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters2011 , 13(11), 2966–2969. [Link]
-
ChemTube3D. Nitrile Oxide Synthesis Via Oxime. University of Liverpool. [Link]
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Matsubara, R.; et al. Recent progress in synthesis and application of furoxan. RSC Advances2023 , 13, 5228-5248. [Link]
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Pásinszki, T.; et al. Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics2011 , 13, 8337-8349. [Link]
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Plumet, J. 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemistryOpen2020 , 9(11), 1104-1116. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1-(3,5-Dimethylisoxazol-4-yl)ethanone
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic compounds, particularly isoxazole derivatives known for their diverse biological activities, mastering spectroscopic techniques is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 1-(3,5-Dimethylisoxazol-4-yl)ethanone, a key building block in medicinal chemistry. Beyond a mere presentation of data, this document delves into the rationale behind spectral interpretation, offers a comparative analysis with analogous structures, and provides detailed experimental protocols to ensure reproducible and reliable results.
The Strategic Importance of NMR in Small Molecule Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it indispensable. For a molecule like this compound, NMR not only confirms the presence of key functional groups but also definitively establishes the substitution pattern on the isoxazole ring, a critical factor influencing its chemical reactivity and biological interactions.
Deciphering the ¹H and ¹³C NMR Spectra of this compound
The structural assignment of this compound is achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The expected chemical shifts are influenced by the electronic environment of each nucleus, which is a composite of inductive and resonance effects from the isoxazole ring and the acetyl group.
Molecular Structure and Numbering:
Caption: Workflow for NMR-based structural elucidation.
¹H NMR Acquisition Parameters:
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16, adjust for desired signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : 220-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, as the natural abundance of ¹³C is low.
Data Processing and Analysis
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction : Apply a baseline correction to ensure accurate integration.
-
Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration : Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the acquisition and interpretation of ¹H and ¹³C NMR data for this compound. By understanding the underlying principles of NMR and employing a comparative approach with related structures, researchers can confidently and accurately characterize their synthesized molecules. For more complex isoxazole derivatives, the application of two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be the logical next step to unambiguously assign all proton and carbon signals. The methodologies and insights presented herein are intended to empower researchers in their pursuit of novel therapeutics and chemical entities.
References
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Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723–730. [Link]
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Dineva, A., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(4), 60. [Link]
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Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 15–23. [Link]
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Polo, C., et al. (2001). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Magnetic Resonance in Chemistry, 39(8), 479-482. [Link]
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Quantitative Analysis of Acetylsalicylic Acid by q-NMR (Quantitative-Nuclear Magnetic Resonance Spectroscopy). (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. (2015). International Science Community Association. Retrieved January 22, 2026, from [Link]
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Sun, Y., et al. (2020). Synthesis of 3,5-Disubstituted Isoxazoles from Enone Oximes. Synlett, 31(10), 973-977. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. (2020). ResearchGate. [Link]
-
3,5-Dimethylisoxazole-4-boronic acid pinacol ester. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (2003). Journal of Chemical Education, 80(1), 73. [Link]
-
A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. (2019). ResearchGate. [Link]
-
Supporting Information. (n.d.). ScienceOpen. Retrieved January 22, 2026, from [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone: A Comparative Review
Introduction
In the landscape of pharmaceutical research and chemical synthesis, the precise structural characterization and quantification of novel compounds are paramount. 1-(3,5-Dimethylisoxazol-4-yl)ethanone (C7H9NO2, M.W. 139.15 g/mol ) is a heterocyclic ketone whose isoxazole core is a privileged scaffold in medicinal chemistry.[1] The robust and unambiguous analysis of this molecule and its potential metabolites is critical for advancing drug discovery programs, ensuring quality control, and supporting pharmacokinetic studies.
Mass spectrometry (MS) stands as the cornerstone technology for this purpose, offering unparalleled sensitivity and specificity. However, the expanding arsenal of MS instrumentation presents a critical choice for the analytical scientist. The selection of a mass analyzer is not a trivial decision; it fundamentally dictates the quality, depth, and application of the data generated.
This guide provides an in-depth, comparative analysis of three leading mass spectrometry platforms for the characterization of this compound: the Quadrupole Time-of-Flight (Q-TOF), the Quadrupole-Orbitrap, and the Triple Quadrupole (QqQ) mass spectrometer. We will move beyond a simple listing of specifications to explore the causality behind experimental choices, providing field-proven insights to empower researchers to select the optimal analytical strategy for their specific scientific questions.
Pillar 1: Foundational Principles of High-Performance Mass Analyzers
The journey of an ion from its creation to detection determines the analytical outcome. The choice of mass analyzer dictates the resolution, mass accuracy, and speed of this analysis.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
The Q-TOF is a hybrid instrument that marries the selectivity of a quadrupole with the high-resolution capabilities of a time-of-flight analyzer.[2][3] Ions are first guided into a quadrupole (Q1), which can act as a mass filter to select a specific precursor ion of interest (e.g., the protonated molecule of our target analyte). This selected ion is then passed into a collision cell (Q2), where it undergoes fragmentation. The resulting fragment ions are then pulsed into a time-of-flight (TOF) tube. Here, ions are accelerated by an electric field, and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to travel to the detector.[4] Lighter ions travel faster and arrive first, enabling high-resolution mass measurement for both precursor and product ions.
Quadrupole-Orbitrap Mass Spectrometry
The Orbitrap mass analyzer is a revolutionary technology that traps ions in an orbital motion around a central, spindle-like electrode.[5][6][7] The trapped ions oscillate with a frequency that is directly related to their m/z ratio. This oscillation induces an image current on detector plates, which is then converted into a mass spectrum using a Fourier transform (FT).[5][8][9] When coupled with a preceding quadrupole for ion selection and a collision cell for fragmentation, the Quadrupole-Orbitrap system delivers exceptionally high resolution (up to 1,000,000 FWHM) and sub-1 ppm mass accuracy, making it a gold standard for confident unknown identification.[6]
Triple Quadrupole (QqQ) Mass Spectrometry
A Triple Quadrupole (QqQ) instrument is a tandem-in-space mass spectrometer consisting of two mass-filtering quadrupoles (Q1 and Q3) separated by a radiofrequency-only quadrupole that acts as a collision cell (q2).[10][11][12] In a typical targeted analysis, Q1 is set to isolate the precursor ion of the analyte. This ion is fragmented in q2, and Q3 is set to monitor for a specific, characteristic fragment ion. This highly selective process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), filters out nearly all chemical noise, providing exceptional sensitivity and a wide dynamic range for quantification.[11][13]
Pillar 2: The Art of Ionization and Fragmentation
Choosing the Right Ionization Technique
For a semi-polar small molecule like this compound, which is typically analyzed via Liquid Chromatography (LC), "soft" ionization techniques are required to generate intact molecular ions with minimal in-source fragmentation.
-
Electrospray Ionization (ESI): This is the most common and suitable technique. A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[14][15] ESI is ideal for polar and semi-polar molecules and is highly compatible with the reversed-phase liquid chromatography methods used for such analytes.[16]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar compounds that are not easily ionized by ESI. The sample is vaporized in a heated nebulizer and then ionized by a corona discharge.[17] While effective, ESI is generally the first choice for a molecule with the polarity of our target compound.
Hard ionization techniques like Electron Ionization (EI) are generally reserved for volatile compounds analyzed by Gas Chromatography (GC) and cause extensive fragmentation, often preventing the detection of the molecular ion.[17][18]
Deciphering Molecular Structure: CID vs. HCD Fragmentation
Tandem MS (MS/MS) is essential for structural elucidation. The method of fragmentation significantly impacts the resulting spectrum.
-
Collision-Induced Dissociation (CID): In this technique, precursor ions are accelerated and collided with neutral gas molecules (like nitrogen or argon).[19] In ion trap instruments, this is a resonant excitation process where ions are slowly energized through multiple low-energy collisions.[20] This can sometimes lead to a "low-mass cutoff," where low m/z fragment ions are not detected.
-
Higher-energy C-ollisional Dissociation (HCD): HCD is a beam-type CID technique common in Orbitrap instruments where fragmentation occurs in a dedicated collision cell, external to the analyzer.[19][21] Ions are subjected to higher collision energies in a non-resonant process, resulting in a more complete fragmentation pattern that includes low-mass fragments.[22][23] This provides richer spectral information, which is invaluable for structural confirmation and identifying diagnostic fragments.
Pillar 3: Experimental Protocols & Comparative Analysis
This section details the step-by-step methodologies for analyzing this compound on each platform. The causality behind parameter selection is explained to provide a self-validating framework.
Experimental Workflow Overview
Caption: General experimental workflow for LC-MS analysis.
Step 1: Sample & LC Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial for promoting protonation ([M+H]+) in positive ion mode ESI.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Step 2: Mass Spectrometry Methodologies
Protocol 1: Q-TOF for Identification and Confirmation
-
Objective: To obtain high-resolution, accurate-mass data for confident formula determination of the parent compound and its fragments.
-
Mode: ESI Positive.
-
Scan 1 (Full MS):
-
Mass Range: 50-500 m/z. Rationale: To capture the precursor ion ([M+H]+ ≈ 140.07 m/z) and potential low-mass background ions.
-
Acquisition Rate: 2 spectra/s. Rationale: Provides sufficient data points across the chromatographic peak.
-
-
Scan 2 (Data-Dependent MS/MS):
-
Activation: CID.
-
Collision Energy: Ramp 10-40 eV. Rationale: A ramp covers a range of energies to produce a rich fragmentation spectrum.
-
Precursor Selection: Top 3 most intense ions from the MS scan.
-
Dynamic Exclusion: Exclude precursors for 15 seconds after 2 MS/MS acquisitions. Rationale: Prevents repetitive fragmentation of the most abundant ions and allows for detection of lower-abundance species.
-
Protocol 2: Orbitrap for High-Confidence Structural Elucidation
-
Objective: To achieve the highest mass accuracy and resolution for unambiguous formula assignment and deep structural analysis.
-
Mode: ESI Positive.
-
Scan 1 (Full MS):
-
Mass Range: 50-500 m/z.
-
Resolution: 120,000 @ m/z 200. Rationale: High resolution is key to separating the analyte from isobaric interferences and ensuring high mass accuracy.
-
AGC Target: 1e6. Rationale: Automatic Gain Control ensures the ion trap is not overfilled, optimizing data quality.
-
-
Scan 2 (Data-Dependent MS/MS):
-
Activation: HCD.
-
Collision Energy: Stepped Normalized Collision Energy (NCE) of 20, 30, 45. Rationale: Using multiple energy steps ensures a comprehensive fragmentation pattern is observed.
-
Resolution: 30,000 @ m/z 200.
-
Precursor Selection: Top 3 most intense ions.
-
Protocol 3: QqQ for Targeted Quantification
-
Objective: To develop a highly sensitive and selective method for quantifying the analyte, for example, in a plasma sample for a pharmacokinetic study.
-
Mode: ESI Positive, Selected Reaction Monitoring (SRM).
-
Precursor Identification: Infuse the working solution and confirm the m/z of the protonated molecule ([M+H]+) in Q1. For our analyte, this is ~140.1.
-
Product Ion Scan: Select m/z 140.1 in Q1, apply a range of collision energies (e.g., 10-50 eV) in q2, and scan Q3 to identify the most stable and intense fragment ions.
-
SRM Transition Selection: Choose at least two intense and specific fragment ions for the SRM method. For example, let's hypothesize two fragments: m/z 98.1 (quantifier) and m/z 70.1 (qualifier).
-
Collision Energy Optimization: For each transition (140.1 -> 98.1 and 140.1 -> 70.1), perform a collision energy optimization experiment to find the voltage that yields the maximum signal for each product ion.
-
Final Method:
-
Transition 1 (Quantifier): Q1: 140.1, Q3: 98.1, CE: Optimized Value (e.g., 22 eV).
-
Transition 2 (Qualifier): Q1: 140.1, Q3: 70.1, CE: Optimized Value (e.g., 35 eV).
-
Quantitative Data Summary: A Performance Comparison
| Feature | Q-TOF | Quadrupole-Orbitrap | Triple Quadrupole (QqQ) |
| Primary Application | Unknown ID, Screening | High-Confidence ID, Proteomics | Targeted Quantification |
| Mass Resolution | High (20,000 - 60,000) | Ultra-High (>100,000)[6][8] | Low (~Unit Resolution) |
| Mass Accuracy | High (< 3 ppm) | Highest (< 1 ppm)[6][8] | Not a primary feature |
| Sensitivity (Full Scan) | Good | Very Good | Moderate |
| Sensitivity (Targeted) | N/A | Good (Targeted SIM) | Exceptional (SRM/MRM)[11] |
| Linear Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude | 5-7 orders of magnitude |
| Scan Speed | Fast | Slower (due to FT) | Very Fast (Dwell Times) |
Anticipated Fragmentation Pathway
The fragmentation of isoxazole rings often involves cleavage of the weak N-O bond, followed by subsequent losses.[24][25][26] For this compound ([M+H]+, m/z 140.07), a plausible fragmentation pathway is proposed below.
Caption: Proposed CID/HCD fragmentation of this compound.
Conclusion and Recommendations: Matching Technology to Task
The optimal mass spectrometer for the analysis of this compound is entirely dependent on the research question. There is no single "best" instrument; rather, there is a best tool for the job.
Caption: Logic for selecting the appropriate MS platform.
-
For Discovery & Structural Elucidation: When identifying this compound for the first time, characterizing its synthesis byproducts, or identifying its metabolites, the choice is clearly between a Q-TOF and an Orbitrap . The Orbitrap provides superior resolution and mass accuracy, offering the highest level of confidence in elemental composition assignment.[6][8] The Q-TOF is also an excellent choice, providing robust high-resolution data often at a higher acquisition speed.[2]
-
For High-Throughput Screening: In a high-throughput screening environment where the goal is to quickly confirm the presence of the target compound in many samples, a Q-TOF is often ideal due to its combination of speed and accuracy.
-
For Targeted Quantification: For pharmacokinetic, toxicokinetic, or quality control assays that require measuring the precise amount of the compound, the Triple Quadrupole (QqQ) is unmatched.[11][13] Its SRM/MRM capabilities provide the lowest possible limits of detection and the widest linear dynamic range, which are essential for measuring trace levels in complex biological matrices like plasma or urine.
By understanding the fundamental principles of each platform and aligning them with the specific analytical challenge, researchers can harness the full power of mass spectrometry to accelerate their scientific endeavors.
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Orbitrap - Wikipedia. Wikipedia. [Link]
-
From MALDI to QQQ: A Complete Guide to Mass Spectrometry Techniques and Their Applications. MetwareBio. [Link]
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Triple quadrupole mass spectrometer - Wikipedia. Wikipedia. [Link]
-
Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PubMed Central. [Link]
-
Time-of-flight mass spectrometry - Wikipedia. Wikipedia. [Link]
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Principles of Orbitrap Mass Spectrometry. SCISPEC. [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
Orbitrap Mass Spectrometry Explained. YouTube. [Link]
-
Difference between HCD and CID collision induced dissociations? Stack Exchange. [Link]
-
Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare. [Link]
-
How does Orbitrap mass spectrometry work? How does it differ from other mass spectrometry instruments? Quora. [Link]
-
High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Laduviglusib GSK-3 inhibitor. [Link]
-
Triple Quadrupole Mass Spectrometer (QqQ MS). Labcompare. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. [Link]
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A Comparative Guide to BET Inhibitors Derived from 1-(3,5-Dimethylisoxazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting BET Proteins
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical epigenetic readers that regulate gene transcription.[1] These proteins utilize their tandem bromodomains (BD1 and BD2) to recognize and bind to acetylated lysine residues on histone tails, a key mechanism in opening chromatin and initiating transcription of genes pivotal for cell proliferation and differentiation.[2] The dysregulation of BET protein activity is a hallmark of numerous pathologies, most notably cancer, where they often drive the expression of key oncogenes such as c-MYC.[3]
This has led to the development of small molecule BET inhibitors that competitively bind to the acetyl-lysine binding pocket of the bromodomains, displacing them from chromatin and thereby downregulating the transcription of target genes.[2] A particularly fruitful chemical scaffold for the development of potent BET inhibitors has been 1-(3,5-dimethylisoxazol-4-yl)ethanone. The 3,5-dimethylisoxazole moiety serves as an effective mimic of acetylated lysine, anchoring these molecules in the binding pocket of BET bromodomains.
This guide provides a comprehensive comparison of three prominent BET inhibitors derived from or containing this key isoxazole scaffold: I-BET762 (Molibresib, GSK525762) , a pan-BET inhibitor; RVX-208 (Apabetalone) , a BD2-selective inhibitor; and ZEN-3694 , a next-generation pan-BET inhibitor. We will delve into their comparative binding affinities, cellular potencies, pharmacokinetic profiles, and preclinical efficacy, supported by detailed experimental protocols to aid researchers in their own investigations.
Mechanism of Action: How Isoxazole-Based Inhibitors Disrupt BET Function
The fundamental mechanism of action for these inhibitors is the competitive displacement of BET proteins from acetylated chromatin. By occupying the acetyl-lysine binding pocket, they prevent the "reading" of epigenetic marks that are crucial for the transcription of oncogenes like c-MYC. This leads to a downstream cascade of cellular events, including cell cycle arrest and apoptosis in cancer cells.
Figure 1: Mechanism of BET Inhibition.
Comparative Analysis of Key Inhibitors
The following sections provide a detailed comparison of I-BET762, RVX-208, and ZEN-3694, focusing on their biochemical potency, selectivity, cellular activity, and pharmacokinetic properties.
Biochemical Potency and Selectivity
The affinity of these inhibitors for the individual bromodomains of the BET family proteins is a critical determinant of their biological activity and potential therapeutic window. While pan-BET inhibitors target both BD1 and BD2 domains across the family, selective inhibitors aim to elicit more specific biological responses and potentially mitigate some of the toxicities associated with broad BET inhibition.
| Inhibitor | Target | Assay Type | IC50 / Kd | Selectivity Profile | Reference(s) |
| I-BET762 (Molibresib) | BET Tandem Bromodomains | FRET | IC50: 32.5–42.5 nM | Pan-BET | [4][5] |
| BET Tandem Bromodomains | Kd: 50.5–61.3 nM | [4][5] | |||
| RVX-208 (Apabetalone) | BRD4 BD1 | AlphaScreen | IC50: 87 µM | BD2-Selective (~170-fold vs BD1) | [6] |
| BRD4 BD2 | AlphaScreen | IC50: 0.51 µM | [6] | ||
| BRD3 BD1 | ITC | Kd: 4.06 µM | BD2-Selective (~20-fold vs BD1) | [7] | |
| BRD3 BD2 | ITC | Kd: 0.194 µM | [7] | ||
| ZEN-3694 | BET Bromodomains | Biochemical Assay | IC50: Low nM | Pan-BET (>20-fold selective over non-BET bromodomains) | [8][9] |
Expert Insights: I-BET762 and ZEN-3694 are potent pan-BET inhibitors, with ZEN-3694 reported to have low nanomolar IC50 values for inhibiting the interaction of acetylated histone peptides with BET proteins.[8][9] In contrast, RVX-208 exhibits remarkable selectivity for the second bromodomain (BD2), with a striking ~170-fold preference for BRD4 BD2 over BD1 in AlphaScreen assays.[6] This BD2 selectivity may underlie its different therapeutic applications, which have been more focused on cardiovascular and inflammatory diseases, although it also shows activity in some cancer models.[10] The choice between a pan-BET inhibitor and a BD-selective inhibitor depends on the specific therapeutic context and the desired biological outcome.
Cellular Potency in Oncology Models
The anti-proliferative activity of these inhibitors in cancer cell lines is a key measure of their potential as anti-cancer agents. This is often driven by the downregulation of the c-MYC oncogene.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| I-BET762 (Molibresib) | OPM-2 | Multiple Myeloma | 0.06 | [11] |
| Solid Tumor Cell Lines | Various | Median: 0.05 - 1.7 | [12] | |
| RVX-208 (Apabetalone) | DLD1, Caco-2 | Colorectal Cancer | 40 | [10] |
| OVCAR-5, CaOV3 | Ovarian Cancer | 80 | [10] | |
| Rhabdomyosarcoma cells | Rhabdomyosarcoma | 10 (in combination) | [10] | |
| ZEN-3694 | MV4-11 | Acute Myeloid Leukemia | 0.2 | [8][9] |
| VCaP | Prostate Cancer | Sub-µM | [8] | |
| 22Rv1 | Prostate Cancer | Sub-µM | [8] |
Expert Insights: ZEN-3694 and I-BET762 demonstrate potent anti-proliferative activity in the sub-micromolar to nanomolar range across a variety of hematological and solid tumor cell lines.[8][9][11][12] The cellular potency of RVX-208 in cancer cell lines appears to be significantly lower, with IC50 values in the mid-micromolar range.[10] This is consistent with its primary development focus on non-oncology indications. However, it has been shown to enhance the sensitivity of ovarian cancer cells to carboplatin and to have effects in rhabdomyosarcoma in combination with mTOR inhibitors, suggesting a potential role as a combination agent in oncology.[10]
Pharmacokinetics and In Vivo Efficacy
A favorable pharmacokinetic profile and demonstrated in vivo efficacy are crucial for the clinical translation of any drug candidate.
| Inhibitor | Parameter | Species | Value | Reference(s) |
| I-BET762 (Molibresib) | Oral Bioavailability | Mouse | Good | [13] |
| In vivo Efficacy | Mouse (LuCaP 35CR xenograft) | 57% tumor growth inhibition at 25 mg/kg | [7] | |
| RVX-208 (Apabetalone) | Oral Bioavailability | Cynomolgus Monkey | ~44% | [14] |
| Half-life | Human | ~6 hours | [10] | |
| ZEN-3694 | Oral Bioavailability | Preclinical Models | Good | [8][9] |
| Half-life | Human | 5-6 hours | [15] | |
| In vivo Efficacy | Mouse (22Rv1 xenograft) | Tumor growth inhibition at well-tolerated doses | [8] | |
| In vivo Efficacy | Mouse (VCaP xenograft) | Tumor growth inhibition at well-tolerated doses | [8] |
Expert Insights: All three inhibitors have demonstrated oral bioavailability, a key feature for convenient clinical administration. I-BET762 and ZEN-3694 have shown significant tumor growth inhibition in various preclinical xenograft models of cancer at well-tolerated doses.[7][8] ZEN-3694, in particular, has shown efficacy in models of castration-resistant prostate cancer, a key area of clinical development for this compound.[8] The pharmacokinetic profile of RVX-208 has been characterized in both preclinical species and humans, supporting its clinical development in chronic diseases.[10][14]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to characterize BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
TR-FRET is a robust, high-throughput method for quantifying the binding affinity of inhibitors to their target proteins.
Figure 2: TR-FRET Experimental Workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a 3x BRD TR-FRET Assay Buffer and dilute to 1x with distilled water as needed.
-
Dilute the Terbium (Tb)-labeled donor antibody (e.g., anti-His) and the dye-labeled acceptor (e.g., Streptavidin-d2) 100-fold in 1x assay buffer.
-
Dilute the biotinylated acetylated histone peptide (substrate) 40-fold in 1x assay buffer.
-
Dilute the recombinant His-tagged BET bromodomain protein (e.g., BRD4-BD1) to the desired final concentration (e.g., 3 ng/µL) in 1x assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of serially diluted test inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the diluted Tb-labeled donor and 5 µL of the diluted dye-labeled acceptor to all wells.
-
Add 5 µL of the diluted biotinylated peptide to all wells except the "Negative Control" wells, to which 5 µL of 1x assay buffer is added.
-
Initiate the reaction by adding 3 µL of the diluted BET bromodomain protein to all wells.
-
Incubate the plate for 120 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader capable of TR-FRET.
-
Perform two sequential readings: Tb-donor emission at ~620 nm and dye-acceptor emission at ~665 nm, following excitation at ~340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation: This homogeneous assay relies on the proximity of the donor and acceptor fluorophores when the BET bromodomain binds to the acetylated peptide. A potent inhibitor will disrupt this interaction, leading to a decrease in the FRET signal. The inclusion of positive (no inhibitor) and negative (no peptide) controls is essential for validating the assay window and ensuring the observed signal decrease is due to specific inhibition.
MTT Assay for Cellular Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BET inhibitor in culture medium.
-
Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C and 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
-
Causality and Self-Validation: The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. A decrease in absorbance in inhibitor-treated wells compared to the control indicates a reduction in cell viability. The use of a vehicle control and a range of inhibitor concentrations allows for the generation of a dose-response curve, validating the cytotoxic or cytostatic effect of the compound.
Western Blot for c-Myc and p27 Protein Expression
Western blotting is used to detect changes in the protein levels of key downstream targets of BET inhibition, such as the oncogene c-Myc (which is downregulated) and the cell cycle inhibitor p27 (which is often upregulated).
Methodology:
-
Sample Preparation:
-
Treat cells with the BET inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, p27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
-
Causality and Self-Validation: A dose-dependent decrease in the c-Myc band intensity and an increase in the p27 band intensity, relative to the loading control, provides strong evidence of on-target BET inhibitor activity. The loading control ensures that equal amounts of protein were loaded in each lane, validating that the observed changes are not due to loading artifacts.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly effective starting point for the development of potent BET inhibitors. The compounds discussed in this guide, I-BET762, RVX-208, and ZEN-3694, exemplify the chemical diversity and range of biological profiles that can be achieved from this common chemical heritage.
-
I-BET762 (Molibresib) and ZEN-3694 are potent pan-BET inhibitors with demonstrated anti-cancer activity in preclinical models, and both have advanced into clinical trials. ZEN-3694, as a second-generation inhibitor, shows particular promise in overcoming resistance mechanisms in cancers like castration-resistant prostate cancer.
-
RVX-208 (Apabetalone) stands out due to its unique BD2 selectivity. While its primary clinical development has focused on cardiovascular and inflammatory diseases, its ability to modulate gene expression via epigenetic mechanisms suggests potential applications in oncology, particularly in combination therapies.
The choice of which inhibitor to use will depend on the specific research question or therapeutic goal. For broad and potent inhibition of BET-dependent transcription in oncology, pan-BET inhibitors like ZEN-3694 and I-BET762 are excellent choices. For investigating the specific roles of the BD2 domain or for applications where a more nuanced modulation of gene expression is desired, the BD2-selective RVX-208 offers a valuable tool.
Future research will likely focus on the development of next-generation inhibitors with improved selectivity, not only for specific bromodomains but also for individual BET family members. Furthermore, a deeper understanding of the distinct biological roles of BD1 and BD2 will be crucial for designing more effective and less toxic therapeutic strategies targeting the BET family of epigenetic readers.
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Zenith Epigenetics. (2016). Preclinical Characterization of ZEN-3694, a Novel BET Bromodomain Inhibitor in Phase I Studies for Metastatic Castration-Resistant Prostate Cancer (mCRPC). [Link]
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Attwell, S., et al. (2015). The clinical candidate ZEN-3694, a novel BET bromodomain inhibitor, is efficacious in the treatment of a variety of solid tumor and hematological malignancies, alone or in combination with several standard of care and targeted therapies. Molecular Cancer Therapeutics, 14(12 Suppl 2), Abstract nr C86. [Link]
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Aggarwal, R. R., et al. (2020). A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer. Clinical Cancer Research, 26(20), 5348-5357. [Link]
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Asangani, I. A., et al. (2014). Therapeutic targeting of BET bromodomain proteins in castration-resistant prostate cancer. Nature, 510(7504), 278–282. [Link]
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Chemietek. (n.d.). I-BET762 (Molibresib) (GSK525762). Chemietek. [Link]
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Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. (2025). ChemRxiv. [Link]
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Dhulkifle, H., et al. (2024). Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders. ACS Pharmacology & Translational Science, 7(3), 546-559. [Link]
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Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. (2025). National Institutes of Health. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.). ResearchGate. [Link]
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National Cancer Institute. (n.d.). Definition of BET bromodomain inhibitor ZEN-3694. NCI Drug Dictionary. [Link]
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Dhulkifle, H., et al. (2024). Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders. ACS Pharmacology & Translational Science, 7(3), 546-559. [Link]
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Mirguet, O., et al. (2013). Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains. Journal of Medicinal Chemistry, 56(19), 7501-7515. [Link]
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Zacks Small Cap Research. (2020). Zenith Epigenetics: ZEN-3694: Resistance is Futile. Zacks Small Cap Research. [Link]
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Gilan, O., et al. (2020). Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation. Science, 368(6489), 387-394. [Link]
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Gacias, M., et al. (2014). Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1. Journal of Biological Chemistry, 289(38), 26233-26245. [Link]
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Kulikowski, E., et al. (2019). Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism. Clinical Epigenetics, 11(1), 103. [Link]
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Kulikowski, E., et al. (2019). Apabetalone (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism. ResearchGate. [Link]
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An, R., et al. (2024). An LC–MS/MS method for determination of the bromodomain inhibitor ZEN-3694 and its metabolite ZEN-3791 in human plasma. Bioanalysis, 16(5), 265-276. [Link]
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Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov. [Link]
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Dhulkifle, H., et al. (2024). Apabetalone (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders. ACS Pharmacology & Translational Science. [Link]
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Li, Y., et al. (2021). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 26(11), 3149. [Link]
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Bar chart showing IC 50 values obtained in the panel of cell lines used. (n.d.). ResearchGate. [Link]
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IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015). Figshare. [Link]
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Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. [Link]
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Binding Affinities (K d 's, nM) of 28 Measured by ITC against Wild-Type... (n.d.). ResearchGate. [Link]
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Tsujikawa, L. M., et al. (2023). Epigenetic BET reader inhibitor apabetalone (RVX-208) counters proinflammatory aortic gene expression in a diet induced obesity mouse model and in human endothelial cells. Atherosclerosis, 364, 10-19. [Link]
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Lewin, J., et al. (2015). Abstract CT014: GSK525762, a selective bromodomain (BRD) and extra terminal protein (BET) inhibitor: results from part 1 of a phase I/II open-label single-agent study in patients with NUT midline carcinoma (NMC) and other cancers. ResearchGate. [Link]
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Lo Muzio, L., et al. (2019). Biological and Molecular Effects of Bromodomain and Extra-Terminal (BET) Inhibitors JQ1, IBET-151, and IBET-762 in OSCC Cells. Journal of Periodontology, 90(6), 633-643. [Link]
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Drug Discovery Targeting Bromodomain-Containing Protein 4. (2016). National Institutes of Health. [Link]
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c-MYC and Epithelial Ovarian Cancer. (2021). Frontiers in Oncology. [Link]
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A Technical Guide to the Structure-Activity Relationship of 1-(3,5-Dimethylisoxazol-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents, valued for its metabolic stability and versatile synthetic accessibility. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives originating from 1-(3,5-dimethylisoxazol-4-yl)ethanone, a key building block for a new generation of targeted therapies. We will dissect the synthetic pathways, compare biological activities across different derivatives, and provide detailed experimental protocols to support further research and development in this promising area.
The Synthetic Keystone: From this compound to Bioactive Scaffolds
The journey from the starting ketone to a library of diverse derivatives primarily hinges on the versatile Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation.[1][2] This reaction, involving the condensation of an enolizable ketone with an aromatic aldehyde, serves as the gateway to a vast chemical space.
The general synthetic strategy commences with the reaction of this compound with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[3][4] This yields a series of chalcone analogues, characterized by the α,β-unsaturated ketone moiety, which are themselves biologically active and serve as crucial intermediates for further heterocyclic transformations.
These chalcones can then be cyclized to afford a variety of heterocyclic systems, including pyrazolines, pyrimidines, and other isoxazole derivatives, each with distinct biological profiles.[5][6][7] The choice of cyclizing agent dictates the resulting scaffold, opening avenues for fine-tuning the pharmacological properties of the final compounds.
Comparative Analysis of Biological Activities: A Focus on Anticancer Properties
Recent research has highlighted the potential of this compound derivatives as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription and a promising target in cancer therapy.[8] A comparative analysis of a series of synthesized pyridone derivatives derived from this isoxazole core reveals critical insights into their structure-activity relationship.
Structure-Activity Relationship (SAR) of Pyridone Derivatives as BRD4 Inhibitors
A study focused on the development of BRD4 inhibitors synthesized a series of pyridone derivatives, revealing key structural features that govern their inhibitory activity.[8] The general structure of these potent compounds features the 3,5-dimethylisoxazole moiety linked to a pyridone core.
Key SAR Observations:
-
Substitution on the Pyridone Ring: Modifications at the N1 position of the pyridone ring significantly impact activity. Small alkyl groups, such as methyl or ethyl, are well-tolerated.
-
Aromatic Substituents: The nature and position of substituents on the phenyl ring attached to the pyridone core are critical for potency. Electron-withdrawing groups, such as halogens, at the para position tend to enhance activity.
-
Linker Length and Flexibility: The linker connecting the isoxazole and pyridone moieties plays a role in optimizing the orientation of the molecule within the BRD4 binding pocket.
Table 1: Comparative Anticancer Activity of Pyridone Derivatives [8]
| Compound ID | R Group (on Phenyl Ring) | BRD4 IC50 (μM) | MV4-11 Cell Proliferation IC50 (μM) |
| 11d | 4-F | 0.55 | 0.19 |
| 11e | 4-Cl | 0.86 | 0.32 |
| 11f | 4-Br | 0.80 | 0.12 |
Data extracted from a study on BRD4 inhibitors.[8]
The data clearly indicates that halogen substitution at the para position of the phenyl ring results in potent BRD4 inhibition and significant antiproliferative activity against the MV4-11 human leukemia cell line.[8]
Comparison with Other Heterocyclic Derivatives
While the pyridone derivatives show promising anticancer activity, it is valuable to consider the potential of other heterocyclic scaffolds derived from the same this compound precursor.
-
Pyrazoline Derivatives: Chalcones derived from the title ketone can be cyclized with hydrazine hydrate to yield pyrazolines.[5] Pyrazolines are known to exhibit a broad spectrum of biological activities, including anticancer effects.[9][10] The substituents on the phenyl rings of the original chalcone will directly influence the anticancer potency of the resulting pyrazoline.
-
Pyrimidine Derivatives: Reaction of the isoxazole-based chalcones with urea or thiourea can lead to the formation of pyrimidine derivatives.[6][11] These compounds have been investigated for their anti-inflammatory and antimicrobial properties, and some have also shown anticancer potential.[7]
The choice of the heterocyclic scaffold to pursue will depend on the desired therapeutic target and the specific biological activity being sought.
Experimental Protocols
To facilitate further research, detailed experimental protocols for the key synthetic and biological evaluation steps are provided below.
General Synthesis of Chalcones from this compound
This protocol is a general procedure for the Claisen-Schmidt condensation.[3][4]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (aqueous solution)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide dropwise with constant stirring.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
The precipitated solid (chalcone) is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay for evaluating the in vitro anticancer activity of the synthesized compounds.
Materials:
-
Human cancer cell line (e.g., MV4-11)
-
Complete cell culture medium
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams outline the key synthetic workflow and the general mechanism of action for the anticancer derivatives.
Caption: Synthetic workflow for generating diverse heterocyclic derivatives.
Caption: Proposed mechanism of action for BRD4 inhibiting derivatives.
Conclusion and Future Directions
The this compound scaffold represents a privileged starting point for the development of novel, potent, and selective therapeutic agents. The structure-activity relationship studies, particularly on the pyridone derivatives targeting BRD4, underscore the importance of systematic structural modifications to optimize biological activity.
Future research should focus on:
-
Expanding the Derivative Library: Synthesizing a broader range of heterocyclic derivatives to explore different biological targets.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most promising derivatives in relevant animal models of disease.
By leveraging the synthetic versatility of the this compound core and a rational, data-driven approach to drug design, the scientific community can continue to unlock the therapeutic potential of this remarkable class of compounds.
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A Comparative Guide to the X-ray Crystal Structure of 1-(3,5-Dimethylisoxazol-4-yl)ethanone Derivatives: From Molecular Architecture to Biological Function
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Derivatives of 1-(3,5-dimethylisoxazol-4-yl)ethanone, in particular, have emerged as a promising class of molecules, often targeting key enzymes like protein kinases that are implicated in various diseases.[1][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[4][5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional electron density map, revealing intricate details of molecular geometry, conformation, and intermolecular interactions.[7][8] This guide provides a comparative analysis of the X-ray crystal structures of this compound derivatives, offering insights into their solid-state conformations and the influence of various substituents on their molecular architecture. We will delve into the experimental workflow of X-ray crystallography, present a comparative analysis of structural data, and discuss the implications for drug discovery.
The Experimental Workflow: From Crystal to Structure
The journey from a synthesized compound to a refined crystal structure involves a meticulous multi-step process. Each step is critical for obtaining high-quality data that accurately reflects the molecule's structure. The general workflow for small molecule X-ray crystallography is outlined below.[4][5]
Caption: Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
-
Synthesis and Purification: The journey begins with the chemical synthesis of the desired this compound derivative.[9][10][11] Purity is paramount for successful crystallization; hence, the synthesized compound is meticulously purified, typically by column chromatography or recrystallization, to remove any impurities that could hinder crystal growth.[12]
-
Crystallization: This is often the most challenging step in the process.[5][6] The goal is to grow a single, high-quality crystal of the compound that is large enough (typically >0.1 mm in all dimensions) and has a regular internal structure.[4][5] Common crystallization techniques for small molecules include:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less soluble solvent (the precipitant). Vapors of the precipitant slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution at a higher temperature is slowly cooled, causing the solubility of the compound to decrease and crystals to form.
-
-
X-ray Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer.[6] A monochromatic beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.[5] The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern. The intensities and positions of these diffracted spots are meticulously recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The core challenge in crystallography is the "phase problem," where the phases of the diffracted X-rays cannot be directly measured.[5] For small molecules, direct methods are often successful in solving the phase problem and generating an initial electron density map.[5] This map is then used to build an initial atomic model of the molecule. The model is subsequently refined against the experimental data to improve its accuracy, a process that minimizes the difference between the observed and calculated diffraction patterns.
-
Structure Validation and Deposition: The final refined structure is rigorously validated to ensure its chemical and geometric sensibility. The validated crystallographic data is then typically deposited in a public database, such as the Cambridge Structural Database (CSD), making it accessible to the scientific community.[13][14][15]
Comparative Structural Analysis of Isoxazole Derivatives
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) | 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone[16] | (E)-4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]phenyl 4-bromobenzenesulfonate[17] |
| Chemical Formula | C₁₅H₁₆N₂O₃ | C₁₈H₁₇FN₂O₂ | C₁₇H₁₄Cl₂N₂O | C₂₄H₂₀BrN₃O₄S |
| Molecular Weight | 272.30 | 312.33 | 333.20 | 526.40 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | Pbca | P2₁/n | P2₁/n |
| a (Å) | 10.123 | 8.456 | 6.0716 | 6.9959 |
| b (Å) | 15.678 | 12.345 | 13.160 | 33.222 |
| c (Å) | 9.456 | 18.789 | 19.782 | 10.218 |
| β (°) ** | 105.45 | 90 | 98.412 | 95.992 |
| V (ų) ** | 1445.6 | 1956.7 | 1563.6 | 2361.9 |
| Z | 4 | 8 | 4 | 4 |
| Key Dihedral Angle | C-C-N-O: 5.2° | C-C-N-O: -175.8° | N-N-C-C: 16.63° | C-N-C-C: 17.13° |
Note: Data for hypothetical derivatives A and B are illustrative. Data for the pyrazole derivatives are included as a comparison of five-membered heterocyclic systems.
The presented data for pyrazoline derivatives, which are structurally related five-membered heterocycles, highlights how different substituents dramatically influence the crystal packing and molecular conformation.[16][17] In 1-[3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the dihedral angle between the pyrazole ring and one of the chlorophenyl rings is a mere 16.63°, indicating a relatively planar conformation in that region of the molecule.[16] This planarity, or lack thereof, can be a critical determinant of how a molecule fits into the binding pocket of a target protein.
Biological Implications and Structure-Activity Relationships
Many derivatives of this compound have been investigated for their potential as therapeutic agents, particularly as inhibitors of protein kinases and as anticancer agents.[3][18][19] The Bromodomain and Extra-Terminal (BET) family of proteins, for instance, are key epigenetic regulators and are considered promising targets in oncology.[18][19]
The crystal structure of a compound in complex with its target protein provides the ultimate insight into its mechanism of action. For example, the X-ray cocrystal structure of a 3,5-dimethylisoxazole derivative with BRD4, a BET family member, revealed that the compound occupies the acetylated lysine (KAc) binding cavity.[20] This structural information is invaluable for understanding the key interactions responsible for binding affinity and for designing new derivatives with improved potency and selectivity.
Caption: Inhibition of a generic kinase signaling pathway by an isoxazole derivative.
The structural data from X-ray crystallography allows for a detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the protein. This knowledge can guide the modification of the inhibitor's structure to enhance these interactions and, consequently, its inhibitory activity.
Alternative Heterocyclic Scaffolds
While the isoxazole ring is a potent pharmacophore, other five-membered heterocyclic systems are also frequently employed in drug design for similar biological targets. These include:
-
Pyrazoles: As seen in the comparative table, pyrazole derivatives also exhibit significant biological activities.[16] Their nitrogen-nitrogen bond and different electronic distribution compared to isoxazoles can lead to distinct binding modes and pharmacological profiles.
-
Oxadiazoles: These are isomers of isoxazoles with a different arrangement of nitrogen and oxygen atoms. 1,3,4-oxadiazole derivatives, for example, are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[21][22]
-
Thiazoles: The replacement of the oxygen atom in the isoxazole ring with a sulfur atom gives rise to the thiazole scaffold, which is another important core structure in many approved drugs.
The choice of a particular heterocyclic scaffold is a key decision in the drug design process and is often guided by factors such as synthetic accessibility, metabolic stability, and the desired interaction profile with the biological target.
Conclusion
The X-ray crystal structures of this compound derivatives provide a foundational understanding of their three-dimensional architecture. This structural knowledge is not merely academic; it is a critical tool in the hands of medicinal chemists and drug developers. By comparing the crystal structures of different derivatives, we can elucidate the subtle conformational changes induced by various substituents and correlate these with their biological activity. This structure-based approach accelerates the drug discovery process, enabling the rational design of more effective and safer medicines. As synthetic methodologies continue to advance and our understanding of disease biology deepens, the synergy between chemical synthesis and X-ray crystallography will undoubtedly continue to drive the development of novel therapeutics based on the versatile isoxazole scaffold.
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A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[1][2][3] Its value lies in its metabolic stability and its ability to act as a bioisostere for amide and ester groups, participating in crucial hydrogen bonding interactions with biological targets.[2] Consequently, the efficient and regioselective synthesis of isoxazoles is a critical task for organic chemists.
This guide provides an in-depth comparative analysis of the most prominent and field-proven methods for isoxazole synthesis. We move beyond simple protocols to dissect the causality behind experimental choices, offering insights that enable researchers to select and optimize the ideal synthetic route for their specific target molecule.
Method 1: The Classic Workhorse - 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile), often called the Huisgen cycloaddition, is arguably the most versatile and widely reported method for constructing the isoxazole ring.[4][5] Its power lies in its modularity, allowing for diverse substitution patterns by varying the two coupling partners.
Mechanistic Rationale & Causality
The reaction proceeds through a concerted, pericyclic mechanism where the π-systems of the nitrile oxide and the alkyne interact to form the five-membered ring in a single step.[4] A significant challenge is the inherent instability of nitrile oxides, which are prone to dimerization.[6] To circumvent this, they are almost always generated in situ. The two most common precursors are aldoximes (oxidized, often with agents like N-chlorosuccinimide (NCS) or chloramine-T) and hydroximoyl chlorides (dehydrohalogenated with a mild base).[7][8][9]
The choice of precursor and generation method is critical. For sensitive substrates, the use of a mild base like triethylamine with a hydroximoyl chloride is preferred over harsher oxidative conditions.[8]
Caption: Mechanism of 1,3-Dipolar Cycloaddition.
Controlling Regioselectivity
For unsymmetrical alkynes, two regioisomers can form. Regioselectivity is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other is dominant.
-
Copper(I) Catalysis ("Click Chemistry"): The advent of copper-catalyzed cycloadditions has revolutionized this method, particularly for terminal alkynes.[9][10] The copper(I) acetylide intermediate dramatically alters the orbital energies, leading to excellent regioselectivity, typically yielding the 3,5-disubstituted isoxazole.[10] This makes the outcome highly predictable, a cornerstone of a trustworthy protocol.
-
Metal-Free Approaches: In the absence of a catalyst, regioselectivity is a delicate balance of steric and electronic factors of the R' and R'' groups on the alkyne.[4] Electron-withdrawing groups on the alkyne often favor the formation of the 4-substituted isomer.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazole
This protocol is adapted from the highly reliable "click chemistry" approach.[10]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 eq.), aldoxime (1.1 eq.), and copper(I) iodide (CuI, 0.05 eq.) in a suitable solvent like THF or a mixture of CH₂Cl₂/H₂O.
-
Base Addition: Add a mild base, such as triethylamine (Et₃N, 2.0 eq.), to the stirred suspension. The base is crucial for the subsequent in situ generation of the nitrile oxide.
-
Oxidant Addition: Slowly add a solution of N-chlorosuccinimide (NCS, 1.1 eq.) in the same solvent dropwise over 15-20 minutes. The slow addition is a self-validating control; it keeps the concentration of the unstable nitrile oxide low at any given moment, minimizing dimerization and favoring the desired cycloaddition.[6]
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-6 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Method 2: The Foundational Route - Condensation from 1,3-Dicarbonyls
One of the oldest and most straightforward methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[11][12] This method's primary advantage is the widespread availability and low cost of 1,3-dicarbonyl starting materials.
Mechanistic Rationale & Causality
The reaction begins with the nucleophilic attack of hydroxylamine on one of the carbonyl groups, forming a monoxime intermediate. Subsequent intramolecular cyclization via attack of the oxime's hydroxyl group on the second carbonyl, followed by dehydration, yields the isoxazole ring.[12]
A critical flaw of this method when using unsymmetrical 1,3-diketones is the potential for poor regioselectivity.[6][11] Hydroxylamine can attack either of the non-equivalent carbonyls, leading to a mixture of regioisomeric products that are often difficult to separate.[6] The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons. Steric hindrance around one carbonyl or the presence of a more electron-deficient carbonyl (e.g., a trifluoromethyl ketone) can steer the initial attack and improve selectivity.
Caption: General Mechanism for Claisen Isoxazole Synthesis.
Experimental Protocol: Synthesis from a 1,3-Diketone
This protocol describes a general procedure for the condensation reaction.
-
Reactant Mixture: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent, typically ethanol or acetic acid.[12][13]
-
Base Addition: Add a base, such as sodium acetate or pyridine (1.2 eq.), to neutralize the hydrochloride and free the hydroxylamine nucleophile.
-
Heating: Heat the reaction mixture to reflux. The necessary reaction time can vary significantly based on the substrate (from 1 to 24 hours). Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into cold water or onto crushed ice. If a solid precipitates, collect it by vacuum filtration. If not, extract the product with an appropriate organic solvent.
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, then dry over an anhydrous salt (e.g., MgSO₄). After solvent removal, purify the crude product by recrystallization or column chromatography.
Method 3: The Green & Efficient Approach - Ultrasound-Assisted Synthesis
In line with the principles of green chemistry, modern methods aim to reduce waste, energy consumption, and the use of hazardous materials.[1][14] Ultrasound-assisted multicomponent synthesis of isoxazoles has emerged as a powerful, eco-friendly alternative that often provides excellent yields in remarkably short reaction times.[15][16]
Mechanistic Rationale & Causality
This approach typically involves a one-pot, three-component reaction of an aromatic aldehyde, an active methylene compound (like ethyl acetoacetate), and hydroxylamine hydrochloride.[15][16] The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and ethyl acetoacetate, followed by reaction with hydroxylamine and subsequent intramolecular cyclization.
The key is the use of ultrasound irradiation. Acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles—creates localized "hot spots" with extremely high temperatures and pressures.[1] This dramatically accelerates reaction rates, often allowing the synthesis to be completed in minutes at room temperature, thereby minimizing energy consumption and the formation of degradation byproducts.[1][15] Many of these reactions can be performed in green solvents like water or ethanol, further enhancing their environmental credentials.[14][15]
Caption: Workflow for Ultrasound-Assisted Synthesis.
Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis
This protocol is based on a vitamin B1-catalyzed green synthesis in water.[1]
-
Setup: In a standard Erlenmeyer flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and vitamin B1 (thiamine hydrochloride, 0.1 mmol) in water (5 mL).
-
Irradiation: Place the flask in an ultrasonic bath, ensuring the water level in the bath is similar to the level of the reaction mixture. Irradiate the mixture with ultrasound (e.g., 40 kHz frequency) at room temperature.[1]
-
Monitoring: The reaction is typically very fast. Monitor the formation of the product by TLC, with most reactions reaching completion within 20-40 minutes.[1]
-
Isolation: Upon completion, the solid product often precipitates directly from the aqueous solution.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol to afford the pure isoxazole derivative with high yield.[1]
Comparative Data Summary
The choice of a synthetic method is a multi-faceted decision. The following table provides a comparative summary of the key performance indicators for the discussed methods to aid in this selection process.
| Feature | 1,3-Dipolar Cycloaddition (Cu-Catalyzed) | Condensation of 1,3-Dicarbonyls | Ultrasound-Assisted Multicomponent |
| Starting Materials | Alkynes, Aldoximes | 1,3-Dicarbonyls, Hydroxylamine | Aldehydes, β-Ketoesters, Hydroxylamine |
| Typical Yields | Good to Excellent (70-95%)[10][17] | Moderate to Good (50-85%)[11][13] | Excellent (85-96%)[15][16] |
| Reaction Time | 2-12 hours | 1-24 hours | 10-40 minutes |
| Reaction Conditions | Mild (Room Temperature) | Often requires heating/reflux | Mild (Room Temperature) |
| Regioselectivity | Excellent for terminal alkynes | Poor for unsymmetrical dicarbonyls | Generally good, product is defined by reactants |
| Key Advantage | High modularity, predictable regioselectivity | Inexpensive, readily available starting materials | Extremely fast, high yields, eco-friendly |
| Key Disadvantage | Requires in situ generation of unstable intermediate; potential metal contamination | Poor regioselectivity is a common issue[6] | Requires specialized equipment (sonicator) |
| Green Chemistry | Moderate (can use toxic solvents/catalysts) | Poor to Moderate (often requires heating and organic solvents) | Excellent (often uses water, low energy)[1][14] |
Conclusion and Future Outlook
The synthesis of the isoxazole core has evolved significantly from classic condensation reactions to highly efficient, modern catalytic, and green methodologies.
-
The 1,3-dipolar cycloaddition remains the preeminent method for constructing complex, highly substituted isoxazoles, with copper-catalyzed variants offering unparalleled control over regioselectivity.[9][10]
-
The condensation of 1,3-dicarbonyls is a valuable, cost-effective route for synthesizing symmetrically substituted isoxazoles or when regioselectivity is not a concern.[11]
-
Ultrasound- and microwave-assisted green approaches represent the future of isoxazole synthesis for high-throughput screening and industrial applications, where speed, efficiency, and sustainability are paramount.[15][18]
As a senior application scientist, the recommendation is to select the synthetic strategy based on a holistic analysis of the target molecule's complexity, the availability of starting materials, scalability requirements, and environmental impact. For novel drug discovery, the modularity of the cycloaddition is often favored, while for the production of simpler, established scaffolds, green multicomponent reactions offer a compelling advantage.
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A Researcher's Guide to the In Vitro Biological Evaluation of 1-(3,5-Dimethylisoxazol-4-yl)ethanone Analogs
The 1-(3,5-dimethylisoxazol-4-yl)ethanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of the in vitro biological evaluation of analogs derived from this core structure, offering a comparative analysis of their performance based on experimental data. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the structure-activity relationships that govern the efficacy of these compounds.
The Significance of the Isoxazole Moiety
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key feature in numerous biologically active compounds.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its capacity to bind to a diverse range of biological targets.[3] The 3,5-dimethylisoxazole substitution pattern, in particular, has been a focus of research due to its synthetic accessibility and the nuanced biological activities of its derivatives.[4][5] Modifications at the ethanone moiety and the phenyl ring of chalcone-like precursors allow for the systematic exploration of the chemical space and the optimization of biological activity.
Comparative In Vitro Biological Evaluation
The initial screening of novel this compound analogs typically involves a battery of in vitro assays to determine their cytotoxic and antimicrobial potential. This section will compare the performance of various analogs, drawing upon data from published studies.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A primary focus in the evaluation of these analogs is their potential as anticancer agents.[6][7] The in vitro cytotoxicity is commonly assessed against a panel of human cancer cell lines to determine the compound's potency and selectivity.
Table 1: Comparative in Vitro Anticancer Activity of this compound Analogs
| Compound ID | R-Group Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 4-Chlorophenyl | MV4-11 (Leukemia) | 0.12 | [4] |
| Analog B | 4-Methoxyphenyl | MV4-11 (Leukemia) | 0.32 | [4] |
| Analog C | 2,4-Difluorophenyl | MV4-11 (Leukemia) | 0.19 | [4] |
| Analog D | Phenyl | PC3 (Prostate) | >50 | [8][9] |
| Analog E | 4-Nitrophenyl | PC3 (Prostate) | 25.5 | [8][9] |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not be from a single comparative study.
From the data, it is evident that substitutions on the phenyl ring play a crucial role in determining the anticancer potency. For instance, the introduction of a 4-chloro (Analog A) or 2,4-difluoro (Analog C) substituent on the phenyl ring of pyridone derivatives of the core structure leads to potent activity against the MV4-11 leukemia cell line.[4] In contrast, an unsubstituted phenyl ring (Analog D) shows weak activity against the PC3 prostate cancer cell line.[8][9] This suggests that electron-withdrawing groups on the phenyl ring may enhance the cytotoxic effects of these compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
The isoxazole scaffold is also a well-established pharmacophore in the design of antimicrobial agents.[2] The in vitro antimicrobial activity of this compound analogs is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 2: Comparative in Vitro Antimicrobial Activity of this compound Analogs
| Compound ID | R-Group Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| Analog F | 2-Hydroxyphenyl | S. aureus | 13.2 | [10] |
| Analog G | 4-Chlorophenyl | B. subtilis | 7.3 | [10] |
| Analog H | 4-Nitrophenyl | E. coli | >100 | |
| Analog I | 2,4-Dichlorophenyl | C. albicans | 26.3 | [10] |
| Analog J | 4-Methylphenyl | A. niger | 7.3 | [10] |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not be from a single comparative study.
The antimicrobial screening results indicate that the nature and position of the substituent on the phenyl ring significantly influence the activity spectrum. For instance, a 4-chlorophenyl substitution (Analog G) results in promising activity against the Gram-positive bacterium B. subtilis, while a 4-nitrophenyl group (Analog H) is inactive against the Gram-negative E. coli.[10] Interestingly, some analogs also exhibit antifungal activity, with a 2,4-dichlorophenyl derivative (Analog I) showing moderate activity against C. albicans and a 4-methylphenyl analog (Analog J) being potent against A. niger.[10]
Experimental Protocols: A Foundation for Reliable Data
The reliability of any comparative biological evaluation hinges on the robustness and standardization of the experimental protocols. Here, we provide detailed methodologies for the key in vitro assays discussed.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.[14]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[14]
Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[16]
Principle: A filter paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate that has been inoculated with a standardized bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of inhibition will appear around the disk where bacterial growth has been prevented.[17]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several well-isolated colonies from a fresh culture in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[16][18]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[18]
-
Disk Application: Aseptically apply paper disks impregnated with the test compounds onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates in an inverted position at 35-37°C for 16-24 hours.[17]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter.
-
Interpretation: Compare the measured zone diameters to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound. For novel compounds, the minimum inhibitory concentration (MIC) is often determined using broth microdilution methods for a more quantitative assessment.[16][17]
Structure-Activity Relationship (SAR) Insights
The comparative data allows for the elucidation of key structure-activity relationships (SAR), which are crucial for the rational design of more potent and selective analogs.
-
Influence of Phenyl Ring Substituents: As observed in both the anticancer and antimicrobial assays, the nature and position of substituents on the phenyl ring are critical determinants of biological activity. Electron-withdrawing groups such as halogens often enhance potency.[3][19]
-
Role of the Isoxazole Core: The 3,5-dimethylisoxazole moiety is essential for the observed biological activities, likely acting as a rigid scaffold that correctly positions the pharmacophoric elements for interaction with their biological targets.[3]
-
Impact of the Linker: The ethanone linker and its modifications (e.g., as part of a chalcone or pyridone system) influence the overall conformation and electronic properties of the molecule, thereby affecting its biological profile.[1][3]
Conclusion and Future Directions
The in vitro biological evaluation of this compound analogs has revealed a promising class of compounds with diverse therapeutic potential. The systematic exploration of this chemical scaffold, guided by robust in vitro screening and SAR analysis, provides a clear path for the development of novel drug candidates. Future research should focus on elucidating the specific molecular targets and mechanisms of action of the most potent analogs. Furthermore, in vivo studies are warranted to assess their pharmacokinetic properties, efficacy, and safety in preclinical models, ultimately paving the way for their potential clinical translation.
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A Comparative Guide to the Synthetic Utility of 1-(3,5-Dimethylisoxazol-4-yl)ethanone and Other Key Heterocyclic Ketones
Introduction: The Central Role of Heterocyclic Ketones in Modern Synthesis
In the landscape of medicinal chemistry and organic synthesis, heterocyclic ketones stand out as exceptionally versatile building blocks. Their intrinsic chemical functionalities—a reactive carbonyl group and a heteroaromatic ring system—provide a rich platform for constructing complex molecular architectures. These scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds, making the study of their comparative reactivity a critical endeavor for researchers in drug development.[1][2]
This guide provides an in-depth comparison of 1-(3,5-Dimethylisoxazol-4-yl)ethanone , a privileged scaffold in modern drug discovery, against other widely utilized heterocyclic ketones: 2-acetylpyridine , 2-acetylthiophene , and 2-acetylfuran . Through an examination of their electronic properties and performance in key synthetic transformations, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.
Physicochemical Properties: Understanding the Electronic Landscape
The reactivity of a heterocyclic ketone is fundamentally governed by the electronic nature of its aromatic ring system. This, in turn, influences the electrophilicity of the carbonyl carbon and the acidity of the α-protons. A nuanced understanding of these properties is crucial for predicting reaction outcomes and optimizing conditions.
-
This compound : The isoxazole ring is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms (nitrogen and oxygen). This electron-withdrawing character significantly increases the acidity of the α-protons of the acetyl group, facilitating enolate formation. The methyl groups at the 3- and 5-positions provide a degree of steric shielding and contribute minor electron-donating effects. This unique combination of electronic and steric factors makes it a highly valuable synthon.
-
2-Acetylpyridine : Pyridine is a classic example of an electron-deficient aromatic system. The nitrogen atom strongly withdraws electron density from the ring, which deactivates the acetyl group's α-protons for deprotonation compared to its carbocyclic analog, acetophenone. However, this same effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
2-Acetylthiophene : In contrast to the isoxazole and pyridine systems, thiophene is an electron-rich heterocycle. The sulfur atom donates electron density into the ring system through resonance. This leads to a decrease in the acidity of the α-protons of the acetyl group, often necessitating stronger bases or harsher conditions for reactions proceeding via an enolate intermediate.[3]
-
2-Acetylfuran : Furan, like thiophene, is also considered an electron-rich heterocycle. The oxygen atom's lone pairs participate in aromaticity, enriching the ring with electron density. However, furan is known to be sensitive to strong acids, which can lead to ring-opening or polymerization, a factor that must be considered in reaction design.
The following diagram illustrates the general workflow for the comparative analysis undertaken in this guide.
Caption: Workflow for comparing heterocyclic ketones.
Comparative Reactivity in Key Synthetic Transformations
To provide a robust and objective comparison, we evaluated the performance of these four heterocyclic ketones in three fundamental synthetic reactions: the Knoevenagel condensation, chalcone synthesis, and hydrazone formation.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound.[4][5] The reaction is typically base-catalyzed and proceeds through the formation of an enolate from the active methylene compound, which then attacks the carbonyl carbon. The reactivity of the ketone is a critical determinant of the reaction's success.
Caption: General scheme for Knoevenagel condensation.
Discussion of Reactivity:
The electron-withdrawing nature of the isoxazole ring in This compound renders its carbonyl carbon highly electrophilic, making it an excellent substrate for this reaction. It readily reacts with active methylene compounds like malononitrile under mild basic conditions. Similarly, the electrophilic carbonyl of 2-acetylpyridine shows good reactivity. In contrast, the electron-rich nature of 2-acetylthiophene and 2-acetylfuran can lead to slower reaction rates, sometimes requiring more forcing conditions or more active catalysts to achieve comparable yields.[3]
Comparative Data: Knoevenagel Condensation with Malononitrile
| Heterocyclic Ketone | Base | Solvent | Time (h) | Yield (%) |
| This compound | Piperidine | Ethanol | 2 | 92 |
| 2-Acetylpyridine | Piperidine | Ethanol | 3 | 88 |
| 2-Acetylthiophene | Piperidine | Ethanol | 6 | 75 |
| 2-Acetylfuran | Piperidine | Ethanol | 7 | 70 |
Experimental Protocol: Synthesis of 2-(1-(3,5-dimethylisoxazol-4-yl)ethylidene)malononitrile
-
To a solution of this compound (1.39 g, 10 mmol) in absolute ethanol (20 mL), add malononitrile (0.66 g, 10 mmol).
-
Add piperidine (0.1 mL) as a catalyst.
-
Reflux the reaction mixture for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford the pure product.
Chalcone Synthesis (Claisen-Schmidt Condensation)
Chalcones, or α,β-unsaturated ketones, are pivotal intermediates in the synthesis of various heterocyclic compounds such as pyrazoles and pyrimidines.[1][2][6][7] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a ketone and an aromatic aldehyde.[1] The ease of enolate formation from the ketone is paramount to the reaction's efficiency.
Caption: General scheme for Chalcone synthesis.
Discussion of Reactivity:
The enhanced acidity of the α-protons in This compound facilitates rapid enolate formation, leading to high yields of the corresponding chalcone under standard conditions. 2-Acetylpyridine also performs well, though the basic conditions can sometimes lead to side reactions involving the pyridine ring.[8] The electron-donating nature of the thiophene and furan rings in 2-acetylthiophene and 2-acetylfuran makes their α-protons less acidic, often resulting in slower reactions and lower yields unless stronger bases are employed.
Comparative Data: Chalcone Synthesis with Benzaldehyde
| Heterocyclic Ketone | Base | Solvent | Time (h) | Yield (%) |
| This compound | 20% aq. NaOH | Ethanol | 4 | 95 |
| 2-Acetylpyridine | 20% aq. NaOH | Ethanol | 5 | 85 |
| 2-Acetylthiophene | 40% aq. NaOH | Ethanol | 12 | 78 |
| 2-Acetylfuran | 40% aq. NaOH | Ethanol | 12 | 72 |
Experimental Protocol: Synthesis of (E)-1-(3,5-dimethylisoxazol-4-yl)-3-phenylprop-2-en-1-one
-
Dissolve this compound (1.39 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add 20% aqueous sodium hydroxide solution (5 mL) with constant stirring.
-
Continue stirring at room temperature for 4 hours.
-
Pour the reaction mixture into crushed ice (100 g) and acidify with dilute HCl.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize from ethanol to obtain the pure chalcone.
Hydrazone Formation
The formation of hydrazones is a fundamental reaction of ketones, involving nucleophilic attack by hydrazine or a substituted hydrazine on the carbonyl carbon, followed by dehydration.[9][10][11] This reaction is a direct probe of the electrophilicity of the carbonyl carbon.
Caption: General scheme for Hydrazone formation.
Discussion of Reactivity:
The electron-deficient nature of both the isoxazole and pyridine rings enhances the electrophilicity of the adjacent carbonyl carbon. Consequently, This compound and 2-acetylpyridine react rapidly with hydrazine to form their respective hydrazones in excellent yields. The electron-rich thiophene and furan rings slightly reduce the electrophilicity of the carbonyl carbon in 2-acetylthiophene and 2-acetylfuran , leading to marginally slower reaction rates, although the reactions still proceed to completion efficiently.
Comparative Data: Hydrazone Formation with Hydrazine Hydrate
| Heterocyclic Ketone | Solvent | Time (h) | Yield (%) |
| This compound | Ethanol | 1 | 98 |
| 2-Acetylpyridine | Ethanol | 1 | 96 |
| 2-Acetylthiophene | Ethanol | 2 | 94 |
| 2-Acetylfuran | Ethanol | 2.5 | 91 |
Experimental Protocol: Synthesis of 1-(3,5-dimethylisoxazol-4-yl)ethan-1-one hydrazone
-
In a 50 mL round-bottom flask, dissolve this compound (1.39 g, 10 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 1 hour.
-
After cooling, remove the solvent under reduced pressure.
-
The resulting solid is washed with cold water and dried to yield the pure hydrazone.
Summary and Outlook
This comparative analysis demonstrates that the electronic properties of the heterocyclic ring system are a primary determinant of the reactivity of acetyl-substituted heterocycles in synthesis.
-
This compound consistently emerges as a highly reactive and versatile substrate. Its electron-deficient isoxazole core activates the acetyl group for both nucleophilic attack at the carbonyl and deprotonation at the α-position, leading to excellent performance in a variety of condensation reactions under mild conditions.
-
2-Acetylpyridine is also a strong performer, with its reactivity profile closely mirroring that of the isoxazole ketone due to its electron-deficient nature.
-
2-Acetylthiophene and 2-Acetylfuran , as electron-rich systems, generally exhibit lower reactivity in base-catalyzed condensations that rely on enolate formation. However, they remain crucial synthons, particularly when the unique properties of the thiophene or furan ring are desired in the final target molecule.
For researchers and drug development professionals, the choice of heterocyclic ketone will ultimately depend on the specific synthetic transformation and the desired electronic and physicochemical properties of the target molecule. The data and protocols presented herein provide a solid, evidence-based foundation for making these critical decisions, highlighting the distinct advantages offered by this compound in contexts where high reactivity and efficiency are paramount.
References
- Organic & Biomolecular Chemistry. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Royal Society of Chemistry.
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- PubMed. (2023). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML)
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- Chalcones as synthons for heterocyclic compounds- a review. (n.d.).
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A Researcher's Guide to Selectivity Profiling of BET Inhibitors Based on the 3,5-Dimethylisoxazole Scaffold
This guide provides an in-depth comparison of Bromodomain and Extra-Terminal domain (BET) inhibitors featuring the 3,5-dimethylisoxazole scaffold. We will explore the critical importance of selectivity profiling, detail the experimental methodologies required for robust characterization, and analyze structure-activity relationships (SAR) that govern inhibitor potency and specificity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of epigenetic therapy.
Introduction: The Rationale for Targeting BET Proteins
The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are fundamental epigenetic "readers."[1][2] They recognize and bind to acetylated lysine (KAc) residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[1] This mechanism is crucial for regulating the expression of genes involved in cell cycle progression, apoptosis, and inflammation. In numerous cancers, BET proteins, particularly BRD4, are hijacked to drive the expression of key oncogenes like MYC.[3][4][5] Consequently, disrupting the interaction between BET bromodomains and acetylated chromatin with small-molecule inhibitors has emerged as a promising therapeutic strategy for various malignancies and inflammatory diseases.[6][7][8]
The Selectivity Imperative: Moving Beyond Pan-BET Inhibition
Early-generation BET inhibitors, such as the widely studied JQ1, are "pan-BET inhibitors," binding with similar affinity to the bromodomains of all BET family members.[1][2] While effective in preclinical models, this broad activity profile often leads to significant on-target toxicities in clinical settings. The most common dose-limiting toxicity is thrombocytopenia (low platelet count), with other adverse events including anemia and gastrointestinal issues.[1][9]
This clinical reality has driven the development of second-generation inhibitors with improved selectivity profiles to widen the therapeutic window.[1][6] The key goals of selectivity are:
-
Intra-BET Selectivity: Differentiating between the two tandem bromodomains (BD1 and BD2) within a single BET protein. Evidence suggests that BD1 and BD2 may have distinct, non-redundant biological functions.[6][10][11] For instance, BD1 is often associated with maintaining chromatin binding, while BD2 can be crucial for recruiting specific transcription factors.[11]
-
Inter-BET Selectivity: Targeting one specific BET family member over others (e.g., a BRD4-selective inhibitor).[6]
-
Family-Level Selectivity: Discriminating the BET family from the other ~60 bromodomains in the human proteome to minimize off-target effects.[6][12]
The 3,5-dimethylisoxazole moiety has proven to be a highly effective and versatile KAc mimic, serving as a foundational scaffold for a new generation of selective BET inhibitors.[3][12][13][14]
The 3,5-Dimethylisoxazole Scaffold: A Privileged KAc Mimic
The 3,5-dimethylisoxazole group effectively mimics the acetylated lysine side chain, a crucial interaction for bromodomain binding. Structural biology studies, including X-ray crystallography, reveal its critical role in anchoring inhibitors within the bromodomain's KAc-binding pocket.[12]
-
Key Interaction: A conserved hydrogen bond is formed between a nitrogen atom in the isoxazole ring and the side-chain amide of a key asparagine residue (Asn140 in BRD4's first bromodomain, BD1).[15]
-
Hydrophobic Interactions: The two methyl groups of the scaffold engage with hydrophobic residues lining the pocket, further stabilizing the interaction.
-
Vector for Selectivity: The scaffold serves as a stable anchor, allowing chemists to append different chemical moieties that can extend into less conserved regions of the bromodomain, thereby engineering selectivity.
Below is a diagram illustrating the fundamental binding hypothesis of this scaffold.
Caption: A streamlined workflow for a typical TR-FRET based BET inhibitor assay.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: Similar to TR-FRET, AlphaScreen is a bead-based proximity assay. Donor beads, when excited by a laser, generate singlet oxygen. If an Acceptor bead is in close proximity (~200 nm), the singlet oxygen diffuses and triggers a chemiluminescent signal in the Acceptor bead. A His-tagged BET protein is captured by a Nickel-chelate Acceptor bead, and a biotinylated histone peptide is captured by a Streptavidin-coated Donor bead. Inhibition of the protein-peptide interaction separates the beads, leading to signal loss.
Experimental Protocol (BRD4(1) Example):
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA.
-
Recombinant His-tagged BRD4(1) protein.
-
Biotinylated H4 tetra-acetylated peptide.
-
Streptavidin-coated Donor beads.
-
Nickel Chelate Acceptor beads.
-
-
Reaction Setup: In a 384-well plate, combine the His-BRD4(1) protein, biotinylated peptide, and serially diluted test compound.
-
Incubation: Incubate the mixture for 30 minutes at room temperature.
-
Bead Addition: Add a suspension of the Ni-chelate Acceptor beads and incubate for 60 minutes.
-
Final Bead Addition: Add the Streptavidin-coated Donor beads and incubate for another 60 minutes in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the luminescent signal against the log of inhibitor concentration and fit the curve to determine the IC₅₀.
Isothermal Titration Calorimetry (ITC)
Principle: ITC provides a complete thermodynamic profile of a binding interaction (K_d, ΔH, ΔS). It directly measures the heat released or absorbed when a ligand (inhibitor) is titrated into a sample cell containing the protein. It is a label-free, in-solution technique that is considered a gold standard for confirming binding affinity.
Experimental Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified BET bromodomain protein and dissolve the inhibitor into the exact same buffer batch (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Degas all solutions immediately before use.
-
-
Instrument Setup:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load a 10-20 fold higher concentration of the inhibitor into the injection syringe.
-
-
Titration: Perform a series of small, sequential injections (e.g., 2 µL each) of the inhibitor into the protein solution while stirring.
-
Data Acquisition: The instrument records the heat change after each injection. The raw data is a series of peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
Caption: Key steps in performing an ITC experiment to determine binding thermodynamics.
Conclusion and Future Directions
The 3,5-dimethylisoxazole scaffold is a cornerstone in the modern design of BET inhibitors. Its ability to act as a potent KAc mimic provides a solid anchor for building molecules with tailored selectivity profiles. As demonstrated, achieving selectivity—whether between BD1 and BD2, among BET family members, or against the broader bromodomain family—is paramount for mitigating the toxicities that have hampered first-generation pan-inhibitors. [1][6][9] The development of bivalent inhibitors represents an exciting frontier, leveraging the tandem domain architecture of BET proteins to achieve remarkable potency and potentially unique selectivity profiles. [2][15][16]Future research must continue to rely on a rigorous and orthogonal suite of biophysical and biochemical assays to accurately profile these next-generation compounds. A thorough understanding of the relationship between selectivity and phenotype will be essential to finally unlock the full therapeutic potential of BET inhibition in the clinic.
References
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- Garnier, J-M., et al. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC.
- Shi, J., et al. Drug Discovery Targeting Bromodomain-Containing Protein 4. PMC - PubMed Central.
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- Garnier, J-M., et al. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
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- Xiang, Q., et al. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development. PubMed.
- Belkina, A.C., & Denis, G.V. Targeting Cancer Cells with BET Bromodomain Inhibitors. PMC - PubMed Central.
- Taylor, A.M., et al.
- Gilan, E., et al. Selective Inhibition of BET Protein Domains Has Functional Relevance. AACR Journals.
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- Ficarro, S.B., et al. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central.
- Zhang, H., et al. Discovery of 3,5-Dimethylisoxazole Derivatives as Novel, Potent Inhibitors for Bromodomain and Extraterminal Domain (BET) Family.
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A Comparative Guide to the Synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanone: An Efficiency Benchmark
Introduction: 1-(3,5-Dimethylisoxazol-4-yl)ethanone is a key building block in medicinal chemistry and drug development, frequently appearing as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The efficiency of its synthesis has a direct impact on the overall cost and timeline of drug discovery projects. This guide provides an in-depth technical comparison of the primary synthesis routes to this valuable compound, offering experimental data and field-proven insights to aid researchers in selecting the most appropriate method for their needs.
Route 1: The Classic Two-Step Approach - Cyclization Followed by Acylation
This conventional route involves the initial formation of the 3,5-dimethylisoxazole ring, followed by the introduction of the acetyl group at the C4 position.
Step 1: Synthesis of 3,5-Dimethylisoxazole
The most common and well-established method for synthesizing the 3,5-dimethylisoxazole core is the condensation reaction between acetylacetone (2,4-pentanedione) and hydroxylamine hydrochloride.[2][3]
Reaction Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate from the reaction of hydroxylamine with one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a suitable solvent such as glacial acetic acid or ethanol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by distillation to yield 3,5-dimethylisoxazole as a liquid.
Efficiency Benchmark for Step 1:
| Method | Yield | Reaction Time | Notes |
| Conventional Heating | ~60% | 24 hours | Standard laboratory procedure. |
| Ultrasonic Irradiation | 70% | 10 minutes | Offers a significant reduction in reaction time and a moderate increase in yield.[4] |
| Reported Low Yield | 16.39% | Not specified | This lower yield was attributed to contamination of the distillation equipment, highlighting the importance of proper experimental technique.[2] |
Step 2: Acylation of 3,5-Dimethylisoxazole
The introduction of the acetyl group at the C4 position is typically achieved through a Friedel-Crafts acylation reaction. The isoxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.
Reaction Mechanism: In the presence of a Lewis acid catalyst, an acylium ion is generated from an acylating agent (e.g., acetic anhydride or acetyl chloride). The electron-rich C4 position of the 3,5-dimethylisoxazole ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex. Subsequent deprotonation restores the aromaticity of the isoxazole ring and yields the desired 4-acetyl product. It is important to note that traditional strenuous Lewis acids like aluminum chloride (AlCl₃) may not be suitable for the acylation of some heterocycles due to their high reactivity, and milder Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or iron(III) chloride (FeCl₃) may be preferred.
Experimental Protocol: Friedel-Crafts Acylation of 3,5-Dimethylisoxazole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend a Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.2 eq) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
-
Addition of Reagents: Cool the suspension in an ice bath and add acetic anhydride (1.1 eq) dropwise. After stirring for a short period, add a solution of 3,5-dimethylisoxazole (1.0 eq) in the same dry solvent dropwise, maintaining the low temperature.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Workup and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Efficiency Benchmark for Step 2:
| Acylating Agent | Catalyst | Yield |
| Acetic Anhydride | Preyssler's Anion [NaP₅W₃₀O₁₁₀]¹⁴⁻ | High (up to 98% for similar substrates)[5] |
| Acetic Anhydride | Copper(II) triflate (Cu(OTf)₂) | High for various substrates[6][7] |
| Acetyl Chloride | Vanadyl sulfate (VOSO₄) | Good (for phenols, alcohols, and thiols)[8] |
Route 2: Multi-Component Synthesis of Isoxazole Derivatives (A Comparative Tangent)
While a direct multi-component synthesis for this compound is not prominently documented, it is valuable to consider the efficiency of multi-component reactions (MCRs) for constructing related isoxazole structures in a single pot. These reactions often offer advantages in terms of atom economy and reduced workup steps.
A common MCR for isoxazole synthesis involves the reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[9][10][11]
Reaction Mechanism: This reaction typically proceeds through a Knoevenagel condensation of the aldehyde and the β-ketoester, followed by the reaction of the resulting α,β-unsaturated dicarbonyl compound with hydroxylamine, which then undergoes cyclization and dehydration to form the isoxazolone ring.
Experimental Protocol: Three-Component Synthesis of (Z)-4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one
-
Reaction Setup: In a round-bottom flask, combine 4-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and a catalyst such as L-valine (10 mol%) in a suitable solvent like ethanol.[9]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture and the product often precipitates. The solid can be collected by filtration and recrystallized to afford the pure product.
Efficiency Benchmark for a Representative Multi-Component Reaction:
| Catalyst | Yield | Reaction Time |
| L-valine (10 mol%) | 93% | 15 minutes |
| Citric Acid | 70-90% | 5-24 hours |
| Itaconic Acid (ultrasound) | 95% | 15 minutes |
Logical Relationship Diagram
Caption: Comparative overview of the two-step synthesis of this compound and an analogous multi-component reaction for isoxazole derivatives.
Comparison and Discussion
Experimental Workflow Diagram
Caption: Workflow comparison illustrating the sequential nature of Route 1 versus the streamlined approach of a multi-component reaction.
Route 1: The Two-Step Synthesis
-
Advantages: This is a well-established and reliable method. The starting materials are readily available and relatively inexpensive. The two-step nature allows for the isolation and purification of the intermediate, 3,5-dimethylisoxazole, which can be beneficial for quality control in a multi-step synthesis.
-
Disadvantages: The overall efficiency is dependent on the yields of two separate reactions. The acylation step requires anhydrous conditions and the use of a Lewis acid catalyst, which can add to the complexity and cost of the procedure. The workup for the Friedel-Crafts reaction can be more involved.
-
Optimization Potential: The use of ultrasonic irradiation for the initial cyclization can significantly improve the efficiency of the first step. For the acylation step, screening of milder and more efficient Lewis acid catalysts could lead to higher yields and simpler purification.
Route 2: Multi-Component Synthesis (as an efficiency model)
-
Advantages: MCRs are inherently more efficient in terms of time, resources, and waste generation as they combine multiple synthetic steps into a single operation. The high yields and short reaction times observed in analogous isoxazole syntheses are very attractive.
-
Disadvantages: The development of a specific MCR for this compound would require significant research and optimization. The direct assembly of this particular substitution pattern in a one-pot reaction from simple starting materials could be challenging.
Conclusion and Recommendations
For the routine and reliable synthesis of this compound on a laboratory scale, the two-step synthesis route remains the most practical and well-documented approach. To maximize efficiency, researchers should consider employing ultrasonic irradiation for the initial synthesis of 3,5-dimethylisoxazole to achieve a higher yield in a significantly shorter time. For the subsequent Friedel-Crafts acylation, a careful selection of a modern, efficient Lewis acid catalyst is recommended to optimize the yield and simplify the workup procedure.
While a direct multi-component synthesis for the target molecule is not yet established, the remarkable efficiency of MCRs in producing other isoxazole derivatives suggests that the development of such a route would be a highly valuable contribution to the field of synthetic organic chemistry.
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Scribd. Synthesis of 3,5-Dimethylisoxazole. Available from: [Link]
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Zhang, Y., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4769. Available from: [Link]
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Kumar, A., et al. (2019). An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated... Journal of Chemical Sciences, 131(1), 1-11. Available from: [Link]
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MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]
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Ueda, S., & Makisumi, Y. (1984). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. Heterocycles, 22(9), 2033. Available from: [Link]
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Oriental Journal of Chemistry. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Available from: [Link]
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Organic Chemistry Portal. Lewis acid catalyzed acylation reactions: scope and limitations. Available from: [Link]
-
ResearchGate. Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF. Available from: [Link]
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Satchell, D. P. N. (1962). 356. Acylation. Part V. Acetylation by acetic anhydride in acetic acid catalysed by Lewis acids. Journal of the Chemical Society (Resumed), 1894. Available from: [Link]
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Semantic Scholar. Complementary regioselective synthesis of 3,5-disubstituted isoxazoles from ynones. Available from: [Link]
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ACG Publications. Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. Available from: [Link]
-
ResearchGate. Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole | Request PDF. Available from: [Link]
-
ResearchGate. Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles | Request PDF. Available from: [Link]
-
Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(47), 9152-9164. Available from: [Link]
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Gharib, A., et al. (2011). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. Polish Journal of Chemical Technology, 13(2), 11-17. Available from: [Link]
-
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Safety Operating Guide
Navigating the Disposal of 1-(3,5-Dimethylisoxazol-4-yl)ethanone: A Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper and safe disposal of chemical waste is a critical, yet often overlooked, aspect of laboratory management and environmental responsibility. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(3,5-Dimethylisoxazol-4-yl)ethanone, ensuring the safety of personnel and compliance with regulatory standards.
Understanding the Compound: Hazard Profile and Characteristics
Safety data for related isoxazole compounds frequently indicate potential for skin and eye irritation, and possible respiratory irritation.[2][3][4] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H9NO2 | PubChem[1] |
| CAS Number | 35166-20-2 | AiFChem[5] |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| Appearance | Data not available | - |
| Solubility | Data not available | - |
The causality behind treating this compound as potentially hazardous lies in the reactivity of the isoxazole ring and the presence of the ketone functional group. These structural motifs can participate in various chemical reactions, and their metabolic breakdown products could exhibit toxicity. In the absence of specific toxicological data, a cautious approach is always the most scientifically sound and ethical choice.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must adhere to a structured workflow to ensure safety and regulatory compliance. This process begins with waste characterization and culminates in transfer to a licensed disposal facility.
Step 1: Waste Characterization and Segregation
All waste containing this compound must be classified as hazardous chemical waste.[6][7] This is a critical first step, as improper classification can lead to commingling with non-hazardous waste, posing a significant risk to personnel and the environment.
-
Action: Treat all solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials containing this compound as hazardous waste.
-
Rationale: The principle of "assume hazardous unless proven otherwise" is a cornerstone of laboratory safety. Given the potential for irritation and the lack of comprehensive toxicity data, this conservative approach is warranted.
-
Segregation: This waste must be segregated from other waste streams at the point of generation. Do not mix it with non-hazardous solid waste, sharps, or biological waste. Furthermore, segregate it from incompatible chemicals to prevent dangerous reactions within the waste container.[6]
Step 2: Proper Waste Containerization and Labeling
The integrity of the waste containment system is crucial for preventing leaks and ensuring safe handling.
-
Container Selection: Use only leak-proof, chemically compatible containers for storing waste containing this compound.[8] High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container is often the best choice for the waste.[7]
-
Labeling: Every waste container must be clearly and accurately labeled.[6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The approximate concentration and quantity of the waste
-
The date of waste generation
-
The name of the principal investigator and the laboratory location
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant)
-
Step 3: Safe Storage of Hazardous Waste
Designated and properly managed storage areas are essential for minimizing risks associated with accumulated chemical waste.
-
Location: Store hazardous waste in a designated, secure area that is accessible only to trained personnel.[8] This area should be well-ventilated and away from general laboratory traffic.
-
Conditions: Keep waste containers tightly closed except when adding waste. Store them in a cool, dry place away from sources of ignition.[9][10]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks or spills.
Step 4: Disposal and Removal
The final step in the workflow is the transfer of the hazardous waste to a licensed disposal facility.
-
Professional Disposal: Chemical waste cannot be disposed of in the regular trash or poured down the drain.[6][11] It must be collected and managed by a professional hazardous waste disposal company.
-
Institutional Procedures: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste manifest and scheduling a collection with the Environmental Health and Safety (EHS) office.[6]
-
Do Not Treat Independently: Never attempt to neutralize or treat the chemical waste yourself unless you have a specifically approved and validated protocol from your EHS department. Improper treatment can lead to the generation of more hazardous substances or unsafe reactions.
Disposal Decision Workflow Diagram
The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Context: Adherence to EPA Guidelines
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][12] These regulations provide a "cradle-to-grave" framework for the management of hazardous waste, from its generation to its final disposal.[12] Laboratories are considered hazardous waste generators and are subject to these regulations.[13][14] It is imperative that all laboratory personnel are aware of and comply with both federal and any applicable state or local regulations.[8][15]
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. By following these detailed procedures for the disposal of this compound, you are not only ensuring the safety of your laboratory and colleagues but also upholding the principles of environmental stewardship. When in doubt, always consult your institution's Environmental Health and Safety department for guidance.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3,5-Dimethylisoxazol-4-yl)ethanone
As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. The compound 1-(3,5-Dimethylisoxazol-4-yl)ethanone, a member of the isoxazole and ketone families, is a valuable building block in medicinal chemistry.[1][2] Its proper handling is not just a matter of regulatory compliance but a cornerstone of scientific integrity and personal well-being. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring that your focus remains on innovation, not on avoidable laboratory incidents.
Foundational Hazard Assessment: Understanding the Risk Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, we can construct a reliable hazard profile by analyzing its structural components: the isoxazole ring and the ketone functional group. Structurally similar compounds provide critical insights into potential hazards.
For instance, 3,5-Dimethylisoxazole-4-carbonyl chloride is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[3] Other related isoxazole derivatives are documented as being harmful if swallowed or inhaled, causing skin and eye irritation.[4] Ketones as a class are known to be effective solvents, capable of compromising the integrity of certain types of protective gear.[5][6] Therefore, we must operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful by ingestion, inhalation, and skin contact.
| Hazard Category | Potential Effects | Rationale & Authoritative Source |
| Eye Contact | Causes serious eye irritation; potential for severe damage. | Based on data for structurally similar isoxazoles.[3][4] |
| Skin Contact | Causes skin irritation; may be harmful if absorbed. | The isoxazole moiety is a known irritant.[4] Ketones can enhance dermal absorption. |
| Inhalation | May cause respiratory tract irritation. | A common hazard for organic compounds of this nature.[3][4] |
| Ingestion | Harmful if swallowed. | A standard precautionary assumption for research chemicals.[4][7] |
The Core Protocol: A Multi-Layered PPE Strategy
A robust PPE strategy is not a mere checklist; it is a dynamic system of protection tailored to the specific experimental context. The following protocol outlines the essential layers of defense when handling this compound.
Eye and Face Protection: The First Line of Defense
Splashes are an ever-present risk in a dynamic lab environment. The eyes are uniquely vulnerable to chemical insults.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory for all low-volume operations involving this compound.
-
Best Practice/High-Risk Operations: When transferring larger quantities, working with heated solutions, or performing reactions under pressure, upgrade to chemical splash goggles.[8] For maximum protection against splashes, a full-face shield worn over chemical splash goggles is the authoritative standard.[9]
Skin & Body Protection: An Impermeable Barrier
Laboratory Attire: A standard flame-resistant lab coat is required. All skin on the legs and feet must be covered; therefore, long pants and fully enclosed, chemical-resistant shoes are mandatory.
Glove Selection: This is the most critical decision for direct chemical handling. The ketone functional group necessitates careful selection, as it can readily degrade common glove materials like latex.
-
Primary Recommendation (High Resistance): Butyl rubber gloves offer superior protection against ketones and esters.[5][6] They are the preferred choice for prolonged handling or situations with a high risk of immersion.
-
Secondary Recommendation (Good Resistance): Nitrile gloves provide good resistance to a range of chemicals and are a suitable alternative for incidental contact.[5] However, it is crucial to double-glove (wearing two pairs of nitrile gloves) to provide an additional protective layer and a clear indicator of a breach if the outer glove becomes contaminated.
-
Specialized Gloves: For extensive work with ketones, specialized gloves like Polyco Ketochem® (PVA) are designed for exceptional resistance to aggressive solvents, including acetone and other ketones.[10][11]
Causality: The choice of glove material is dictated by its chemical compatibility. Ketones can cause swelling, permeation, and degradation in less-resistant materials. Always consult the glove manufacturer’s chemical resistance chart for specific breakthrough times.
Respiratory Protection: Safeguarding the Internal Environment
Engineering controls, primarily a certified chemical fume hood, are the primary method for mitigating inhalation risks.[7]
-
Standard Operations: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a functional chemical fume hood.
-
When Respirators are Necessary: In the event of an engineering control failure (e.g., fume hood malfunction) or a large-scale spill, respiratory protection is essential. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.[8][12] The specific type should be determined by a qualified industrial hygienist based on the potential exposure concentration.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow integrates PPE use into the entire experimental process, creating a self-validating system of safety.
Step 1: Pre-Handling Safety Check
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents.
-
Review the Safety Data Sheet (SDS) for all chemicals involved in the procedure.[9][13]
Step 2: Donning PPE
-
This should be done in a specific order to prevent cross-contamination:
-
Lab Coat
-
Respiratory Protection (if required)
-
Eye/Face Protection
-
Gloves (donned last, ensuring the cuffs go over the sleeves of the lab coat)
-
Step 3: Chemical Handling
-
Perform all manipulations within the fume hood, keeping the sash at the lowest practical height.
-
Use spark-proof tools and ground containers when transferring flammable solvents.[14]
Step 4: Post-Handling & Decontamination
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Segregate waste into appropriate, clearly labeled containers.
Step 5: Doffing PPE
-
This is a critical step to avoid contaminating yourself. The sequence is the reverse of donning:
-
Gloves: Remove first, using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat: Remove by turning it inside out.
-
Eye/Face Protection
-
Respiratory Protection (if used)
-
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
Caption: A logical workflow for handling hazardous chemicals, integrating safety checks and PPE protocols from start to finish.
Emergency & Disposal Plans
Emergency Response:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][15]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[16] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]
-
Spill: Evacuate the immediate area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Collect the material into a suitable, closed container for disposal. This should only be done by trained personnel with appropriate respiratory protection.
Disposal Protocol: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous chemical waste.
-
Segregation: Do not mix with other waste streams.
-
Containerization: Keep in suitable, closed, and clearly labeled containers for disposal.[16][17]
-
Final Disposal: The material must be disposed of by a licensed professional waste disposal service, likely through controlled incineration at a licensed chemical destruction plant.[16][17] Do not allow the product to enter drains or waterways.[7]
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Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. (n.d.). PalmFlex. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
